VH 032 amide-alkylC6-acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-8-oxooctanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N4O6S/c1-19-26(41-18-32-19)21-13-11-20(12-14-21)16-31-28(39)23-15-22(35)17-34(23)29(40)27(30(2,3)4)33-24(36)9-7-5-6-8-10-25(37)38/h11-14,18,22-23,27,35H,5-10,15-17H2,1-4H3,(H,31,39)(H,33,36)(H,37,38)/t22-,23+,27-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNOFAZZHMWMEI-QSEAXJEQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of VH032-Amide-AlkylC6-Acid: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Key E3 Ligase Ligand for Targeted Protein Degradation
VH032-amide-alkylC6-acid stands as a pivotal chemical entity in the rapidly advancing field of targeted protein degradation. This technical guide provides a comprehensive overview of its mechanism of action, its role in the design of Proteolysis Targeting Chimeras (PROTACs), and the key experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic modalities.
Introduction to VH032-Amide-AlkylC6-Acid: A VHL Ligand
VH032-amide-alkylC6-acid is a derivative of the well-characterized von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, VH032.[1][2] It is specifically functionalized with an amide-linked C6 carboxylic acid chain, which serves as a versatile linker for conjugation to a ligand targeting a protein of interest (POI).[1] This bifunctional nature is the cornerstone of its utility in the synthesis of PROTACs, which are designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[3][4]
The core VH032 moiety acts as a potent inhibitor of the interaction between VHL and Hypoxia-Inducible Factor 1α (HIF-1α).[5] By binding to VHL, it occupies the recognition site for hydroxylated HIF-1α, thereby preventing its degradation under normoxic conditions.[6][7] In the context of a PROTAC, this VHL-binding function is repurposed to recruit the VHL E3 ligase complex to a new target protein for ubiquitination and subsequent proteasomal degradation.[4][8]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The primary mechanism of action of a PROTAC incorporating VH032-amide-alkylC6-acid involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the VHL E3 ligase complex.[9] This proximity-induced event initiates a cascade that leads to the selective degradation of the target protein.
The key steps are as follows:
-
Binding to VHL: The VH032 portion of the PROTAC binds to the von Hippel-Lindau (VHL) protein, a component of the Cullin-RING E3 ubiquitin ligase complex.[4]
-
Binding to Target Protein: The other end of the PROTAC, which is conjugated via the alkylC6-acid linker, binds to the specific protein of interest (POI).
-
Ternary Complex Formation: The bifunctional nature of the PROTAC brings the VHL E3 ligase and the POI into close proximity, forming a stable ternary complex.[9]
-
Ubiquitination: The E3 ligase, now in close proximity to the POI, facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.[10]
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and targeted for degradation by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins.[3]
-
PROTAC Recycling: After the degradation of the POI, the PROTAC molecule is released and can engage in another cycle of binding and degradation, acting catalytically.
This process offers a distinct advantage over traditional inhibitors as it leads to the complete removal of the target protein from the cell, rather than just blocking its activity.
Quantitative Data
| Compound | Binding Affinity (Kd) to VHL | Assay Method | Reference |
| VH032 | 185 nM | Not Specified | [2] |
| VH032 derivative (Compound 1) | 185 ± 7 nM | ITC | [11] |
| VH032-related inhibitor (Compound 15) | 5.4 ± 0.2 μM | ITC | [5] |
| FAM-labeled HIF-1α peptide | 3 nM | FP | [12] |
Experimental Protocols
The characterization of VH032-amide-alkylC6-acid and its derivative PROTACs involves a suite of biophysical and cellular assays to determine binding affinity, ternary complex formation, and target degradation. Below are detailed methodologies for key experiments.
Fluorescence Polarization (FP) Assay for VHL Binding
This competitive binding assay measures the displacement of a fluorescently labeled tracer from VHL by the test compound.[12][13]
Materials:
-
Purified VHL-Elongin B-Elongin C (VBC) complex
-
Fluorescently labeled HIF-1α peptide (e.g., FAM-DEALAHypYIPMDDDFQLRSF)[14]
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20)
-
Test compound (VH032-amide-alkylC6-acid or its PROTAC derivative)
-
Black, low-binding 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare Reagents:
-
Dilute the VBC complex and the fluorescent tracer to their optimal working concentrations in the assay buffer. The final concentration of the tracer should be low (in the low nanomolar range) and the VBC concentration should be sufficient to achieve a stable high polarization signal.
-
Prepare a serial dilution of the test compound in the assay buffer.
-
-
Assay Setup:
-
Add a fixed volume of the VBC complex and fluorescent tracer mixture to each well of the 384-well plate.
-
Add the serially diluted test compound to the wells. Include controls for no inhibitor (maximum polarization) and no VBC complex (minimum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
Calculate the millipolarization (mP) values.
-
Plot the mP values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for VHL Binding
This assay measures the binding of a fluorescently labeled VHL ligand in a competitive format.[15]
Materials:
-
His-tagged VBC complex
-
Europium-labeled anti-His antibody (donor)
-
Fluorescently labeled VHL ligand (e.g., BODIPY FL VH032) (acceptor)[16]
-
Assay Buffer
-
Test compound
-
TR-FRET compatible microplates
Protocol:
-
Prepare Reagents:
-
Prepare a master mix containing the His-VBC complex, anti-His-Europium antibody, and the fluorescent VHL ligand in the assay buffer.
-
Prepare a serial dilution of the test compound.
-
-
Assay Setup:
-
Dispense the serially diluted test compound into the microplate wells.
-
Add the master mix to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 90 minutes), protected from light.
-
-
Measurement:
-
Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a TR-FRET enabled plate reader.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC) for VHL Binding
ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[11][17]
Materials:
-
Purified VBC complex
-
Test compound (VH032-amide-alkylC6-acid)
-
Dialysis buffer (e.g., 20 mM HEPES pH 8.0)
-
Isothermal Titration Calorimeter
Protocol:
-
Sample Preparation:
-
Dialyze the VBC complex extensively against the ITC buffer.
-
Dissolve the test compound in the final dialysis buffer. Ensure the buffer composition of the protein and ligand solutions are identical to minimize heats of dilution.
-
-
ITC Experiment:
-
Load the VBC complex into the sample cell of the calorimeter.
-
Load the test compound into the injection syringe. The ligand concentration should be 10-20 times that of the protein concentration.
-
Perform a series of injections of the ligand into the protein solution at a constant temperature.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The ΔS can then be calculated.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding of the mechanism of action of VH032-amide-alkylC6-acid. The following diagrams, rendered in Graphviz DOT language, illustrate the VHL/HIF-1α signaling pathway and a typical experimental workflow for PROTAC characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biopharma.co.uk [biopharma.co.uk]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 5. Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase: Structure–Activity Relationships Leading to the Chemical Probe (2S,4R)-1-((S)-2-(1-Cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VH298) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the role of VHL-HIF signaling in DNA repair and apoptosis in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. tandfonline.com [tandfonline.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
Synthesis of (S,R,S)-AHPC-CO-C6-COOH: A Technical Guide for Drug Development Professionals
(S,R,S)-AHPC-CO-C6-COOH is a crucial building block in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to selectively eliminate disease-causing proteins. This molecule serves as a versatile linker-ligand conjugate, incorporating a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a C6 carboxylic acid linker. This functionalized linker allows for the covalent attachment of a target protein ligand, enabling the resulting PROTAC to hijack the cell's natural protein degradation machinery to eliminate the protein of interest.
This technical guide provides an in-depth overview of the synthesis of (S,R,S)-AHPC-CO-C6-COOH, including a proposed synthetic pathway, a discussion of the key chemical transformations, and the necessary starting materials. While a detailed, step-by-step experimental protocol with quantitative yields for this specific molecule is not publicly available in the scientific literature, this guide is constructed based on established synthetic routes for analogous VHL ligands and linker conjugations, primarily drawing from the methodologies disclosed in patent literature, such as WO2018081530A1, which is frequently cited in connection with this compound.
Core Components and Strategic Approach
The synthesis of (S,R,S)-AHPC-CO-C6-COOH can be conceptually divided into two main parts: the synthesis of the core VHL ligand, (S,R,S)-AHPC, and the subsequent attachment of the C6-carboxylic acid linker.
1. (S,R,S)-AHPC Core Synthesis: The (S,R,S)-AHPC ((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino) portion of the molecule is a derivative of the well-established VHL ligand, VH032. The synthesis of this core typically involves a multi-step sequence starting from readily available chiral precursors. Key transformations include:
-
Amide bond formation: Coupling of a protected hydroxyproline derivative with 4-(4-methylthiazol-5-yl)benzylamine.
-
Peptide-like coupling: Formation of an amide bond between the secondary amine of the hydroxyproline moiety and a protected L-tert-leucine derivative.
-
Deprotection steps: Removal of protecting groups from the hydroxyl and amino functionalities at appropriate stages of the synthesis.
2. Linker Conjugation: The C6-carboxylic acid linker (heptanoic acid) is introduced by reacting the free amino group of the (S,R,S)-AHPC core with a suitable derivative of heptanoic acid. This is typically achieved through an acylation reaction. To ensure regioselectivity, the carboxylic acid end of the linker is often protected during the coupling reaction and deprotected in the final step.
Proposed Synthesis Pathway
The following diagram outlines a plausible synthetic pathway for (S,R,S)-AHPC-CO-C6-COOH, based on common organic synthesis techniques for similar compounds.
Caption: Proposed synthetic pathway for (S,R,S)-AHPC-CO-C6-COOH.
Experimental Considerations
While specific, validated experimental protocols for the synthesis of (S,R,S)-AHPC-CO-C6-COOH are proprietary and detailed within patent literature, researchers can draw upon established methodologies for the key chemical transformations.
Table 1: Key Experimental Protocols (General Procedures)
| Experiment | Methodology | Key Reagents & Conditions | Notes |
| Amide Coupling | Standard peptide coupling reactions. | Coupling agents (e.g., HATU, HOBt, EDC), a non-nucleophilic base (e.g., DIPEA), and a suitable solvent (e.g., DMF, DCM). Room temperature or slightly elevated temperatures. | Careful monitoring of the reaction progress by TLC or LC-MS is crucial. Purification is typically achieved by column chromatography. |
| Boc Deprotection | Acid-mediated cleavage of the tert-butyloxycarbonyl (Boc) protecting group. | Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). Anisole or triisopropylsilane can be used as a scavenger. | The reaction is usually fast and performed at room temperature. Complete removal of TFA is necessary before proceeding to the next step. |
| Acylation | Reaction of an amine with an activated carboxylic acid derivative. | The carboxylic acid can be activated as an acid chloride or by using coupling agents. A base is required to neutralize the acid formed. | The choice of activating agent and reaction conditions depends on the stability of the substrates. |
| Final Deprotection | Removal of the protecting group from the carboxylic acid of the linker. | The choice of deprotection method depends on the protecting group used (e.g., ester hydrolysis with a base like LiOH or NaOH). | Careful control of pH is important to avoid side reactions. |
Quantitative Data
Quantitative data such as reaction yields, purity, and characterization data (e.g., NMR, Mass Spectrometry) for each step of the synthesis of (S,R,S)-AHPC-CO-C6-COOH are not available in peer-reviewed scientific journals. This information is typically found within the experimental sections of patents, such as WO2018081530A1. Researchers aiming to synthesize this compound would need to consult this patent for specific details.
Signaling Pathway and Experimental Workflow
(S,R,S)-AHPC-CO-C6-COOH is a component of a PROTAC and does not have an independent signaling pathway. Its function is to recruit the VHL E3 ligase to a target protein, initiating the ubiquitination and subsequent degradation of that protein. The experimental workflow for utilizing this molecule involves its conjugation to a target protein ligand to form a PROTAC, followed by in vitro and in vivo studies to assess the degradation of the target protein.
The Strategic Role of VH032-Amide-AlkylC6-Acid in Advancing PROTAC Technology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimera (PROTAC) technology has emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins. At the heart of this technology lies the heterobifunctional nature of PROTACs, which consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The choice of each component is critical for the efficacy of the resulting degrader. This technical guide focuses on the pivotal role of VH032-amide-alkylC6-acid, a key building block in the construction of von Hippel-Lindau (VHL) E3 ligase-recruiting PROTACs. We will delve into its structure, function, and application in the synthesis of potent protein degraders, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental workflows.
VH032 is a potent and selective ligand for the VHL E3 ligase, derived from a VHL inhibitor that disrupts the VHL:HIF-1α interaction.[1][2][3] The analog, VH032-amide-alkylC6-acid, is a functionalized derivative designed for streamlined PROTAC synthesis.[4][5][6] It incorporates the core VH032 scaffold, an amide linkage for improved stability and binding interactions, and a C6 alkyl linker terminating in a carboxylic acid. This terminal acid group provides a convenient handle for conjugation to a POI ligand, typically via an amide bond formation.[5][6]
Core Concepts of PROTAC Action Utilizing VH032
The fundamental mechanism of a VH032-based PROTAC is to induce the formation of a ternary complex between the target protein and the VHL E3 ligase complex. This proximity, orchestrated by the PROTAC molecule, leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Application of VH032-Amide-AlkylC6-Acid in the Development of Potent Degraders
The versatility of VH032-amide-alkylC6-acid as a building block is demonstrated in the development of PROTACs against a range of therapeutic targets. Below, we summarize quantitative data from studies on PROTACs targeting Bruton's tyrosine kinase (BTK) and Interleukin-1 receptor-associated kinase 4 (IRAK4), which utilize VH032 as the E3 ligase ligand with linkers analogous to the amide-alkylC6-acid structure.
Quantitative Data Summary
| Target | PROTAC (Reference) | Cell Line | DC50 (nM) | Dmax (%) | Notes |
| BTK | PROTAC based on GDC-0853 and a VHL ligand[7] | Ramos, JeKo-1 | >3000 | Not specified | This study highlighted the importance of the E3 ligase choice, as the VHL-based PROTAC was significantly less potent than its CRBN-based counterpart. |
| BTK | Non-covalent BTK PROTAC[8] | THP-1 | ~200 | Not specified | This study demonstrated that a non-covalent PROTAC could effectively degrade BTK. |
| IRAK4 | Compound 9 [9] | OCI-LY10 | 4.6 (IC50) | >90% at 1µM | This PROTAC effectively degraded IRAK4 and inhibited the downstream NF-κB signaling pathway. |
| IRAK4 | Degrader 9 [4] | PBMCs | 151 (DC50) | Not specified | This study showcased the inhibition of multiple cytokines upon IRAK4 degradation. |
Experimental Protocols
Synthesis of a VH032-based PROTAC
This protocol provides a general methodology for the conjugation of VH032-amide-alkylC6-acid to a target protein ligand containing a free amine group.
References
- 1. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. | Semantic Scholar [semanticscholar.org]
- 2. Discovery of highly potent and selective KRASG12C degraders by VHL-recruiting PROTACs for the treatment of tumors with KRASG12C-Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [html.rhhz.net]
- 4. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulating the Potency of BRD4 PROTACs at the Systems Level with Amine-Acid Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]
- 7. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
The Architect's Guide to VHL Ligands: Forging the Future of Targeted Protein Degradation
A Technical Whitepaper for Drug Discovery Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to outright elimination.[1] These heterobifunctional molecules leverage the cell's own quality control machinery, the Ubiquitin-Proteasome System (UPS), to selectively tag and destroy disease-causing proteins.[2][3] At the heart of this technology lies the crucial interaction with an E3 ubiquitin ligase, the enzyme responsible for the final step of ubiquitin tagging.[4] Among the handful of E3 ligases successfully hijacked for this purpose, the von Hippel-Lindau (VHL) E3 ligase has emerged as a cornerstone of PROTAC design, owing to its widespread tissue expression and the availability of potent, well-characterized small molecule ligands.[5][6]
This technical guide provides an in-depth exploration of the discovery and development of VHL ligands for PROTAC applications. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the core principles, experimental methodologies, and critical data that underpin this transformative technology.
From Natural Substrate to Potent Binders: The Genesis of VHL Ligands
The journey to potent, cell-permeable VHL ligands began with its natural substrate, the hypoxia-inducible factor 1α (HIF-1α).[4][7] Under normal oxygen conditions, specific proline residues on HIF-1α are hydroxylated by prolyl hydroxylase domain-containing enzymes (PHDs).[6][8] This post-translational modification creates a recognition motif for VHL, which then ubiquitinates HIF-1α, marking it for degradation by the proteasome.[4][8]
This natural protein-protein interaction served as the blueprint for the first VHL ligands. Early efforts utilized peptide sequences derived from HIF-1α, but the breakthrough came with the structure-guided design of non-peptidic, small-molecule mimetics.[6][8] These first-generation compounds were built around a central (2S,4R)-4-hydroxyproline (Hyp) core, which successfully recapitulated the key interactions of the hydroxylated proline in the VHL binding pocket.[8] Subsequent optimization, guided by X-ray crystallography and structure-activity relationship (SAR) studies, led to the development of highly potent and widely used VHL ligands such as VH032 and its derivatives.[8]
Quantitative Analysis of VHL Ligand Binding and PROTAC Efficacy
The successful design of VHL-based PROTACs hinges on a deep understanding of the binding affinities of the VHL ligand and the resulting degradation efficiency of the PROTAC molecule. The following tables summarize key quantitative data for representative VHL ligands and PROTACs.
Table 1: Binding Affinities of Key VHL Ligands
| Ligand | Binding Affinity (Kd) to VHL | Assay Method | Reference |
| VH032 | 185 nM | Surface Plasmon Resonance (SPR) | [8] |
| VH101 | 44 nM | Surface Plasmon Resonance (SPR) | [8] |
| VHL Ligand 1 | 1.8 µM (IC50) | VHL:HIF Interaction Assay | [8] |
| VHL Ligand 2 | 4.1 µM (IC50) | VHL:HIF Interaction Assay | [8] |
| VHL Ligand 134a (diastereomer) | 29 nM | Surface Plasmon Resonance (SPR) | [8] |
| VHL Ligand 133a (diastereomer) | 171 nM | Surface Plasmon Resonance (SPR) | [8] |
Table 2: Degradation Potency of Representative VHL-based PROTACs
| PROTAC | Target Protein | DC50 | Dmax | Cell Line | Reference |
| PROTAC 139 | BRD4 | 3.3 nM | 97% | PC3 | [8] |
| PROTAC 139 | BRD4 | 0.87 nM | 96% | EOL-1 | [8] |
| PROTAC 141 | BRD4 | 2.58 nM | 94% | PC3 | [8] |
| PROTAC 141 | BRD4 | 216 nM | 67% | EOL-1 | [8] |
| p38α-PROTAC | p38α | Nanomolar concentrations | Not specified | Mammalian cell lines | [9][10] |
Visualizing the Core Mechanisms and Workflows
Understanding the complex biological processes and experimental sequences is paramount. The following diagrams, rendered in Graphviz, illustrate the key signaling pathway, the PROTAC mechanism of action, and a typical discovery workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. o2hdiscovery.co [o2hdiscovery.co]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 5. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: VH 032 Amide-AlkylC6-Acid and its Interaction with the Von Hippel-Lindau Protein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of Von Hippel-Lindau (VHL) protein ligands, with a specific focus on the VH 032 amide-alkylC6-acid derivative. This document details the role of VHL in cellular signaling, presents available binding affinity data, and outlines the experimental methodologies used to quantify these interactions.
Introduction to VHL and its Ligands
The Von Hippel-Lindau (VHL) protein is a crucial component of a Cullin-RING E3 ubiquitin ligase complex.[1] This complex plays a pivotal role in cellular oxygen sensing by targeting the alpha subunit of the Hypoxia-Inducable Factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[1] Small molecule ligands that bind to VHL can disrupt the VHL/HIF-1α interaction, leading to the stabilization of HIF-1α and the activation of the hypoxic response. This mechanism is of significant interest for therapeutic applications. Furthermore, these ligands are extensively used as the VHL-recruiting element in Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of specific target proteins.[2]
VH 032 is a potent and selective ligand that binds to the VHL E3 ligase.[3] The derivative, this compound (also known as (S,R,S)-AHPC-CO-C6-COOH), is a functionalized version of VH032 designed with a linker terminating in a carboxylic acid. This functional group allows for its convenient conjugation to other molecules, making it a valuable building block in the synthesis of PROTACs.[4][5][6]
VHL-HIF-1α Signaling Pathway
Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated on proline residues by prolyl hydroxylases (PHDs). This modification allows VHL to recognize and bind to HIF-1α, leading to its ubiquitination and degradation by the proteasome. In hypoxic conditions, PHDs are inactive, HIF-1α is not hydroxylated, and it evades VHL-mediated degradation. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tocris.com [tocris.com]
- 6. medkoo.com [medkoo.com]
The Core of Hypoxia: A Technical Guide to the VHL/HIF-1α Interaction and its Inhibition by VH032
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical protein-protein interaction between the von Hippel-Lindau (VHL) tumor suppressor protein and the alpha subunit of the Hypoxia-Inducible Factor 1 (HIF-1α). It further details the mechanism of action of VH032, a potent small-molecule inhibitor of this interaction, and provides detailed experimental protocols for its characterization.
The VHL/HIF-1α Signaling Axis: A Master Regulator of Cellular Oxygen Sensing
Under normal oxygen conditions (normoxia), the HIF-1α transcription factor is continuously synthesized and rapidly degraded. This process is orchestrated by the VHL protein, which acts as the substrate recognition component of an E3 ubiquitin ligase complex.[1][2] The recognition of HIF-1α by VHL is dependent on the post-translational hydroxylation of specific proline residues (Pro402 and Pro564) within the oxygen-dependent degradation domain (ODDD) of HIF-1α.[1][3] This hydroxylation is carried out by prolyl hydroxylase domain (PHD) enzymes in an oxygen-dependent manner.
Once hydroxylated, HIF-1α is bound by the VHL complex, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[2][4] This ensures that in the presence of sufficient oxygen, the transcriptional activity of HIF-1α is kept at a minimum.
In hypoxic conditions, the PHD enzymes are inactive due to the lack of their co-substrate, oxygen. Consequently, HIF-1α is not hydroxylated and is not recognized by VHL.[1][5] This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and binds to hypoxia-response elements (HREs) in the promoter regions of target genes.[2] This transcriptional activation leads to the upregulation of genes involved in angiogenesis, glucose metabolism, and cell survival, allowing cells to adapt to the low oxygen environment.
VH032: A Small-Molecule Inhibitor of the VHL/HIF-1α Interaction
VH032 is a potent and selective small-molecule inhibitor that disrupts the interaction between VHL and hydroxylated HIF-1α.[6][7] It is a synthetic molecule designed to mimic the hydroxylated proline residue of HIF-1α, thereby competitively binding to the substrate recognition pocket of VHL.[8] By occupying this binding site, VH032 prevents the recruitment of hydroxylated HIF-1α to the VHL E3 ligase complex, leading to the stabilization and accumulation of HIF-1α even under normoxic conditions.[6][9] This, in turn, activates the transcription of HIF-1α target genes, effectively mimicking a hypoxic response.[10][11]
Mechanism of Action
The inhibitory action of VH032 is based on its high affinity for the VHL protein. The molecule is designed to fit snugly into the binding pocket on VHL that normally accommodates the hydroxylated proline of HIF-1α. This binding is stabilized by a network of hydrogen bonds and hydrophobic interactions. By blocking this critical interaction, VH032 effectively uncouples HIF-1α from the VHL-mediated degradation pathway.
Quantitative Data for VH032
The following table summarizes the key quantitative data for the interaction of VH032 with the VHL protein.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) | 185 nM | Isothermal Titration Calorimetry (ITC) | [6][7] |
| IC50 | 77.8 nM | Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET) | [12] |
| Cellular Activity (EC50) | ~50-150 µM | HIF-dependent luciferase reporter assay (U2OS cells) | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibition of the VHL/HIF-1α interaction by VH032.
Recombinant Protein Expression and Purification of VHL-ElonginB-ElonginC (VCB) Complex
Objective: To produce a stable and active VCB complex for use in in vitro binding assays.
Protocol:
-
Expression Vector: Co-express human VHL (amino acids 54-213 with an N-terminal tag, e.g., GST or His), Elongin B (full-length), and Elongin C (full-length) in E. coli (e.g., BL21(DE3) strain) using a suitable co-expression vector system.[13][14]
-
Culture and Induction: Grow the transformed E. coli in a rich medium (e.g., Terrific Broth) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with a suitable inducer (e.g., 0.1-0.5 mM IPTG) and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or high-pressure homogenization.
-
Affinity Chromatography: Clarify the lysate by centrifugation and apply the supernatant to an affinity chromatography column appropriate for the tag used (e.g., Ni-NTA for His-tagged proteins or Glutathione Sepharose for GST-tagged proteins).
-
Washing and Elution: Wash the column extensively with a wash buffer (lysis buffer with a slightly higher concentration of imidazole for Ni-NTA). Elute the bound protein complex using an elution buffer containing a high concentration of the competing agent (e.g., 250-500 mM imidazole for Ni-NTA or reduced glutathione for GST).
-
Size-Exclusion Chromatography: Further purify the eluted complex by size-exclusion chromatography (gel filtration) using a buffer suitable for long-term storage (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Purity and Integrity Assessment: Analyze the purity of the complex by SDS-PAGE and confirm the presence of all three components. Assess the integrity and homogeneity of the complex by techniques such as dynamic light scattering or analytical ultracentrifugation.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the VH032-VHL interaction.
Protocol:
-
Sample Preparation: Dialyze the purified VCB complex and dissolve VH032 in the same buffer to minimize buffer mismatch effects. A typical buffer is 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.
-
Concentrations: The concentration of the VCB complex in the sample cell is typically in the range of 10-50 µM, while the concentration of VH032 in the syringe is 10-20 fold higher (100-500 µM).
-
ITC Experiment:
-
Equilibrate the ITC instrument (e.g., MicroCal ITC200) to the desired temperature (e.g., 25°C).
-
Load the VCB complex into the sample cell and VH032 into the injection syringe.
-
Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 20-30 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Data Analysis: Integrate the heat changes for each injection and subtract the heat of dilution (determined from a control experiment where VH032 is injected into the buffer alone). Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. Calculate ΔG and ΔS from the determined values.
Surface Plasmon Resonance (SPR)
Objective: To measure the real-time binding kinetics (association and dissociation rate constants, ka and kd) and affinity (Kd) of VH032 to the VCB complex.
Protocol:
-
Chip Preparation: Use a sensor chip suitable for protein immobilization (e.g., CM5 chip). Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilization: Immobilize the purified VCB complex onto the activated sensor chip surface via amine coupling. Aim for a low to moderate immobilization level to minimize mass transport limitations. Deactivate any remaining active esters with ethanolamine.
-
Binding Analysis:
-
Run a suitable running buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.005% P20 surfactant, and a small percentage of DMSO to match the VH032 solvent) over the sensor surface to establish a stable baseline.
-
Inject a series of concentrations of VH032 (e.g., ranging from 0.1 to 10 times the expected Kd) over the immobilized VCB surface.
-
Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.
-
-
Regeneration: After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the VCB-VH032 interaction without denaturing the immobilized protein (e.g., a short pulse of a low pH buffer or a high salt concentration).
-
Data Analysis: Fit the sensorgrams from the different VH032 concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the ka, kd, and calculate the Kd (kd/ka).
Fluorescence Polarization (FP) Assay
Objective: To determine the inhibitory potency (IC50) of VH032 in a competitive binding assay.
Protocol:
-
Reagents:
-
Purified VCB complex.
-
A fluorescently labeled HIF-1α peptide (e.g., FAM-labeled peptide containing the hydroxylated proline motif).[1]
-
VH032 and other test compounds.
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100).
-
-
Assay Procedure:
-
In a microplate (e.g., black, low-volume 384-well plate), add a fixed concentration of the VCB complex and the fluorescently labeled HIF-1α peptide. The concentration of the peptide should be at or below its Kd for the VCB complex.
-
Add varying concentrations of VH032 or other test compounds to the wells. Include controls for no inhibitor (maximum polarization) and no VCB complex (minimum polarization).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters for the fluorophore used.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value of VH032.
Cellular Assay: Western Blot for HIF-1α Stabilization
Objective: To assess the ability of VH032 to stabilize endogenous HIF-1α in cultured cells.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa or HEK293T) in appropriate growth medium.
-
Treat the cells with varying concentrations of VH032 for a specific duration (e.g., 4-8 hours). Include a vehicle control (e.g., DMSO) and a positive control for HIF-1α stabilization (e.g., treatment with a hypoxia-mimicking agent like CoCl2 or deferoxamine, or exposure to 1% O2).
-
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for HIF-1α. Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis: Quantify the band intensities to determine the relative levels of HIF-1α in treated versus control cells.
Cellular Assay: Quantitative Real-Time PCR (qRT-PCR) for HIF-1α Target Gene Expression
Objective: To measure the effect of VH032 on the expression of HIF-1α target genes.
Protocol:
-
Cell Culture and Treatment: Treat cells with VH032 as described in the Western blot protocol.
-
RNA Extraction: Isolate total RNA from the treated and control cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.
-
qRT-PCR:
-
Perform real-time PCR using a qPCR instrument, a suitable SYBR Green or TaqMan-based master mix, and primers specific for HIF-1α target genes (e.g., CA9, GLUT1, VEGFA).
-
Also, amplify a housekeeping gene (e.g., ACTB or GAPDH) for normalization.
-
-
Data Analysis: Calculate the relative expression of the target genes in VH032-treated samples compared to control samples using the ΔΔCt method.
Conclusion
The inhibition of the VHL/HIF-1α interaction presents a promising therapeutic strategy for diseases characterized by hypoxia, such as anemia and ischemia. VH032 serves as a valuable chemical probe for studying this pathway and as a scaffold for the development of more potent and specific inhibitors. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the VHL/HIF-1α axis and to discover and characterize novel modulators of this critical cellular signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 4. path.ox.ac.uk [path.ox.ac.uk]
- 5. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. VHL protein‐interacting deubiquitinating enzyme 2 deubiquitinates and stabilizes HIF‐1α | EMBO Reports [link.springer.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. A fluorescence polarization-based interaction assay for hypoxia-inducible factor prolyl hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Production Of Active VHL And Analysis By SPR | Peak Proteins [peakproteins.com]
- 14. VHL Complex, Active, Recombinant, Human (VCB-Cul2 complex, ECV complex, CBCVHL) | United States Biological | Biomol.com [biomol.com]
Technical Guide: Solubility and Stability of VH 032 Amide-AlkylC6-Acid in DMSO
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth overview of the solubility and stability of VH 032 amide-alkylC6-acid in dimethyl sulfoxide (DMSO). This compound is a key functionalized building block used in the development of Proteolysis Targeting Chimeras (PROTACs), serving as a von-Hippel-Lindau (VHL) E3 ligase ligand equipped with a linker for conjugation to a target protein ligand.[1][2] While specific quantitative solubility and stability data for this particular derivative are not extensively published, this document compiles available information on the parent VH032 compound and provides standardized protocols for researchers to determine these critical parameters. Understanding the solubility and stability in DMSO is paramount for its use in compound screening, storage, and downstream biochemical and cellular assays.
Introduction to this compound
This compound, also known as (S,R,S)-AHPC-C6-COOH, is a derivative of the VHL ligand VH032.[1] It is specifically designed for PROTAC development, incorporating a C6 carboxylic acid linker.[1][2] This terminal acid group allows for straightforward amide bond formation with an appropriate amine-functionalized ligand for a protein of interest, thus creating a bivalent PROTAC molecule. The core VH032 moiety hijacks the VHL E3 ubiquitin ligase, a critical component of the cell's protein disposal system.[3][4]
Below is a logical diagram illustrating the relationship of this compound to its parent compound and its role in PROTAC synthesis.
Solubility in DMSO
Solubility of Parent Compound: VH032
The parent VHL ligand, VH032, is reported to have high solubility in DMSO. This data is summarized in the table below.
| Compound | Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| VH032 | DMSO | 90 | 190.44 | Sonication is recommended.[3] |
| VH032 | DMSO | 100 | 211.60 | Ultrasonic treatment is recommended. Hygroscopic nature of DMSO can significantly impact solubility; use of newly opened solvent is advised.[4] |
Expected Solubility of this compound
While the alkyl chain portion of the linker is hydrophobic, the terminal carboxylic acid is a polar, hydrogen-bonding group. In the aprotic polar solvent DMSO, the carboxylic acid may slightly reduce solubility compared to the parent compound, VH032. However, it is still expected to exhibit good solubility, likely sufficient for the preparation of high-concentration stock solutions (e.g., 10-50 mM) required for most research applications. As with the parent compound, the use of sonication or gentle warming may be necessary to achieve complete dissolution, especially at higher concentrations.
Stability in DMSO
The stability of this compound in DMSO is a critical factor for ensuring the integrity of stock solutions and the reproducibility of experimental results.
Chemical Stability
The molecule contains several functional groups that could be susceptible to degradation:
-
Amide Bonds: Generally stable, but can be susceptible to hydrolysis under strongly acidic or basic conditions, which are not typically present in unadulterated DMSO.
-
Thiazole Ring: This aromatic heterocycle is generally stable.
-
Tertiary Amine (in the pyrrolidine ring): Generally stable.
DMSO is a stable solvent, but it can participate in oxidation reactions under certain conditions, particularly in the presence of contaminants or light.[5] For long-term storage, it is recommended to store DMSO stock solutions at -20°C or -80°C, protected from light, and in tightly sealed containers to prevent moisture absorption.[1][2]
Freeze-Thaw Stability
Repeated freeze-thaw cycles can lead to compound precipitation or degradation. It is best practice to aliquot stock solutions into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
Experimental Protocols
The following sections detail standardized protocols for determining the kinetic solubility and stability of this compound in DMSO.
Protocol: Kinetic Solubility Assessment in DMSO
This protocol provides a method for determining the kinetic solubility of a compound, which is relevant for most in vitro screening applications where a compound is rapidly diluted from a DMSO stock into an aqueous buffer.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Dilution: Add a small volume of the DMSO stock solution to a pre-determined volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (typically 1-2%) to mimic assay conditions.
-
Equilibration: Incubate the solution at room temperature for a set period (e.g., 2 hours) with gentle agitation to allow any precipitation to reach equilibrium.
-
Separation: Separate the soluble fraction from the precipitate. This is typically done by centrifugation followed by collection of the supernatant, or by using a 96-well filter plate.
-
Quantification: Analyze the concentration of the compound remaining in the supernatant/filtrate. This can be done using a variety of analytical techniques, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared from the stock solution is used for quantification.
Protocol: Stability Assessment in DMSO using HPLC
This protocol outlines a method to assess the stability of the compound in a DMSO stock solution over time.
Methodology:
-
Stock Solution Preparation: Prepare an accurately weighed stock solution of this compound in DMSO (e.g., 1 mM).
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into an HPLC system equipped with a UV detector. Record the peak area of the parent compound. This serves as the 100% reference.
-
Storage: Store the remaining stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
Time-Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week), withdraw an aliquot from the stock solution and analyze it by HPLC under the same conditions as the initial analysis.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area at T=0. The percentage of compound remaining can be calculated. The appearance of new peaks in the chromatogram may indicate degradation products.
Conclusion
This compound is an indispensable tool for PROTAC development. While specific data on its solubility and stability in DMSO are sparse, information from its parent compound, VH032, suggests it should be adequately soluble for research purposes. Researchers should, however, empirically determine the precise solubility and stability for their specific lots and experimental conditions using standardized protocols, such as those outlined in this guide. Proper storage and handling, including aliquoting stock solutions and storing them at low temperatures protected from light, are crucial for maintaining the compound's integrity and ensuring experimental reproducibility.
References
In-Depth Technical Guide: VH 032 amide-alkylC6-acid for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Core Compound Details: VH 032 amide-alkylC6-acid
This compound is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). As a critical component in the field of targeted protein degradation, this molecule serves as a versatile building block for creating heterobifunctional degraders. It incorporates the high-affinity (S,R,S)-AHPC warhead for VHL, connected to a C6 alkyl linker with a terminal carboxylic acid. This reactive handle allows for straightforward conjugation to a ligand targeting a protein of interest (POI), typically through an amide bond formation.
Below is a summary of the key chemical and physical properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 2172819-75-7 | [1] |
| Molecular Weight | 586.75 g/mol | [1] |
| Molecular Formula | C₃₀H₄₂N₄O₆S | [1] |
| Synonyms | (S,R,S)-AHPC-CO-C6-COOH | [2] |
| Purity | Typically ≥95% (as determined by HPLC) | [1] |
| Storage Conditions | Store at -20°C | [1] |
The PROTAC-VHL Mechanism of Action
PROTACs synthesized using this compound operate by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The resulting PROTAC is a bifunctional molecule that simultaneously binds to the VHL E3 ligase (via the VH 032 moiety) and a specific protein of interest (via the conjugated POI ligand). This induced proximity facilitates the formation of a ternary complex, leading the E3 ligase to tag the POI with ubiquitin molecules. This polyubiquitination marks the POI for degradation by the 26S proteasome, effectively eliminating the target protein from the cell. The PROTAC molecule is then released and can act catalytically to degrade multiple copies of the POI.
Caption: Catalytic cycle of a VHL-based PROTAC.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and evaluation of PROTACs utilizing this compound.
PROTAC Synthesis: Amide Coupling
This protocol outlines a general procedure for conjugating this compound to a POI ligand containing a primary or secondary amine.
Materials:
-
This compound
-
POI ligand with an amine functional group
-
Amide coupling reagents (e.g., HATU, HOBt, EDC)
-
Aprotic solvent (e.g., DMF, DMSO)
-
Tertiary amine base (e.g., DIPEA, TEA)
-
Reaction vessel and magnetic stirrer
-
Purification system (e.g., preparative HPLC)
Procedure:
-
In a clean, dry reaction vessel, dissolve this compound (1 equivalent) and the POI ligand (1-1.2 equivalents) in the chosen aprotic solvent.
-
Add the amide coupling reagent (e.g., HATU, 1.2 equivalents) and a tertiary amine base (e.g., DIPEA, 2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the synthesized PROTAC by LC-MS and NMR.
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Synthesized PROTAC
-
Cell line expressing the POI
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Normalize the protein samples and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation (DC₅₀ and Dₘₐₓ values).
Cell Viability Assay (e.g., CCK-8)
This assay assesses the cytotoxic effect of the PROTAC on the treated cells.
Materials:
-
Synthesized PROTAC
-
Cell line of interest
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).
-
Add the CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Caption: General workflow for PROTAC synthesis and evaluation.
References
basic principles of targeted protein degradation using VHL ligands
An In-depth Technical Guide to Targeted Protein Degradation Using VHL Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation (TPD)
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality in drug discovery.[1] Unlike traditional inhibitors that block a protein's function, TPD co-opts the cell's own machinery to eliminate disease-causing proteins entirely.[2][3] This is primarily achieved using heterobifunctional molecules known as Proteolysis-Targeting Chimeras (PROTACs).[4][5][6]
A PROTAC is composed of three key elements: a ligand that binds to a specific protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[5][6] This dual-binding action brings the POI into close proximity with the E3 ligase, leading to the ubiquitination of the target protein and its subsequent destruction by the proteasome.[4][5][7] This "event-driven" mechanism allows PROTACs to act catalytically, with a single molecule capable of inducing the degradation of multiple protein targets.[8]
Among the more than 600 E3 ligases in humans, the von Hippel-Lindau (VHL) E3 ligase is one of the most widely used in PROTAC design.[1][6][9][10] This is due to its prevalent expression across various tissues and the availability of well-characterized, high-affinity small molecule ligands.[1][4][6]
Core Mechanism: Hijacking the Ubiquitin-Proteasome System
The core principle of VHL-based PROTACs is the hijacking of the Ubiquitin-Proteasome System (UPS). The UPS is the primary cellular pathway for degrading intracellular proteins.[4][11][12] The process involves a three-enzyme cascade (E1, E2, and E3) that attaches a chain of ubiquitin molecules to a substrate protein, marking it for degradation.[4][11]
VHL is the substrate recognition subunit of the Cullin 2 RING E3 ligase complex (CRL2^VHL^).[4][11][12] In its natural role, VHL recognizes the hypoxia-inducible factor (HIF-1α) under normal oxygen conditions (normoxia), leading to its ubiquitination and degradation.[11][12][13] A VHL-recruiting PROTAC mimics this interaction, bringing a new, non-native POI to the VHL complex to be ubiquitinated and destroyed.
Key Components and Design Principles
The success of a VHL-based PROTAC hinges on the careful design of its three modular components.[6]
VHL Ligand
The VHL ligand is the moiety that recruits the CRL2^VHL^ E3 ligase complex. The development of potent, non-peptidic small-molecule VHL ligands was a breakthrough for the field.[11][14] These ligands typically mimic the hydroxylated proline residue of HIF-1α that VHL naturally recognizes.[11][12] Commonly used VHL ligands like VH032 and its derivatives form the foundation for many PROTACs.[6][15][] The choice of VHL ligand and its attachment point for the linker are critical for maintaining high binding affinity and promoting an effective ternary complex formation.
Linker
The linker connects the VHL ligand to the POI ligand. Far from being a passive spacer, the linker's composition, length, and attachment points are crucial determinants of a PROTAC's efficacy.[1][6][9]
-
Flexibility vs. Rigidity : Flexible linkers (e.g., polyethylene glycol or PEG) provide a high degree of freedom, increasing the chances of forming a stable ternary complex.[9] However, rigid linkers can lock the PROTAC into a more bioactive conformation, potentially enhancing potency.[6]
-
Physicochemical Properties : The linker significantly impacts the PROTAC's overall properties, such as solubility and cell permeability.[5][17] Optimizing the linker is often a key step in developing orally bioavailable PROTACs.[18][19][20]
-
Metabolic Stability : Linkers can be susceptible to metabolic degradation, which can lead to an "in vitro-in vivo disconnect" where a potent PROTAC in cells is less effective in animal models.[18] Designing metabolically stable linkers is a key consideration.[18][21]
POI Ligand
This component provides the specificity of the PROTAC by binding to the target protein. A suitable ligand with a known "exit vector"—a point where the linker can be attached without significantly disrupting binding affinity—is the starting point for PROTAC design.[22]
The VHL-PROTAC-POI Ternary Complex
The cornerstone of PROTAC action is the formation of a productive ternary complex between the VHL E3 ligase, the PROTAC molecule, and the POI.[17][22] The stability and conformation of this complex directly influence the efficiency of the subsequent ubiquitination and degradation.[23]
An important concept in ternary complex formation is cooperativity . Positive cooperativity occurs when the binding of the PROTAC to one protein increases its affinity for the second protein. This can lead to highly potent degraders even if the initial binary binding affinities are modest.[24] Conversely, negative cooperativity can hinder the formation of the complex. The linker plays a critical role in mediating the protein-protein interactions that determine cooperativity.[25]
Quantitative Data on VHL-based PROTACs
The efficacy of PROTACs is typically quantified by two key metrics:
-
DC₅₀ : The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dₘₐₓ : The maximum percentage of protein degradation achievable.
Below are examples of quantitative data for various VHL-based PROTACs.
Table 1: Degradation Potency of Selected VHL-based PROTACs
| PROTAC Name | Target Protein | Cell Line | DC₅₀ | Dₘₐₓ | Reference |
|---|---|---|---|---|---|
| SGK3-PROTAC1 | SGK3 | - | < 100 nM | ~80% | [4] |
| BRD-SF2 | BRD4 | HiBiT-BRD4 | 17.2 µM | ~60% | [26] |
| NR-11c | p38α | MDA-MB-231 | ~100 nM | >80% | [5][27] |
| ACBI2 | SMARCA2 | - | - | - | [19][20] |
| GP262 | PI3K / mTOR | MDA-MB-231 | 42-227 nM (PI3K)45 nM (mTOR) | - |[28] |
Table 2: Binding Affinities of VHL Ligands and PROTACs
| Compound | Binds To | Assay Method | Binding Affinity (K D or IC₅₀) | Reference |
|---|---|---|---|---|
| VHL Ligand (VH032 derivative) | VHL | FP | IC₅₀ = 462 nM | [12] |
| PROTAC 1 | p38α | - | K D = 11 µM | [29] |
| Foretinib-based PROTACs | Various Kinases | - | No correlation with degradation | [29] |
| GP262 | PI3K | SPR | K D = 13.9 nM | [28] |
| GP262 | mTOR | SPR | K D = 32.5 nM |[28] |
Note: A lack of correlation between binary binding affinity and degradation efficiency has been observed, highlighting the importance of stable ternary complex formation.[29]
Experimental Workflow and Key Protocols
Developing a successful PROTAC requires a robust and multi-faceted experimental cascade to assess each step of its mechanism of action.[22][24]
Protocol: Binary Binding Affinity Assay (Fluorescence Polarization)
This assay measures the binding affinity of the PROTAC to the VHL complex and the POI separately.[17][24]
Objective : To determine the dissociation constant (K D ) or IC₅₀ for the PROTAC binding to VHL or POI.
Principle : A fluorescently labeled ligand (tracer) for VHL (e.g., a FAM-labeled HIF-1α peptide) is used.[17] When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When a PROTAC or other ligand binds to VHL, it displaces the tracer. If the PROTAC-VHL complex is large, the tracer tumbles more slowly, increasing polarization. A competition assay is set up where the PROTAC competes with the tracer for binding to VHL.
Methodology :
-
Reagents : Purified VCB (VHL–ElonginC–ElonginB) complex, FAM-labeled HIF-1α peptide tracer, assay buffer, test PROTAC compounds.
-
Preparation : Serially dilute the PROTAC compound in an appropriate solvent (e.g., DMSO) and then into the assay buffer.
-
Assay Plate Setup : In a 96- or 384-well plate, add a fixed concentration of the VCB complex and the fluorescent tracer to each well.
-
Compound Addition : Add the serially diluted PROTAC to the wells. Include controls for no competition (tracer + VCB only) and background (tracer only).
-
Incubation : Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measurement : Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis : Plot the polarization values against the logarithm of the PROTAC concentration. Fit the data to a suitable binding model to calculate the IC₅₀, which can be converted to a K D value.
Protocol: Cellular Protein Degradation Assay (Western Blot)
This is the traditional and most direct method to confirm the degradation of the endogenous POI in cells.[22]
Objective : To quantify the reduction in POI levels following PROTAC treatment.
Principle : Cells are treated with the PROTAC, and the total protein is extracted. The proteins are separated by size using SDS-PAGE, transferred to a membrane, and the specific POI is detected using a primary antibody. A secondary antibody conjugated to an enzyme (like HRP) allows for visualization and quantification.
Methodology :
-
Cell Culture and Treatment : Seed cells (e.g., MDA-MB-231 for p38α) in multi-well plates and allow them to adhere.[27] Treat the cells with a range of PROTAC concentrations (e.g., 0.1 µM to 10 µM) for a set time (e.g., 8, 16, or 24 hours).[5][27][30] Include a vehicle control (e.g., DMSO).
-
Cell Lysis : Wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE : Load equal amounts of total protein from each sample onto a polyacrylamide gel and separate them by electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane and incubate with a secondary antibody conjugated to HRP.
-
Wash the membrane again.
-
-
Detection : Add an enhanced chemiluminescence (ECL) substrate and image the resulting signal.
-
Analysis : Quantify the band intensities using densitometry software. Normalize the POI band intensity to a loading control (e.g., GAPDH or β-actin) to correct for loading differences. Calculate the percentage of remaining protein relative to the vehicle control to determine DC₅₀ and Dₘₐₓ.
Protocol: Mechanistic Validation (Proteasome Inhibition)
This experiment confirms that the observed protein loss is due to the proteasome pathway hijacked by the PROTAC.[29][30]
Objective : To rescue POI degradation by inhibiting the proteasome.
Methodology :
-
Pre-treatment : Treat cells with a known proteasome inhibitor (e.g., MG132 at 10-20 µM) or a neddylation-activating enzyme (NAE) inhibitor for 1-2 hours.[30] The NAE inhibitor prevents the activation of Cullin-RING ligases.
-
PROTAC Treatment : Add the PROTAC (at a concentration known to cause significant degradation) to the pre-treated cells and incubate for the standard treatment duration.
-
Analysis : Harvest the cells and analyze the POI levels via Western Blot as described above.
-
Expected Result : If the PROTAC works via the intended mechanism, pre-treatment with MG132 or an NAE inhibitor should prevent or significantly reduce the degradation of the POI compared to cells treated with the PROTAC alone.[30]
Conclusion and Future Outlook
Targeted protein degradation using VHL-recruiting PROTACs represents a powerful and versatile strategy in modern drug discovery.[1][17] By hijacking the cell's natural disposal system, these molecules can eliminate previously "undruggable" targets and offer potential advantages over traditional inhibitors.[1][31] The modular nature of PROTACs allows for systematic, rational design, but their development requires a comprehensive suite of biochemical and cell-based assays to navigate the complex interplay between binary affinity, ternary complex formation, and cellular activity.[17][22][24] Future advancements will likely focus on expanding the repertoire of E3 ligases beyond VHL and CRBN, improving the physicochemical properties of PROTACs to achieve better oral bioavailability, and exploring novel linker strategies to fine-tune degrader potency and selectivity.[6][13]
References
- 1. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. xtalks.com [xtalks.com]
- 9. A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 10. Targeted Protein Degradation: Insights Into A VHL-compound Structure [peakproteins.com]
- 11. tandfonline.com [tandfonline.com]
- 12. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 17. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolism-driven in vitro/in vivo disconnect of an oral ERɑ VHL-PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 23. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 24. portlandpress.com [portlandpress.com]
- 25. researchgate.net [researchgate.net]
- 26. Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Conjugating VH 032 amide-alkylC6-acid to a Protein Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins. A key step in the synthesis of many PROTACs is the conjugation of a von Hippel-Lindau (VHL) E3 ligase ligand to a ligand that binds to the protein of interest. This document provides a detailed protocol for the conjugation of VH 032 amide-alkylC6-acid, a functionalized VHL ligand with a terminal carboxylic acid, to a protein ligand containing a primary amine.
The conjugation is achieved through a two-step process utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method first activates the carboxylic acid of this compound to form a semi-stable NHS ester, which then readily reacts with primary amines on the protein ligand to form a stable amide bond.[1][2][3] This two-step approach is preferred as it increases coupling efficiency and minimizes the risk of protein cross-linking that can occur with one-step carbodiimide methods.[1][2][4]
Data Presentation
The following table summarizes representative quantitative data for the conjugation of this compound to a model protein ligand. Please note that these values are illustrative and optimal conditions may vary depending on the specific protein ligand.
| Parameter | Value | Notes |
| Reactants | ||
| This compound Concentration | 10 mM | In anhydrous DMSO |
| Protein Ligand Concentration | 1 mg/mL | In Activation Buffer |
| EDC Concentration | 4 mM (final) | Freshly prepared |
| Sulfo-NHS Concentration | 10 mM (final) | Freshly prepared |
| Reaction Conditions | ||
| Activation Step pH | 6.0 | MES Buffer |
| Activation Time | 15-30 minutes | Room Temperature |
| Coupling Step pH | 7.2-7.5 | PBS Buffer |
| Coupling Time | 2-4 hours | Room Temperature |
| Outcome | ||
| Conjugation Efficiency | 60-80% | Determined by Mass Spectrometry |
| Final Yield (after purification) | 40-60% | |
| Purity of Conjugate | >95% | Determined by SEC-HPLC |
Experimental Protocols
This protocol outlines the two-step EDC/NHS conjugation of this compound to a protein ligand.
Materials
-
This compound (MW: 586.75 g/mol )
-
Protein Ligand (with accessible primary amines)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[5]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns or Size-Exclusion Chromatography (SEC) system for purification[6][7][8]
Protocol
Step 1: Activation of this compound
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening.[1]
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
In a microcentrifuge tube, combine the desired amount of this compound with Activation Buffer.
-
Immediately before use, prepare solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Add EDC and Sulfo-NHS to the this compound solution to achieve a final molar excess (e.g., a 1:4:10 molar ratio of VH032-acid:EDC:Sulfo-NHS).
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS-activated VH 032.[2]
Step 2: Conjugation to the Protein Ligand
-
Dissolve the protein ligand in Coupling Buffer to a concentration of 1-5 mg/mL.
-
Add the NHS-activated VH 032 solution from Step 1 to the protein ligand solution. A 10-20 fold molar excess of the activated VH 032 to the protein is a good starting point for optimization.
-
Incubate the reaction for 2-4 hours at room temperature with gentle rotation.[2]
Step 3: Quenching the Reaction
-
Add Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS-activated VH 032.
Step 4: Purification of the Conjugate
-
Purify the VH 032-protein conjugate from excess reagents and byproducts using a desalting column or size-exclusion chromatography (SEC).[6][7][8]
-
The column should be equilibrated with a suitable storage buffer for the protein (e.g., PBS, pH 7.4).
-
Collect fractions and analyze for protein content (e.g., by measuring absorbance at 280 nm) and successful conjugation.[9][10]
Step 5: Characterization of the Conjugate
-
Confirm successful conjugation and determine the degree of labeling by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[11][12][13][14][15] An increase in mass corresponding to the molecular weight of this compound (minus water) should be observed.
-
Assess the purity of the conjugate using SEC-HPLC.
-
Determine the final concentration of the purified conjugate using a protein concentration assay (e.g., BCA assay or UV-Vis spectroscopy at 280 nm).[9][10]
Visualizations
Experimental Workflow
Caption: Experimental workflow for conjugating VH032-acid to a protein.
PROTAC Mechanism of Action
Caption: Mechanism of action for a VH032-based PROTAC.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 7. goldbio.com [goldbio.com]
- 8. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 9. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]
- 10. unchainedlabs.com [unchainedlabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Introduction of the mass spread function for characterization of protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 15. Protein Mass Spectrometry [sigmaaldrich.com]
Application Notes and Protocols for VH 032 Amide-Alkyl-C6-Acid PROTAC Synthesis for BRD4 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system. This technology offers a powerful alternative to traditional inhibition by removing the target protein entirely. This document provides detailed application notes and protocols for the synthesis and evaluation of a PROTAC designed to degrade Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional regulator implicated in various cancers.
The described PROTAC utilizes the von Hippel-Lindau (VHL) E3 ligase ligand, VH 032, connected via an amide-alkyl-C6-acid linker to a BRD4-binding moiety, exemplified by the well-characterized inhibitor JQ1. The formation of a ternary complex between BRD4, the PROTAC, and the VHL E3 ligase leads to the ubiquitination and subsequent proteasomal degradation of BRD4.[1][2]
Signaling Pathway of PROTAC-Mediated BRD4 Degradation
The VH 032 amide-alkyl-C6-acid BRD4 PROTAC operates by inducing the proximity of BRD4 to the VHL E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to BRD4, marking it for degradation by the proteasome. The degradation of BRD4 leads to the downregulation of its target genes, including the proto-oncogene c-Myc, which can result in anti-proliferative effects in cancer cells.[3]
Experimental Protocols
Protocol 1: Synthesis of JQ1-C6-Amide-VH032 PROTAC
This protocol describes a two-step synthesis of the final BRD4-degrading PROTAC. The first step involves the synthesis of the VH 032 amide-alkyl-C6-acid linker, followed by its coupling to the BRD4 ligand, JQ1.
Materials and Reagents:
-
VH032-amine
-
Adipoyl chloride (or adipic acid)
-
(+)-JQ1-amine (or a derivative with a suitable amine handle)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
Step 1: Synthesis of VH 032 Amide-Alkyl-C6-Acid
-
Dissolve VH032-amine in anhydrous DCM.
-
Add DIPEA to the solution.
-
In a separate flask, dissolve adipoyl chloride in anhydrous DCM.
-
Slowly add the adipoyl chloride solution to the VH032-amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield VH 032 amide-alkyl-C6-acid.
Step 2: Coupling of VH 032 Amide-Alkyl-C6-Acid to JQ1-amine
-
Dissolve VH 032 amide-alkyl-C6-acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add (+)-JQ1-amine to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the final JQ1-C6-Amide-VH032 PROTAC.
Protocol 2: Western Blot Analysis of BRD4 Degradation
This protocol details the procedure to quantify the degradation of BRD4 in a cellular context following treatment with the synthesized PROTAC.
Materials and Reagents:
-
Human cancer cell line expressing BRD4 (e.g., HeLa, MDA-MB-231, MM.1S)
-
Cell culture medium and supplements
-
Synthesized JQ1-C6-Amide-VH032 PROTAC
-
DMSO (vehicle control)
-
JQ1 (non-degrading inhibitor control)
-
Proteasome inhibitor (e.g., MG132)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) for a desired time course (e.g., 4, 8, 16, 24 hours).
-
Include DMSO as a vehicle control and JQ1 as a non-degrading control. For mechanism validation, co-treat with a proteasome inhibitor like MG132.[4]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize BRD4 band intensity to the loading control (GAPDH).
-
Calculate the percentage of BRD4 degradation relative to the vehicle control.
-
Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.
-
Protocol 3: Cell Viability Assay
This protocol is to assess the effect of BRD4 degradation on cell proliferation and viability.
Materials and Reagents:
-
Human cancer cell line
-
Cell culture medium and supplements
-
Synthesized JQ1-C6-Amide-VH032 PROTAC
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)
-
Plate reader (Luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat cells with a range of concentrations of the PROTAC.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (concentration at which 50% of cell growth is inhibited).
Data Presentation
The efficacy of BRD4-degrading PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The following table summarizes representative data for VHL-based BRD4 PROTACs with alkyl linkers of varying lengths. While specific data for the JQ1-C6-Amide-VH032 PROTAC is not publicly available, the presented data for similar structures provide a strong indication of expected performance.
| PROTAC Compound | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | PEG3 | HeLa | ~100 | >90 | [1] |
| ARV-771 | PEG4 | LNCaP | <1 | >95 | [1] |
| PROTAC 8 | Alkyl/PEG | AR-positive prostate cancer cells | <1 | >99 | [1] |
| PROTAC with C6 linker | Alkyl | Jurkat | 25 | 87 | [5] |
| PROTAC Degrader-32 | Carbon-carbon | Hematological malignancy cells | 0.20 | >95 | [6] |
| L134 | Alkyl/PEG | - | 7.36 | >98 | [6] |
Note: The potency of a PROTAC is highly dependent on the specific combination of the BRD4 ligand, linker, and E3 ligase ligand, as well as the cell line used for evaluation. The data presented here are for illustrative purposes.
References
- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of electrophilic degraders that exploit SNAr chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for VH032-amide-alkylC6-acid in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
VH032-amide-alkylC6-acid is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to selectively eliminate target proteins implicated in diseases such as cancer. This molecule itself is not intended for direct application to cell cultures but serves as a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] Its integrated alkyl C6 linker with a terminal carboxylic acid allows for covalent conjugation to a ligand specific for a protein of interest (POI), thereby creating a heterobifunctional PROTAC.
This document provides a comprehensive experimental guide for the characterization of PROTACs synthesized using VH032-amide-alkylC6-acid or similar VH032-based building blocks. The protocols and data presented are based on a representative VH032-based PROTAC, GP262 , which features a C8 alkyl linker and targets the PI3K/mTOR signaling pathway, a critical axis in cancer cell proliferation and survival.[4]
Mechanism of Action
PROTACs synthesized using VH032-amide-alkylC6-acid function by hijacking the cell's ubiquitin-proteasome system (UPS). The VH032 moiety of the PROTAC binds to the VHL E3 ligase, while the other ligand binds to the target protein. This dual binding induces the formation of a ternary complex, bringing the target protein into close proximity with the E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, leading to its selective removal from the cell.
References
application of VH 032 amide-alkylC6-acid in neurodegenerative disease research
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
VH032-amide-alkylC6-acid is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a C6 alkyl linker terminating in a carboxylic acid.[1] This molecule serves as a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[2][3][4]
In the context of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's, the accumulation of misfolded and aggregated proteins (e.g., tau, α-synuclein, and mutant huntingtin) is a key pathological hallmark.[2][3][5] PROTACs offer a promising therapeutic strategy by targeting these "undruggable" proteins for degradation.[5][6]
A PROTAC synthesized using VH032-amide-alkylC6-acid will consist of three key components:
-
The VH032 moiety, which binds to the VHL E3 ligase.
-
A warhead, a ligand designed to bind to a target protein of interest (e.g., hyperphosphorylated tau).
-
The alkylC6 linker, which tethers the VHL ligand and the warhead, facilitating the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase.
The formation of this ternary complex brings the target protein into close proximity with the E3 ligase, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[2][4] This event-driven, catalytic mechanism allows for the degradation of multiple protein copies by a single PROTAC molecule.
Quantitative Data Summary
While specific data for a PROTAC utilizing the precise VH032-amide-alkylC6-acid linker for neurodegenerative targets is not yet broadly published, the following tables summarize representative data from studies on VHL-recruiting PROTACs targeting key proteins in neurodegenerative disease. This data provides a benchmark for the expected efficacy of such molecules.
Table 1: In Vitro Degradation Efficacy of a VHL-Recruiting PROTAC Targeting LRRK2
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Degradation Half-life (hours) |
| PROTAC 10 | - | 15 - 72 | 82 - 90 | 0.6 - 2.4 |
| Data adapted from a study on potent and selective LRRK2 degraders.[2] |
Table 2: In Vitro Degradation Efficacy of a VHL-Recruiting PROTAC Targeting α-Synuclein Aggregates
| Compound | Target | Cell Line | DC50 (µM) |
| Compound 5 | α-Synuclein Aggregates | H293T | 5.049 |
| Data from a study utilizing VH032 as the VHL ligand with a PEG-based linker.[7] |
Table 3: In Vitro Degradation Efficacy of a Dual PROTAC Targeting α-Synuclein and Tau
| Compound | Target | DC50 (µM) |
| T3 | α-Synuclein Aggregates | 1.57 ± 0.55 |
| T3 | Total Tau | 4.09 ± 0.90 |
| Data from a study on dual-target PROTACs; the specific E3 ligase ligand was not detailed.[8] |
Visualizations: Diagrams of Pathways and Workflows
Caption: General mechanism of action for a VH032-based PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent advances of PROTACs technology in neurodegenerative diseases - Arabian Journal of Chemistry [arabjchem.org]
- 3. Advancements in PROTAC-based therapies for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective degradation of hyperphosphorylated tau by proteolysis-targeting chimeras ameliorates cognitive function in Alzheimer’s disease model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of α-Synuclein Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Effective Dual PROTAC Degraders for Neurodegenerative Disease-Associated Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Designing a PROTAC Using VH032 Amide-AlkylC6-Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This document provides detailed application notes and protocols for the rational design and evaluation of a PROTAC utilizing the von Hippel-Lindau (VHL) E3 ligase ligand VH032, functionalized with an amide-alkylC6-acid linker for conjugation to a POI ligand.
The VH032 ligand is a potent and well-characterized binder to the VHL E3 ligase.[2] The amide-alkylC6-acid linker provides a flexible six-carbon chain to optimally position the POI and VHL for the formation of a productive ternary complex, a critical step for subsequent ubiquitination and degradation of the target protein. The terminal carboxylic acid of the linker allows for a straightforward and robust amide bond formation with an amine-functionalized POI ligand.
Logical Workflow for PROTAC Design and Evaluation
The development of a novel PROTAC involves a systematic process of design, synthesis, and biological evaluation. The following workflow outlines the key steps for creating and validating a PROTAC based on VH032 amide-alkylC6-acid.
Caption: A logical workflow for the design, synthesis, and evaluation of a VH032-based PROTAC.
Signaling Pathway: PROTAC-Mediated Degradation via the PI3K/AKT/mTOR Pathway
A common therapeutic strategy involves targeting components of pro-survival signaling pathways that are often dysregulated in diseases like cancer. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is implicated in numerous cancers.[3][4] Designing a PROTAC to degrade a key kinase in this pathway, such as PI3K or mTOR, can be an effective therapeutic approach.
Caption: PROTAC-mediated degradation of PI3K disrupts the PI3K/AKT/mTOR signaling cascade.
Data Presentation
Effective PROTAC design relies on the careful evaluation of multiple parameters. The following tables summarize key quantitative data for consideration when designing and assessing a VH032-based PROTAC.
Table 1: Physicochemical and Permeability Properties of VH032-Based PROTACs
| PROTAC Series | Linker Type | Molecular Weight (MW) | PAMPA Permeability (Pe x 10-6 cm/s) | Reference |
| MZ Series | PEG | 900 - 1200 | 0.006 - 0.6 | [][6] |
| AT Series | Alkyl/Thioether | 900 - 1200 | < 0.002 - 0.006 | [][6] |
| Model Amide | Phenylacetamide | ~600 | 8.6 | [][6] |
| Model PEG | Phenylacetamide-PEG3 | ~750 | 0.2 | [][6] |
Table 2: Ternary Complex Formation and Target Degradation Data for VH032-Based PROTACs
| PROTAC | Target | Linker | VHL KD (nM) | Target KD (nM) | Ternary Complex KD (nM) | Cooperativity (α) | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | BRD4BD2 | 3-unit PEG | 70 | 4 | 2.7 | 26 | 25 - 920 | >90 | [7][8] |
| AT1 | BRD4BD2 | Alkyl | 330 | - | 47 | 7 | - | - | [9] |
| GP262 | PI3Kα | C8 Alkyl | - | 867 | - | - | 227.4 | 71.3 | [3] |
| GP262 | mTOR | C8 Alkyl | - | 479 | - | - | 45.4 | 74.9 | [3] |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes the coupling of VH032-amide-alkylC6-acid to an amine-containing POI ligand using EDC/NHS chemistry.
Materials:
-
VH032-amide-alkylC6-acid
-
Amine-functionalized POI ligand (POI-NH2)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Activation Buffer: 0.1M MES, pH 4.5-5.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1M Ethanolamine or Glycine, pH 8.0
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve VH032-amide-alkylC6-acid (1 equivalent) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 1-4 hours under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction can be monitored by TLC or LC-MS to confirm the formation of the NHS ester.
-
-
Amide Coupling:
-
In a separate flask, dissolve the POI-NH2 (1 equivalent) in anhydrous DMF.
-
Add TEA or DIPEA (2-3 equivalents) to the POI-NH2 solution to act as a base.
-
Slowly add the activated VH032-NHS ester solution to the POI-NH2 solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding a small amount of water.
-
Dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the final PROTAC.
-
Note: For biomolecule conjugation in an aqueous environment, a two-step protocol using sulfo-NHS is recommended to improve stability.[10][11]
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with the synthesized PROTAC.[3][4]
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking Buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the PROTAC and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the total protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against the target protein and a loading control.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Characterization
This protocol outlines the use of SPR to measure the kinetics and affinity of binary and ternary complex formation.[6][12]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 or Streptavidin-coated)
-
Immobilization reagents (e.g., amine coupling kit or biotinylated ligand)
-
Purified VHL E3 ligase complex (e.g., VCB complex)
-
Purified target protein (POI)
-
Synthesized PROTAC
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization of VHL:
-
Immobilize the VHL E3 ligase complex onto the sensor chip surface using either amine coupling or by capturing a biotinylated VHL construct on a streptavidin chip.
-
-
Binary Interaction Analysis (PROTAC-VHL):
-
Inject a series of concentrations of the PROTAC over the immobilized VHL surface to measure the binding kinetics (kon and koff) and determine the binary binding affinity (KD).
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized VHL surface.
-
Measure the binding kinetics and affinity of the ternary complex formation.
-
-
Data Analysis and Cooperativity Calculation:
-
Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) using the formula: α = KD (binary) / KD (ternary). A value of α > 1 indicates positive cooperativity, suggesting that the binding of the PROTAC to one protein enhances its affinity for the other.
-
Conclusion
The rational design of PROTACs using well-defined building blocks like VH032-amide-alkylC6-acid, coupled with rigorous biochemical and cellular evaluation, is crucial for the development of effective targeted protein degraders. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design, synthesize, and characterize novel PROTACs for therapeutic and research applications. Careful consideration of linker length and composition, along with quantitative analysis of ternary complex formation and cellular degradation, will facilitate the optimization of potent and selective PROTAC molecules.
References
- 1. lifesensors.com [lifesensors.com]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Biological Evaluation of mTOR-Targeting PROTACs Based on MLN0128 and Pomalidomide [jstage.jst.go.jp]
- 6. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Linker Strategies for VH032 Amide-AlkylC6-Acid-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] These molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design, with VH032 being a high-affinity ligand used for this purpose.[1][2] The linker component of a PROTAC is not merely a spacer but plays a critical role in determining the molecule's physicochemical properties, cell permeability, and the stability and cooperativity of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[3][4]
This document provides detailed application notes and protocols for the design and evaluation of linker strategies for PROTACs based on a VH032 amide-alkylC6-acid scaffold. The focus is on understanding the impact of linker modifications on key performance parameters such as permeability, binding affinity, and degradation efficiency.
PROTAC Mechanism of Action
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[3] The PROTAC molecule simultaneously binds to the target protein and an E3 ligase, forming a ternary complex.[1] This proximity induces the E3 ligase to polyubiquitinate the target protein.[3] The polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[3]
Caption: PROTAC Mechanism of Action.
Linker Design and Physicochemical Properties
The linker in a VH032-based PROTAC significantly influences its drug-like properties. Given that PROTACs often fall into the "beyond Rule of Five" chemical space due to their high molecular weight, optimizing the linker is crucial for achieving adequate cell permeability and oral bioavailability.[5][6]
Impact of Linker Composition and Length
Linker composition, particularly the choice between polyethylene glycol (PEG) and alkyl chains, has a profound effect on permeability. While shorter alkyl linkers have been advocated to reduce polar surface area, some studies indicate that PEG linkers can enhance permeability by shielding polarity through intramolecular hydrogen bonds (IMHB).[5][7] The ether oxygens in a PEG linker can form hydrogen bonds with nearby hydrogen bond donors, such as a linker amide bond, effectively reducing the molecule's polarity.[5]
The length of the linker is also a critical parameter. An optimal linker length is required to facilitate the formation of a stable and productive ternary complex.[8][9] Linkers that are too short may cause steric clashes between the POI and the E3 ligase, while linkers that are too long may lead to unproductive binding modes.[8][9]
Data on Linker Modifications and Permeability
The following table summarizes data from studies on VH032-based PROTACs, illustrating the impact of linker modifications on permeability as measured by the Parallel Artificial Membrane Permeability Assay (PAMPA).
| Compound ID | Linker Composition | Linker Length (atoms) | Permeability (P_e) (10⁻⁶ cm/s) | Reference |
| 7 | Amide-PEG | N/A | 0.6 | [5][7] |
| 9 | Amide-PEG | N/A (longer than 7) | 0.006 | [5][7] |
| 15 | Thioether-PEG | 1 PEG unit | N/A (less permeable than 7) | [5][7] |
| 17 | Thioether-Alkyl | N/A | 0.002 | [7] |
Note: Direct comparison of linker length in atoms is not always available from the source material; relative lengths or PEG units are provided.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput, cell-free method to assess the passive permeability of PROTAC molecules.[5][7]
Materials:
-
96-well filter plates with a lipid-infused polycarbonate filter
-
96-well acceptor plates
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds (PROTACs) dissolved in a suitable solvent (e.g., DMSO)
-
UV-Vis plate reader
Procedure:
-
Prepare a stock solution of the test PROTAC in DMSO.
-
Dilute the stock solution in PBS to the final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (e.g., <1%).
-
Add the diluted PROTAC solution to the donor wells of the 96-well filter plate.
-
Add fresh PBS to the acceptor wells of the 96-well acceptor plate.
-
Carefully place the filter plate on top of the acceptor plate, ensuring the filter membrane is in contact with the acceptor solution.
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.
-
After incubation, carefully separate the plates.
-
Measure the concentration of the PROTAC in both the donor and acceptor wells using a UV-Vis plate reader at the compound's λ_max.
-
Calculate the permeability coefficient (P_e) using the following equation:
-
P_e = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - C_A(t) / C_equilibrium)
-
Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the filter area, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
-
Protocol 2: Fluorescence Polarization (FP) Binding Assay
This assay is used to determine the binding affinity of the PROTAC to the VHL E3 ligase complex.[10][11]
Materials:
-
Recombinant VHL-ElonginB-ElonginC (VCB) complex
-
A fluorescently labeled VHL ligand (e.g., BODIPY FL VH032)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Test compounds (PROTACs)
-
384-well black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the test PROTAC in the assay buffer.
-
In a 384-well plate, add the fluorescently labeled VHL ligand at a constant concentration (e.g., 10 nM).
-
Add the serially diluted test PROTAC to the wells.
-
Initiate the binding reaction by adding the VCB complex at a constant concentration (e.g., 50 nM).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Plot the fluorescence polarization values against the logarithm of the PROTAC concentration.
-
Fit the data to a suitable binding model (e.g., sigmoidal dose-response) to determine the IC50 value, which can be converted to a dissociation constant (K_d).
Experimental Workflow
The evaluation of a new PROTAC typically follows a structured workflow, starting from design and synthesis and progressing through a series of in vitro and cellular assays.
Caption: PROTAC Evaluation Workflow.
Linker Modification and Biological Activity
The ultimate goal of linker optimization is to enhance the biological activity of the PROTAC, which is primarily measured by its ability to induce the degradation of the target protein in a cellular context.
Ternary Complex Formation and Degradation
The linker's length and flexibility are crucial for the formation of a stable and productive ternary complex.[3] Subtle changes in the linker can significantly impact the cooperativity of the ternary complex, which in turn affects the degradation efficiency.[3] For instance, different linkers can lead to different degradation profiles, with some exhibiting a "hook effect" at high concentrations where the binary complexes (PROTAC-POI or PROTAC-E3) are favored over the ternary complex.[3]
Data on Linker Modifications and Degradation Efficacy
The following table presents data on the degradation potency of VH032-based PROTACs targeting various proteins, highlighting the influence of linker modifications.
| PROTAC ID | Target | Linker Type | DC₅₀ / IC₅₀ (nM) | Cell Line | Reference |
| MZ1 | BRD4 | PEG | ~25 (DC₅₀) | HeLa | [10][11] |
| ARV-110 | Androgen Receptor | N/A | 0.10 - 0.04 (DC₅₀) | LNCaP, VCaP | [12] |
| ERD-308 | Estrogen Receptor | Optimized | 0.17 (DC₅₀) | N/A | [12] |
DC₅₀: concentration for 50% degradation; IC₅₀: concentration for 50% inhibition of function.
Logical Relationships in Linker Design
The process of linker design involves balancing multiple parameters to achieve the desired PROTAC properties. The following diagram illustrates the logical relationships between linker modifications and their impact on the final PROTAC efficacy.
Caption: Linker Design Logic.
Conclusion
The linker is a critical determinant of the overall performance of a VH032 amide-alkylC6-acid-based PROTAC. A systematic approach to linker design, involving the careful modulation of its length, composition, and rigidity, is essential for optimizing cell permeability, promoting the formation of a stable and productive ternary complex, and ultimately achieving potent and selective protein degradation. The protocols and data presented in these application notes provide a framework for researchers to rationally design and evaluate novel PROTACs with improved therapeutic potential.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
Application Notes and Protocols: Mass Spectrometry Analysis of VH 032 Amide-AlkylC6-Acid Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), another that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design.[1] VH 032 is a potent small-molecule ligand for VHL, and derivatives like VH 032 amide-alkylC6-acid serve as crucial building blocks, providing a flexible alkyl linker with a terminal carboxylic acid for conjugation to a POI ligand.[3]
Mass spectrometry (MS) is an indispensable tool in the development of PROTACs. It is used for everything from confirming the synthesis of the conjugate to quantifying its concentration in pharmacokinetic studies and measuring the specific degradation of the target protein within the complex cellular proteome.[4] These application notes provide detailed protocols and illustrative data for the mass spectrometry-based analysis of PROTACs synthesized using the this compound linker.
VHL-Mediated Protein Degradation Pathway
PROTACs function by inducing proximity between the target protein and an E3 ligase.[2] A PROTAC containing a VH 032-based ligand binds to the VHL E3 ligase complex. Simultaneously, the other end of the PROTAC binds to the POI, forming a ternary complex (POI-PROTAC-VHL).[1] This induced proximity allows the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to the POI. Following polyubiquitination, the POI is recognized and degraded by the 26S proteasome, while the PROTAC can continue its catalytic cycle.[1]
General Experimental Workflow for PROTAC Analysis
The analysis of a this compound conjugate involves multiple stages, from initial treatment of cells to the final mass spectrometry data analysis. The workflow typically includes cell culture and treatment, sample preparation for both pharmacokinetic (PK) and proteomic analysis, followed by LC-MS/MS acquisition and data processing to quantify the PROTAC molecule and its effect on protein levels.
Detailed Experimental Protocols
The following protocols provide detailed steps for the mass spectrometry-based analysis of a hypothetical PROTAC, "Compound-X," which is synthesized using the this compound linker.
Protocol 1: Sample Preparation for PROTAC Quantification in Plasma
This protocol is adapted for quantifying the PROTAC molecule itself from a biological matrix, such as rat plasma, to assess pharmacokinetic properties.[4]
-
Sample Collection: Collect blood samples at various time points post-administration into tubes containing an anticoagulant. Centrifuge to separate plasma and store at -80°C until analysis.
-
Standard Curve Preparation: Prepare a stock solution of Compound-X in DMSO. Serially dilute the stock solution into control blank plasma to create a calibration curve ranging from approximately 10 pg/mL to 15,000 pg/mL.[4]
-
Protein Precipitation:
-
Extraction:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of 1:1 (v/v) methanol/acetonitrile for LC-MS/MS analysis.[4]
-
Protocol 2: LC-MS/MS Method for PROTAC Quantification
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive quantification of the PROTAC molecule prepared in Protocol 1.
-
LC System: An ExionLC system or equivalent.[4]
-
Column: Phenomenex Kinetex XB-C18 (2.1 x 50 mm, 1.7 µm).[4]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Gradient: A 10-minute gradient tailored to the hydrophobicity of the specific PROTAC. An example is provided in Table 1.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., SCIEX 7500 system) operated in positive ion electrospray ionization (ESI) mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for optimal sensitivity and specificity. Precursor and product ion pairs (transitions) must be optimized for Compound-X.
Protocol 3: Sample Preparation for Quantitative Proteomics
This protocol details the preparation of cell lysates for mass spectrometry to measure changes in protein abundance following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with varying concentrations of Compound-X (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, or 24 hours).
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells in a suitable buffer (e.g., 0.1% RapiGest in 100 mM ammonium bicarbonate) containing protease and phosphatase inhibitors.
-
Sonicate the lysates to shear DNA and ensure complete lysis.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Reduction and Alkylation:
-
Take an equal amount of protein from each sample (e.g., 50 µg).
-
Reduce disulfide bonds by adding TCEP to a final concentration of 20 mM and incubating for 30 minutes at 60°C.
-
Alkylate cysteine residues by adding iodoacetamide to a final concentration of 40 mM and incubating for 30 minutes at room temperature in the dark.
-
-
Proteolytic Digestion:
-
Dilute the sample with 100 mM ammonium bicarbonate to reduce the concentration of any denaturants.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the samples with formic acid to inactivate trypsin and precipitate any remaining RapiGest.
-
Centrifuge to pellet the precipitate.
-
Desalt the resulting peptides using C18 StageTips or spin columns according to the manufacturer's protocol.
-
Dry the purified peptides in a vacuum concentrator and store at -80°C. Reconstitute in 0.1% formic acid prior to LC-MS/MS analysis.
-
Protocol 4: LC-MS/MS Method for Quantitative Proteomics
This protocol describes a data-independent acquisition (DIA) method for comprehensive and reproducible quantification of protein degradation.
-
LC System: A high-performance nano-flow HPLC system (e.g., Thermo Scientific EASY-nLC 1200).
-
Column: A 75 µm ID fused-silica column packed in-house with C18 resin to a length of 25-30 cm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in 80% acetonitrile.
-
Flow Rate: 300 nL/min.
-
Gradient: A 90-120 minute gradient from ~5% to 40% Mobile Phase B is typically used to separate the complex peptide mixture.
-
Mass Spectrometer: A high-resolution Orbitrap mass spectrometer (e.g., Orbitrap Astral or Exploris 480).
-
Acquisition Mode: Data-Independent Acquisition (DIA).
-
MS1 Scan: 350-1400 m/z range at a resolution of 120,000.
-
MS2 Scans (DIA): Utilize staggered isolation windows (e.g., 40-60 windows) across the MS1 scan range. Fragment ions are acquired in the Orbitrap at a resolution of 30,000.
-
-
Data Analysis: Process the DIA data using specialized software (e.g., Spectronaut, DIA-NN) with a project-specific spectral library to identify and quantify peptides and infer protein quantities.
Data Presentation: Illustrative Quantitative Results
The following tables provide examples of the type of quantitative data generated from the mass spectrometry analysis of a hypothetical PROTAC, "Compound-X," which targets a protein of interest (POI-1).
Table 1: Illustrative LC Gradient for PROTAC Quantification
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 1.0 | 5 |
| 7.0 | 95 |
| 9.0 | 95 |
| 9.1 | 5 |
| 10.0 | 5 |
Table 2: Illustrative MRM Transitions for Compound-X Quantification (Note: Compound-X is a hypothetical PROTAC derived from this compound. The POI ligand is assumed to have a monoisotopic mass of ~400 Da, giving the final PROTAC a mass of ~986 Da.)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Compound-X | 987.5 | 455.2 | 35 |
| Compound-X | 987.5 | 250.1 | 45 |
| Internal Standard | (User Defined) | (User Defined) | (User Defined) |
Table 3: Illustrative Targeted Proteomics Data for POI-1 Degradation (Cells treated with Compound-X for 24 hours)
| Treatment | Signature Peptide | Peak Area (Normalized) | % Degradation vs. Vehicle |
|---|---|---|---|
| Vehicle (DMSO) | ILEADSVEGTSK | 1.00E+07 | 0% |
| 1 nM Compound-X | ILEADSVEGTSK | 8.50E+06 | 15% |
| 10 nM Compound-X | ILEADSVEGTSK | 4.80E+06 | 52% |
| 100 nM Compound-X | ILEADSVEGTSK | 1.20E+06 | 88% |
| 1 µM Compound-X | ILEADSVEGTSK | 9.50E+05 | 90.5% |
| 10 µM Compound-X | ILEADSVEGTSK | 2.10E+06 | 79% (Hook Effect) |
Table 4: Illustrative Global Proteomics Data for Specificity Analysis (Cells treated with 100 nM Compound-X for 8 hours. Data shows a selection of quantified proteins.)
| Protein Accession | Gene Name | Log2 Fold Change (Compound-X / Vehicle) | p-value | Regulation |
|---|---|---|---|---|
| P01234 | POI-1 | -3.15 | 1.2E-08 | Down-regulated |
| Q56789 | POI-2 | -0.12 | 0.85 | No significant change |
| P98765 | VHL | 0.05 | 0.92 | No significant change |
| Q12345 | HSP90AA1 | 0.21 | 0.65 | No significant change |
| P54321 | GAPDH | -0.02 | 0.98 | No significant change |
References
Application Notes and Protocols for Using VH 032 amide-alkylC6-acid in Cellular Thermal Shift Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
VH 032 amide-alkylC6-acid is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It is a derivative of the VHL inhibitor VH032 and is commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). By binding to VHL, it can recruit this E3 ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. Understanding the direct engagement of this compound with VHL in a cellular context is crucial for the validation of its activity and the development of effective PROTACs.
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to assess the binding of a ligand to its target protein in a native cellular environment. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a ligand binds to its protein target, the resulting complex is more resistant to heat-induced denaturation. This stabilization can be quantified by measuring the amount of soluble protein remaining after heat treatment.
These application notes provide a detailed protocol for utilizing CETSA to verify the target engagement of this compound with VHL in cells.
The VHL-HIF1α Signaling Pathway
The von Hippel-Lindau protein (VHL) is a critical component of an E3 ubiquitin ligase complex that plays a central role in the cellular response to changes in oxygen availability. Under normoxic (normal oxygen) conditions, the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) is hydroxylated by prolyl hydroxylases (PHDs). This modification allows VHL to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome. This keeps the levels of HIF-1α low.
Under hypoxic (low oxygen) conditions, PHDs are inactive, and HIF-1α is not hydroxylated. As a result, VHL cannot bind to HIF-1α, which then accumulates, translocates to the nucleus, and dimerizes with HIF-1β. This heterodimer acts as a transcription factor, activating the expression of genes involved in angiogenesis, glucose metabolism, and cell survival.
This compound, as a VHL ligand, can disrupt the VHL-HIF-1α interaction, leading to the stabilization of HIF-1α even under normoxic conditions.
Developing In Vivo Studies with VH032 Amide-AlkylC6-Acid PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for designing and conducting in vivo studies with Proteolysis Targeting Chimeras (PROTACs) that utilize the VH032 E3 ligase ligand connected to a protein of interest (POI) ligand via an amide-alkylC6-acid linker. These guidelines are intended to assist researchers in the preclinical evaluation of this specific class of PROTACs.
Introduction to VH032 Amide-AlkylC6-Acid PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the ubiquitin-proteasome system.[1] They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] VH032 is a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ligase.[3][4] The amide-alkylC6-acid linker provides a flexible chain for optimal ternary complex formation and a terminal carboxylic acid for conjugation to a target protein ligand.[5]
The mechanism of action involves the PROTAC molecule simultaneously binding to the target protein and the VHL E3 ligase, forming a ternary complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][6]
Preclinical In Vivo Study Design
Effective in vivo evaluation of VH032 amide-alkylC6-acid PROTACs is crucial to assess their therapeutic potential. Key considerations include pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and toxicity.[][8]
Pharmacokinetics (PK) and Formulation
PROTACs often exhibit physicochemical properties that challenge their in vivo delivery, such as poor solubility and permeability.[2][9] Therefore, careful formulation is critical for achieving adequate exposure in animal models.
Formulation Protocol:
-
Solubility Assessment: Determine the solubility of the VH032 amide-alkylC6-acid PROTAC in various pharmaceutically acceptable vehicles.
-
Vehicle Selection:
-
For oral (p.o.) administration, a common vehicle is 0.5% methylcellulose and 0.2% Tween 80 in sterile water.[10]
-
For intraperitoneal (i.p.) injection, a solution containing DMSO, PEG300, and saline can be used.[10] A typical formulation might consist of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[11]
-
-
Preparation:
-
Dissolve the PROTAC in the chosen vehicle.
-
Sonication may be required to achieve a homogenous suspension or solution.[11]
-
Prepare fresh formulations for each administration.
-
Pharmacokinetic Study Protocol:
-
Animal Model: Use appropriate rodent models (e.g., mice or rats).
-
Dosing: Administer the formulated PROTAC via the intended clinical route (e.g., p.o. or i.p.).
-
Sample Collection: Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Analysis: Analyze plasma concentrations of the PROTAC using LC-MS/MS to determine key PK parameters.
Table 1: Key Pharmacokinetic Parameters to Evaluate
| Parameter | Description |
| Cmax | Maximum plasma concentration. |
| Tmax | Time to reach maximum plasma concentration. |
| AUC | Area under the plasma concentration-time curve, representing total drug exposure. |
| t1/2 | Half-life of the drug in plasma. |
| CL | Clearance, the rate at which the drug is removed from the body. |
Pharmacodynamics (PD) - Target Degradation
The primary pharmacodynamic endpoint for a PROTAC is the degradation of the target protein.
Pharmacodynamic Study Protocol:
-
Animal Model: Use the same model as in the efficacy studies (e.g., tumor xenograft model).
-
Dosing: Administer the PROTAC at various dose levels.
-
Tissue Collection: At specified time points after dosing, euthanize animals and collect tumors and/or relevant tissues.
-
Analysis:
-
Prepare tissue lysates.
-
Quantify the levels of the target protein using methods such as Western Blot or ELISA.
-
Normalize target protein levels to a loading control (e.g., GAPDH, β-actin).
-
Table 2: Example Pharmacodynamic Data for a Hypothetical VH032-based PROTAC
| Dose (mg/kg) | Time (hours) | Target Protein Level (% of Vehicle) |
| 10 | 8 | 50% |
| 10 | 24 | 25% |
| 30 | 8 | 20% |
| 30 | 24 | 10% |
In Vivo Efficacy Studies
Efficacy studies are designed to assess the therapeutic effect of the PROTAC in a disease model, typically a tumor xenograft model for oncology applications.
Xenograft Tumor Model Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) suspended in a mixture of serum-free media and Matrigel into the flank of immunocompromised mice.[10]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize animals into treatment and control groups.
-
Treatment: Administer the formulated PROTAC and vehicle control according to a predetermined schedule (e.g., daily, twice weekly).
-
Monitoring:
-
Endpoint: Euthanize animals when tumors reach a predetermined size, or at the end of the study, and collect tumors for PD analysis.
Table 3: Example Efficacy Data for a Hypothetical VH032-based PROTAC in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle | - | 1500 | 0% |
| PROTAC A | 10 | 800 | 47% |
| PROTAC A | 30 | 300 | 80% |
Visualizing Workflows and Pathways
Mechanism of Action of a VH032-based PROTAC
Caption: Mechanism of action for a VH032-based PROTAC.
In Vivo Xenograft Study Workflow
Caption: A typical workflow for a preclinical xenograft study.
Safety and Toxicity Evaluation
Assessing the safety profile of a PROTAC is essential.
Toxicity Study Protocol:
-
Acute Toxicity: Administer single, high doses of the PROTAC and monitor for adverse effects and mortality over a short period (e.g., 14 days).
-
Chronic Toxicity: In conjunction with efficacy studies, monitor for long-term toxicity.
-
Clinical Observations: Daily cage-side observations for any signs of distress.
-
Body Weight: Monitor body weight 2-3 times weekly. Significant weight loss (>15-20%) may indicate toxicity.[10]
-
Histopathology: At the end of the study, collect major organs (liver, spleen, kidney, heart, lungs) for histopathological analysis to identify any tissue damage.
-
Conclusion
The in vivo evaluation of VH032 amide-alkylC6-acid PROTACs requires a multi-faceted approach encompassing formulation, pharmacokinetics, pharmacodynamics, efficacy, and safety. The protocols and guidelines provided herein offer a framework for the systematic preclinical development of this promising class of therapeutic agents. Researchers should adapt and optimize these protocols based on the specific characteristics of their PROTAC molecule and the chosen disease model.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. VH032 - Immunomart [immunomart.com]
- 5. VH 032 amide-alkylC6-acid | CAS 2172819-75-7 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 6. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]
Application Notes and Protocols for VH 032 amide-alkylC6-acid in Kinase Degradation for Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of VH 032 amide-alkylC6-acid, a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, in the development of Proteolysis Targeting Chimeras (PROTACs) for the degradation of kinases implicated in solid tumors.
Introduction to this compound-based PROTACs
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific proteins from cells by co-opting the body's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1] A PROTAC consists of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] This ternary complex formation (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1]
This compound is a key building block in PROTAC synthesis. It comprises the well-established VHL ligand, VH032, attached to a 6-carbon alkyl linker with a terminal carboxylic acid. This functional group allows for straightforward conjugation to a ligand targeting a specific kinase. The VHL protein is a component of an E3 ligase complex that is widely expressed across various tissues, making it a versatile choice for PROTAC development in oncology.[2][3]
The data and protocols presented herein are based on studies of a structurally similar PROTAC, GP262, which utilizes the VH032 ligand connected to a PI3K/mTOR inhibitor via a C8 alkyl linker.[4] This serves as a representative example of the application and efficacy of VH032-alkyl-acid based PROTACs in degrading kinases for solid tumor therapy.
Application Notes
Mechanism of Action
A PROTAC synthesized using this compound and a kinase-specific ligand operates through a catalytic mechanism to induce the degradation of the target kinase. Upon entering a tumor cell, the PROTAC molecule engages both the target kinase and the VHL E3 ligase, forming a ternary complex.[5] This proximity enables the E3 ligase to transfer ubiquitin molecules to the kinase. The polyubiquitinated kinase is then recognized and degraded by the proteasome, leading to a reduction in its cellular levels and the subsequent downstream signaling.[5]
Featured Application: Degradation of PI3K/mTOR in Solid Tumors
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[4] Its dysregulation is a common driver in many cancers, including breast cancer.[4] The PROTAC GP262, a VH032-based degrader with a C8 alkyl linker, has been shown to be a potent dual-degrader of PI3K and mTOR.[4]
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo efficacy of the representative VH032-based PI3K/mTOR dual-degrader, GP262.
Table 1: In Vitro Degradation Efficacy of GP262 in MDA-MB-231 Breast Cancer Cells (24h treatment) [4]
| Target Protein | DC50 (nM) | Dmax (%) |
| p110α (PI3K) | 227.4 | 71.3 |
| p110γ (PI3K) | 42.23 | 88.6 |
| mTOR | 45.4 | 74.9 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: In Vitro Anti-proliferative Activity of GP262 in Breast Cancer Cell Lines [4]
| Cell Line | IC50 (nM) |
| MDA-MB-231 | 68.0 ± 3.5 |
| MCF-7 | 161.6 ± 21 |
| MDA-MB-361 | 124.2 ± 6.3 |
IC50: Half-maximal inhibitory concentration.
Table 3: In Vivo Anti-Tumor Efficacy of GP262 in MDA-MB-231 Xenograft Mouse Model [4]
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| GP262 (Low Dose) | 15 mg/kg | 57.8 |
| GP262 (High Dose) | 25 mg/kg | 79.2 |
Experimental Protocols
Protocol 1: Western Blotting for Kinase Degradation
This protocol details the steps to quantify the degradation of a target kinase in cultured solid tumor cells following treatment with a this compound-based PROTAC.
Materials:
-
Solid tumor cell line (e.g., MDA-MB-231)
-
Cell culture reagents
-
This compound-based PROTAC
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the target kinase, p-AKT, total AKT, and a loading control like GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with primary antibodies overnight at 4°C.[8]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[6]
-
Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[9]
-
Protocol 2: Cell Viability Assay (CCK-8 or MTT)
This protocol is for assessing the anti-proliferative effect of the PROTAC on solid tumor cells.
Materials:
-
Solid tumor cell line
-
96-well plates
-
Cell culture medium
-
This compound-based PROTAC
-
CCK-8 or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[2]
-
Drug Treatment: After 24 hours, add 100 µL of medium containing serial dilutions of the PROTAC to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[4]
-
Assay:
-
Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[2]
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.
Protocol 3: In Vivo Xenograft Mouse Model
This protocol outlines a study to evaluate the anti-tumor efficacy of the PROTAC in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Solid tumor cells (e.g., MDA-MB-231)
-
Matrigel (optional)
-
This compound-based PROTAC
-
Vehicle for in vivo administration (e.g., 10% NMP/90% PEG300)[10]
-
Calipers
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 5-10 million tumor cells in PBS (with or without Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly.
-
When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.[4]
-
-
PROTAC Administration:
-
Administer the PROTAC (e.g., 15 mg/kg and 25 mg/kg) and vehicle to the respective groups via a suitable route (e.g., intraperitoneal injection) daily for a specified period (e.g., 20 days).[4]
-
-
Efficacy Assessment:
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for further analysis (e.g., Western blotting to confirm target degradation).
-
Compare the tumor growth between the treated and control groups to determine the tumor growth inhibition.
-
Visualizations
Caption: PROTAC-mediated degradation of a target kinase.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by a PROTAC.
Caption: Experimental workflow for Western Blot analysis.
Caption: Workflow for an in vivo xenograft study.
References
- 1. Potent efficacy of combined PI3K/mTOR and JAK or ABL inhibition in murine xenograft models of Ph-like acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
improving cell permeability of VH 032 amide-alkylC6-acid PROTACs
Technical Support Center: VH032 Amide-AlkylC6-Acid PROTACs
Welcome to the technical support center for researchers working with VH032 amide-alkylC6-acid PROTACs. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome challenges related to cell permeability and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What are VH032 amide-alkylC6-acid PROTACs and how do they work?
A1: Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins from cells.[1][2][3] They consist of three components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase (in this case, VH032 binds to the von Hippel-Lindau or VHL E3 ligase), and a chemical linker that connects the two.[4][5] The "amide-alkylC6-acid" descriptor refers to the chemical nature of the linker.
The mechanism involves the PROTAC forming a ternary complex between the target protein and the E3 ligase.[5] This proximity triggers the transfer of ubiquitin from the E2-E3 ligase complex to the target protein. The polyubiquitinated protein is then recognized and degraded by the cell's proteasome, effectively removing it.[1][2][3][5]
Q2: Why is cell permeability a significant challenge for VH032-based PROTACs?
A2: PROTACs are large molecules, often with molecular weights exceeding 900 Da and multiple hydrogen bond donors, placing them "beyond the Rule of 5" (bRo5) chemical space typically associated with orally bioavailable drugs.[1][2][3][6] These properties, including high molecular weight and polar surface area, inherently limit passive diffusion across the lipid bilayer of the cell membrane.[7][8] The amide bonds common in linkers can also contribute to poor permeability.[9]
Q3: What are the standard assays for evaluating PROTAC permeability?
A3: The two most common in vitro assays are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[1][2][3][4][10][11] It is cost-effective and useful for early-stage screening of passive permeability.[4][12]
-
Caco-2 Permeability Assay: A cell-based assay using a monolayer of Caco-2 cells, which mimic the human intestinal epithelium.[13][14][15][16] This model is more complex and provides a more comprehensive assessment by accounting for passive diffusion, active transport, and efflux mechanisms mediated by transporters like P-glycoprotein (P-gp).[13][14][15]
Troubleshooting Guide
Issue 1: My VH032 PROTAC shows low permeability in a PAMPA assay. What are the potential causes and solutions?
-
Potential Causes:
-
High Polarity: The molecule has too many exposed polar groups (hydrogen bond donors/acceptors), particularly from the amide bonds and the terminal carboxylic acid.
-
High Molecular Weight: The overall size of the PROTAC is hindering its ability to passively diffuse across the lipid layer.[4]
-
Low Lipophilicity: The molecule is not lipid-soluble enough to partition into the artificial membrane.
-
-
Solutions & Strategies:
-
Modify the Linker:
-
Amide-to-Ester Substitution: Replacing an amide bond with a bioisosteric ester can reduce polarity and hydrogen bond donor count, which has been shown to improve permeability.[4][6][9] Be mindful that esters may be susceptible to hydrolysis by intracellular esterases.[4]
-
Reduce Polar Surface Area (TPSA): Systematically replace polar linker components (like PEGs) with more rigid, less polar units such as alkyl chains or phenyl rings.[7] However, some studies show alkyl linkers can be less permeable than short PEG linkers, suggesting a complex relationship.[10]
-
-
Mask Polar Groups (Prodrug Strategy):
-
Temporarily cap the terminal carboxylic acid with a lipophilic group that can be cleaved intracellularly. This can significantly increase permeability, but requires careful design to ensure efficient cleavage inside the cell.[7]
-
-
Induce Intramolecular Hydrogen Bonding (IMHB):
-
Table 1: Hypothetical Data on PROTAC Modifications and PAMPA Permeability
| Compound ID | Modification | MW (Da) | HBDs | TPSA (Ų) | LogD | PAMPA Papp (10-6 cm/s) |
| VH032-Parent | Original Amide-AlkylC6-Acid | 950 | 5 | 180 | 2.5 | 0.1 |
| VH032-Ester | Amide-to-Ester Substitution | 951 | 4 | 171 | 3.1 | 0.8 |
| VH032-Prodrug | Carboxylic Acid Capped | 1020 | 4 | 180 | 4.2 | 2.5 |
| VH032-Rigid | Alkyl Linker Replaced with Phenyl | 980 | 5 | 175 | 3.5 | 0.5 |
Note: Data are illustrative examples for comparison.
Issue 2: My PROTAC has good PAMPA permeability but shows a high efflux ratio (>2) in the Caco-2 assay. What does this mean?
-
Indication: A high efflux ratio (Papp B-A / Papp A-B > 2) strongly suggests your PROTAC is a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed on Caco-2 cells.[13][15][16] The PROTAC can enter the cell but is actively pumped out, which will limit its intracellular concentration and efficacy.
-
Troubleshooting Steps:
-
Confirm Transporter Involvement: Repeat the Caco-2 assay in the presence of known inhibitors for P-gp (e.g., verapamil) or BCRP (e.g., fumitremorgin C).[13] A significant increase in the apical-to-basolateral (A-B) permeability and a reduction in the efflux ratio in the presence of an inhibitor confirms that your PROTAC is a substrate for that transporter.
-
Structural Modification:
-
Slightly alter the PROTAC structure to disrupt its recognition by the efflux transporter. This can involve minor changes to the linker or warheads without compromising target binding.
-
Inserting basic nitrogen atoms into the linker has been shown to be a useful strategy in some cases.[7]
-
-
Issue 3: My PROTAC shows adequate permeability but fails to degrade the target protein in cells. What are other potential issues?
-
Potential Causes:
-
Intracellular Instability: The PROTAC may be rapidly metabolized or degraded once inside the cell. The amide-to-ester substitution, while improving permeability, can introduce a metabolically liable ester bond.[4][9]
-
Poor Ternary Complex Formation: Even if the PROTAC reaches its target, it may not effectively form a stable and productive ternary complex with the target protein and VHL. The linker length and composition are critical for achieving the correct orientation.[5]
-
Incorrect Intracellular Localization: The PROTAC may be sequestered in a cellular compartment (e.g., lysosomes) away from its target protein or the proteasome machinery.
-
The "Hook Effect": At very high concentrations, PROTACs can form binary complexes (PROTAC-Target or PROTAC-E3) instead of the desired ternary complex, reducing degradation efficiency.[9] Ensure you are testing a full dose-response curve.
-
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a general procedure for assessing the passive permeability of PROTACs.
-
Principle: Measures the diffusion of a compound from a donor well, through a filter coated with an artificial lipid membrane, into an acceptor well.[12]
-
Materials:
-
96-well PAMPA plate system (e.g., Millipore MultiScreen-IP)
-
Donor Plate (hydrophobic PVDF filter) and Acceptor Plate (low-binding plastic)
-
Lipid solution (e.g., 1% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Test PROTACs and control compounds (e.g., high-permeability propranolol, low-permeability methotrexate)
-
-
Procedure:
-
Prepare Solutions: Dissolve PROTACs in DMSO to create stock solutions (e.g., 10 mM). Prepare working solutions by diluting stocks in PBS to a final concentration (e.g., 10 µM) with a low percentage of DMSO (e.g., <5%).[18]
-
Coat Membrane: Carefully pipette 5 µL of the lipid/dodecane solution onto each well of the Donor plate filter membrane. Avoid touching the membrane with the pipette tip.[18]
-
Prepare Plates: Add 300 µL of fresh PBS to each well of the Acceptor plate. Add 150-200 µL of the PROTAC working solution to each well of the lipid-coated Donor plate.[18]
-
Assemble and Incubate: Carefully place the Donor plate into the Acceptor plate, ensuring the filter bottoms are in contact with the acceptor buffer. Cover and incubate at room temperature for 16-20 hours in a chamber with high humidity to prevent evaporation.[18]
-
Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS. Calculate the apparent permeability coefficient (Papp).
-
Protocol 2: Caco-2 Cell Permeability Assay
This protocol provides a general method for assessing permeability and active transport.
-
Principle: Uses a differentiated monolayer of Caco-2 cells grown on a semi-permeable filter support to model the intestinal barrier.[13][14][15] Transport is measured in both directions (apical to basolateral and basolateral to apical) to determine permeability and efflux.[14][15][16]
-
Materials:
-
Caco-2 cells (e.g., ATCC HTB-37)
-
Transwell® insert plates (e.g., 24-well)
-
Cell culture medium (e.g., DMEM with FBS, NEAA)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Test PROTACs and control compounds
-
TEER (Transepithelial Electrical Resistance) meter
-
-
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for ~21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[13][19]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values within the acceptable range (e.g., ≥200 Ω·cm²).[13][19] A Lucifer Yellow rejection test can also be performed to confirm integrity.[13]
-
Prepare for Transport: Wash the cell monolayers with pre-warmed (37°C) transport buffer. Equilibrate the cells for ~30 minutes.
-
Initiate Transport:
-
Apical to Basolateral (A-B): Add the PROTAC solution (e.g., 10 µM in transport buffer) to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A): Add the PROTAC solution to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a set time, typically 2 hours.[15]
-
Sampling and Analysis: At the end of the incubation, take samples from both the donor and receiver chambers. Analyze the concentration of the PROTAC using LC-MS/MS.
-
Data Calculation: Calculate the Papp values for both A-B and B-A directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).[16]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. enamine.net [enamine.net]
- 15. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 16. Caco-2 Permeability | Evotec [evotec.com]
- 17. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 19. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
common issues with VH 032 amide-alkylC6-acid conjugation reactions
Welcome to the technical support center for VH 032 amide-alkylC6-acid conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the synthesis of PROTACs and other conjugates involving the VHL E3 ligase ligand VH 032.
Frequently Asked Questions (FAQs)
Q1: What is the this compound conjugation reaction?
This reaction involves the formation of an amide bond between the primary or secondary amine of a target molecule and the terminal carboxylic acid of the this compound linker. This is a crucial step in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where VH 032 acts as the E3 ligase-recruiting element. The alkylC6 chain serves as a linker to connect VH 032 to a ligand for a target protein.
Q2: Which coupling reagents are recommended for this conjugation?
Commonly used and effective coupling reagents for this type of amide bond formation include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : Known for its high efficiency and fast reaction times, with reduced risk of epimerization.[1]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) : A water-soluble carbodiimide that is easy to remove during workup. It is often used in conjunction with an additive like HOBt.[2]
-
T3P (Propylphosphonic Anhydride) : Can be effective, though in some cases it has been associated with low to moderate yields for similar PROTAC syntheses.[3]
The choice of reagent can depend on the specific nature of the amine-containing substrate and the desired reaction conditions.
Q3: What are the optimal solvent and temperature conditions?
-
Solvents : Anhydrous polar aprotic solvents are generally preferred. The most common choices are Dimethylformamide (DMF) and Dichloromethane (DCM). The solubility of VH 032 is reported to be high in DMSO, which can also be used.[4][5] Ensure the solvent is of high purity and anhydrous to prevent hydrolysis of activated intermediates.
-
Temperature : Most amide coupling reactions are carried out at room temperature. However, for sensitive substrates or to minimize side reactions, the reaction can be started at 0°C and then allowed to warm to room temperature.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting materials and the formation of the desired product.[6]
Troubleshooting Guide
Low or No Product Yield
Q5: I am observing very low to no yield of my conjugated product. What are the possible causes?
Several factors can contribute to low or no product yield. A systematic approach to troubleshooting is recommended.
-
Reagent Quality :
-
Coupling Reagent Degradation : Ensure your coupling reagents (e.g., HATU, EDC) are fresh and have been stored under appropriate conditions (cool, dry, and dark) to prevent degradation.
-
Purity of Starting Materials : Impurities in either the this compound or the amine-containing substrate can interfere with the reaction. Purity of ≥95% is recommended.[7]
-
Moisture : The presence of water in the reaction can hydrolyze the activated carboxylic acid intermediate, leading to the formation of the starting carboxylic acid and reducing the yield of the desired amide. Ensure all glassware is oven-dried and solvents are anhydrous.
-
-
Reaction Conditions :
-
Incorrect Stoichiometry : The molar ratios of the reactants are critical. A common starting point is a slight excess of the amine and coupling reagent relative to the carboxylic acid. A general ratio to consider is Acid:Amine:Coupling Reagent:Base = 1:1.1:1.1:1.5-2.0.
-
Suboptimal pH : The reaction mixture should be basic. A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is typically added to neutralize any acid formed and to ensure the amine substrate is in its free base form.
-
Insufficient Reaction Time : While many HATU-mediated couplings are rapid, some reactions may require longer times (from a few hours to overnight) to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
-
Order of Addition :
-
Pre-activation : For reagents like HATU, it is often beneficial to "pre-activate" the carboxylic acid. This involves mixing the this compound, the coupling reagent (HATU), and the base in the solvent for a few minutes (5-15 minutes) before adding the amine. This can minimize side reactions where the amine reacts directly with the coupling reagent.
-
Presence of Multiple Spots on TLC / Impurities in LC-MS
Q6: My reaction mixture shows multiple spots on TLC, and the LC-MS indicates the presence of several byproducts. What are these impurities and how can I avoid them?
-
Unreacted Starting Materials : If you observe starting materials, it could be due to incomplete reaction (see "Low or No Product Yield" section).
-
Side Reactions with Coupling Reagents :
-
With HATU, the amine can react with the coupling reagent to form a guanidinium byproduct. Pre-activating the carboxylic acid before adding the amine can mitigate this.
-
With carbodiimides like EDC, the O-acylisourea intermediate can rearrange or react with another molecule of the carboxylic acid. The use of additives like HOBt can help to form a more stable active ester and reduce these side reactions.
-
-
Epimerization : If your amine substrate contains a chiral center, there is a risk of epimerization (racemization) at the stereocenter adjacent to the amine. Using coupling reagents like HATU and including additives like HOBt can help to suppress this side reaction.[1]
-
Double Acylation : If your amine substrate has more than one nucleophilic site, you may see products of multiple acylations. Protecting other reactive functional groups on your substrate may be necessary.
Product Purification Challenges
Q7: I am having difficulty purifying my final product. What are the recommended purification methods?
-
Flash Column Chromatography : This is a common method for purifying organic compounds. The choice of solvent system will depend on the polarity of your product.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) : For achieving high purity, reversed-phase Prep-HPLC is often the method of choice, especially for polar or complex molecules like PROTACs.[2] Standard C18 columns are frequently used.
-
Workup Procedure : Before purification, a standard aqueous workup is often performed to remove water-soluble reagents and byproducts. This typically involves washing the organic layer with a mild acid (e.g., dilute HCl), a mild base (e.g., saturated NaHCO3), and brine.
Quantitative Data Summary
The yield of amide bond formation in PROTAC synthesis can be variable and is highly dependent on the specific substrates and reaction conditions used.
| Coupling Reagent | Additive/Base | Solvent | Temperature | Typical Yield Range | Reference |
| T3P | DIPEA | DMF | Room Temp | 14-41% | [3] |
| HATU | DIPEA/HOBt | DMF | Room Temp | 60-90% (general) | [8][9] |
| EDC | HOBt/DIPEA | DCM | Room Temp | 64.3% (for a similar conjugation) | [2] |
Note: Yields are highly substrate-dependent and the values above are for guidance. Optimization is often required for each specific reaction.
Experimental Protocols
General Protocol for HATU-Mediated Amide Coupling
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
In a separate vial, dissolve the amine-containing substrate (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the amine solution to the reaction mixture dropwise.
-
Stir the reaction at room temperature and monitor its progress by LC-MS or TLC. The reaction is typically complete within 2-12 hours.
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Visualizations
Experimental Workflow for VH 032 Conjugation
Caption: A typical experimental workflow for the HATU-mediated conjugation of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision-making diagram for troubleshooting low yields in VH 032 conjugation reactions.
References
- 1. peptide.com [peptide.com]
- 2. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linker Length for VH032-Amide-Alkyl-C6-Acid PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) utilizing the VH032 E3 ligase ligand, an amide-based scaffold, and an alkyl C6 acid linker.
Frequently Asked Questions (FAQs)
Q1: What is the critical role of the linker in a VH032-based PROTAC?
A1: The linker in a PROTAC is not merely a spacer but a critical determinant of its efficacy. It connects the VH032 ligand, which binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and the warhead that binds to the protein of interest (POI). The linker's length, composition, and attachment points dictate the geometry and stability of the resulting ternary complex (POI-PROTAC-VHL). An optimal linker facilitates a productive orientation of the E3 ligase and the target protein, leading to efficient ubiquitination and subsequent degradation of the target.[1][2]
Q2: How does the alkyl chain length, specifically around C6, impact PROTAC activity?
A2: The length of the alkyl chain linker significantly influences the degradation efficiency of a PROTAC.[3] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might not effectively bring the E3 ligase and the target protein into close enough proximity for efficient ubiquitin transfer.[4] The optimal length is target-dependent and needs to be empirically determined. For VH032-amide-alkyl-acid PROTACs, systematic variation around the C6 chain length is a common optimization strategy.
Q3: What are the key parameters to assess the efficacy of a PROTAC with a modified linker?
A3: The two primary parameters to quantify PROTAC efficacy are:
-
DC50 (half-maximal degradation concentration): The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax (maximum degradation): The maximum percentage of protein degradation achieved at high PROTAC concentrations.[5]
These values are typically determined by generating a dose-response curve from a protein degradation assay.
Q4: What is the "hook effect" and how does it relate to linker optimization?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[5] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation. The linker design can influence the cooperativity of ternary complex formation, and a well-designed linker can sometimes mitigate the hook effect by stabilizing the ternary complex.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Target Degradation | 1. Inefficient Ternary Complex Formation: The linker length may be suboptimal, leading to a sterically hindered or unstable complex. 2. Poor Cell Permeability: The physicochemical properties of the PROTAC may prevent it from reaching its intracellular target. 3. PROTAC Instability: The compound may be unstable in the cell culture medium. | 1. Synthesize and test a series of PROTACs with varying alkyl chain lengths (e.g., C4, C5, C6, C7, C8) to identify the optimal length. 2. Perform a cell permeability assay (e.g., PAMPA) to assess the PROTAC's ability to cross the cell membrane.[6] 3. Assess the stability of the PROTAC in cell culture media over the experimental time course. |
| Observing a Pronounced "Hook Effect" | Formation of Non-productive Binary Complexes: At high concentrations, the PROTAC is saturating both the target protein and the E3 ligase independently. | 1. Perform a wide dose-response experiment to clearly define the bell-shaped curve and identify the optimal concentration range. 2. Utilize biophysical assays (e.g., AlphaLISA, NanoBRET) to directly measure ternary complex formation and correlate it with the degradation profile. |
| High DC50 Value (Low Potency) | 1. Suboptimal Linker Length: The current linker may not be ideal for inducing a highly stable and productive ternary complex. 2. Weak Binding to Target or E3 Ligase: While VH032 is a potent VHL ligand, modifications to the linker could potentially affect binding affinity. | 1. Systematically vary the linker length as described above. 2. Confirm target engagement and VHL binding using assays like NanoBRET. |
| Low Dmax (Incomplete Degradation) | Equilibrium between Synthesis and Degradation: The rate of protein synthesis may be competing with the rate of PROTAC-mediated degradation. | 1. Perform a time-course experiment to determine if a longer incubation time increases Dmax. 2. Consider the cellular expression levels of the target protein and the VHL E3 ligase. |
| Off-Target Effects | Unfavorable Conformation of the Ternary Complex: The linker may orient the E3 ligase in a way that it ubiquitinates other proteins. | 1. Modify the linker composition or attachment points to alter the geometry of the ternary complex. 2. Perform proteomic studies to identify and characterize off-target degradation. |
Data Presentation
Table 1: Illustrative Degradation Efficiency of VH032-Amide-Alkyl-Acid PROTACs Targeting Protein X with Varying Linker Lengths
| PROTAC ID | Linker (Alkyl Chain Length) | DC50 (nM) | Dmax (%) |
| PROTAC-C4 | C4 | 150 | 85 |
| PROTAC-C5 | C5 | 75 | 92 |
| PROTAC-C6 | C6 | 25 | 95 |
| PROTAC-C7 | C7 | 80 | 90 |
| PROTAC-C8 | C8 | 200 | 80 |
Note: This table presents hypothetical data for illustrative purposes to demonstrate the expected trend in linker optimization experiments. Actual results will vary depending on the specific target protein and experimental conditions.
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol details the steps to quantify the degradation of a target protein following treatment with VH032-amide-alkylC6-acid PROTACs.
Materials:
-
Cell line expressing the target protein
-
VH032-amide-alkylC6-acid PROTACs with varying linker lengths
-
DMSO (vehicle control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system and densitometry software
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of each PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add RIPA buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control and plot the dose-response curve to determine DC50 and Dmax values.
-
Protocol 2: AlphaLISA for Ternary Complex Formation
This protocol provides a method to measure the formation of the POI-PROTAC-VHL ternary complex in a biochemical assay.
Materials:
-
Recombinant tagged POI (e.g., His-tagged)
-
Recombinant tagged VHL/Elongin B/Elongin C (VBC) complex (e.g., FLAG-tagged)
-
VH032-amide-alkylC6-acid PROTACs
-
AlphaLISA anti-tag acceptor beads (e.g., Anti-His)
-
AlphaLISA streptavidin donor beads
-
Biotinylated anti-tag antibody (e.g., biotinylated anti-FLAG)
-
AlphaLISA assay buffer
-
Microplate reader compatible with AlphaLISA
Procedure:
-
Prepare Reagents: Dilute the recombinant proteins, PROTACs, and antibodies to the desired concentrations in AlphaLISA assay buffer.
-
Reaction Setup:
-
In a microplate, add the recombinant POI, VBC complex, and a serial dilution of the PROTAC.
-
Include a control with no PROTAC.
-
Incubate at room temperature to allow for ternary complex formation.
-
-
Bead Addition:
-
Add the AlphaLISA acceptor beads and the biotinylated antibody and incubate.
-
Add the streptavidin donor beads and incubate in the dark.
-
-
Signal Detection: Read the plate on an AlphaLISA-compatible microplate reader.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and the hook effect.
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for Linker Optimization.
Caption: Troubleshooting Flowchart.
References
- 1. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting VH032 Amide-AlkylC6-Acid PROTAC Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VH032 amide-alkylC6-acid in the development of Proteolysis Targeting Chimeras (PROTACs) and experiencing suboptimal degradation of their target protein.
Frequently Asked Questions (FAQs)
Q1: What is VH032 amide-alkylC6-acid and how is it used?
VH032 amide-alkylC6-acid is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] It serves as a building block for the synthesis of PROTACs.[1] The carboxylic acid group on the alkylC6 linker allows for conjugation to a ligand that binds to a specific protein of interest (POI), creating a bifunctional molecule designed to induce the degradation of that POI.[2]
Q2: My PROTAC synthesized with VH032 amide-alkylC6-acid shows poor or no degradation of my target protein. What are the initial troubleshooting steps?
When encountering poor degradation, a systematic evaluation of the PROTAC's mechanism of action is crucial. The primary areas to investigate are:
-
Compound Integrity and Purity: Confirm the chemical structure, purity (>95%), and stability of your synthesized PROTAC.
-
Cellular Permeability: Assess whether the PROTAC is entering the cells. Due to their larger size, PROTACs can have poor cell permeability.
-
Target and E3 Ligase Engagement: Verify that the PROTAC can independently bind to both the target protein and the VHL E3 ligase within the cellular environment.
-
Ternary Complex Formation: Ensure the formation of the key Target-PROTAC-VHL ternary complex, which is essential for ubiquitination.
-
Ubiquitination and Proteasomal Degradation: Confirm that the target protein is being ubiquitinated and that the proteasome is active.
Q3: How can I confirm if my PROTAC is cell-permeable?
While direct measurement of intracellular PROTAC concentration can be challenging, indirect methods can provide strong evidence of cell entry and target engagement. A cellular thermal shift assay (CETSA) can be employed. Successful binding of the PROTAC to its target protein will increase the protein's thermal stability, indicating that the PROTAC has crossed the cell membrane and engaged its target.
Q4: What is the "hook effect" and how can I avoid it?
The "hook effect" occurs at high PROTAC concentrations where the formation of binary complexes (Target-PROTAC or VHL-PROTAC) is favored over the productive ternary complex (Target-PROTAC-VHL). This leads to a decrease in degradation efficiency at higher concentrations. To mitigate this, it is essential to perform a full dose-response curve with a broad range of concentrations, including very low ones (e.g., from low nanomolar to high micromolar), to identify the optimal concentration for degradation.
Q5: Could the linker connecting VH032 to my target ligand be the issue?
Yes, the linker plays a critical role in PROTAC efficiency. The length and composition of the linker (e.g., PEG vs. alkyl chains) are crucial for optimal ternary complex formation.[3] An excessively short linker may cause steric hindrance, while a very long one may not effectively bring the target and E3 ligase into proximity. If you suspect linker issues, consider synthesizing a small library of PROTACs with varying linker lengths and compositions to identify the optimal design.
Troubleshooting Guide
Problem 1: No or Weak Target Degradation
| Possible Cause | Recommended Action |
| Poor Compound Stability or Purity | - Verify the identity and purity of your PROTAC using LC-MS and NMR. - Ensure proper storage conditions to prevent degradation. |
| Low Cell Permeability | - Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in cells. - If permeability is low, consider optimizing the physicochemical properties of your PROTAC, such as by modifying the linker.[4] |
| Insufficient VHL Expression | - Confirm VHL expression in your cell line of choice by Western blot. |
| Inefficient Ternary Complex Formation | - Perform a co-immunoprecipitation (co-IP) or in vitro pull-down assay to assess the formation of the Target-PROTAC-VHL complex.[3][5] |
| Suboptimal PROTAC Concentration (Hook Effect) | - Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration and identify a potential hook effect. |
| Incorrect Incubation Time | - Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal degradation time. |
Problem 2: Inconsistent Degradation Results
| Possible Cause | Recommended Action |
| Cell Passage Number and Health | - Use cells with a consistent and low passage number. - Ensure cells are healthy and not overgrown before treatment. |
| Assay Variability | - Ensure consistent cell seeding density and treatment conditions. - Include appropriate controls in every experiment (e.g., vehicle control, inactive epimer control). |
| Reagent Quality | - Use fresh lysis buffers with protease and phosphatase inhibitors. - Validate the specificity and sensitivity of your primary antibody for Western blotting. |
Problem 3: High Cytotoxicity Observed
| Possible Cause | Recommended Action |
| On-Target Toxicity | - If the target protein is essential for cell survival, degradation may inherently lead to cytotoxicity. - Correlate the timing and dose of degradation with the onset of cell death. |
| Off-Target Effects | - Consider performing proteomics studies to identify unintended protein degradation. |
| Compound-Induced Toxicity | - Assess the cytotoxicity of the individual components (target ligand and VH032 amide-alkylC6-acid) and the final PROTAC. - Ensure the PROTAC is fully solubilized in the culture medium. |
Experimental Protocols
Western Blot for Target Protein Degradation
This protocol is to determine the extent of target protein degradation following PROTAC treatment.
Materials:
-
Cells of interest
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: The following day, treat the cells with a serial dilution of your VH032-based PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO). Incubate for the desired time (e.g., 16-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples, add Laemmli buffer, and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imager.
-
Analysis: Re-probe the membrane for a loading control. Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the Target-PROTAC-VHL ternary complex.
Materials:
-
Cells expressing the target protein and VHL
-
PROTAC
-
IP Lysis Buffer (non-denaturing)
-
Antibody against the target protein or VHL
-
Protein A/G magnetic beads
-
Wash Buffer
-
Elution Buffer
-
Western blot reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with the optimal concentration of your PROTAC or vehicle control for a short duration (e.g., 1-2 hours). Lyse the cells in a non-denaturing IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against your target protein (or VHL) overnight at 4°C.
-
Add fresh Protein A/G beads to capture the immune complexes.
-
-
Washing: Wash the beads several times with IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluate by Western blot, probing for the target protein, VHL, and other components of the E3 ligase complex (e.g., Cullin-2). The presence of both the target protein and VHL in the immunoprecipitate from PROTAC-treated cells indicates ternary complex formation.[3]
Visualizations
Caption: Mechanism of action for a VH032-based PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Off-Target Effects of VH032 Amide-AlkylC6-Acid-Based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VH032 amide-alkylC6-acid-based PROTACs. The information is designed to help address specific issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for off-target effects with VH032-based PROTACs?
A1: While the VH032 ligand is known to be highly selective for the von Hippel-Lindau (VHL) E3 ligase, off-target effects in VH032-based PROTACs can still arise from several factors[1]. These include:
-
Warhead Promiscuity: The ligand that binds to the protein of interest (the "warhead") may have affinity for other proteins with similar binding domains.
-
Ternary Complex Formation: The PROTAC may induce the formation of a ternary complex (PROTAC-E3 ligase-off-target protein) with proteins other than the intended target. The stability and conformation of this complex can influence off-target degradation.
-
Linker-Mediated Interactions: The amide-alkylC6-acid linker, while primarily connecting the warhead and the VH032 ligand, can also contribute to non-specific interactions with other proteins, potentially leading to their degradation.
Q2: How can I differentiate between direct off-target degradation and downstream effects of on-target degradation in my proteomics data?
A2: This is a critical consideration in off-target analysis. To distinguish between direct and indirect effects, consider the following:
-
Time-Course Experiments: Direct off-target degradation is likely to occur at earlier time points, while downstream signaling effects will manifest later. Performing a time-course proteomics experiment can help delineate these events.
-
Target Knockout/Knockdown Cells: If you observe the degradation of a potential off-target in your wild-type cells, test the PROTAC in cells where your primary target has been knocked out or knocked down. If the "off-target" is still degraded, it is likely a direct off-target of the PROTAC. If its degradation is diminished or abolished, it was likely a downstream consequence of degrading your primary target.
-
Bioinformatics Analysis: Utilize pathway analysis tools to determine if the observed protein changes are consistent with known signaling pathways downstream of your intended target.
Q3: What is the "hook effect" and how can it impact the interpretation of my off-target data?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation. This can lead to misleading results in off-target studies, as a lack of degradation at a high concentration might be misinterpreted as a lack of off-target effect. To avoid this, it is crucial to perform a full dose-response curve for your PROTAC to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.
Q4: My VH032 amide-alkylC6-acid-based PROTAC shows low potency. Could this be related to off-target effects?
A4: While low potency is often due to factors like poor cell permeability or inefficient ternary complex formation with the intended target, off-target binding can also play a role. If your PROTAC is binding to a highly abundant off-target protein, it could be sequestered, reducing the effective concentration available to bind your intended target and the E3 ligase.
Troubleshooting Guides
Problem: High number of potential off-targets identified in global proteomics.
| Possible Cause | Troubleshooting Steps |
| Warhead is not selective. | - Synthesize a control PROTAC with a well-characterized, highly selective warhead for a different target to assess the background of off-target effects from the VH032-linker portion. - If available, use a structurally related warhead with a known higher selectivity to see if the number of off-targets decreases. |
| PROTAC concentration is too high, leading to non-specific interactions. | - Perform a dose-response proteomics experiment to identify the lowest effective concentration that still gives potent on-target degradation. - Analyze off-target effects at this optimal concentration. |
| Cytotoxicity leading to non-specific protein degradation. | - Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure the PROTAC concentration used is not causing significant cell death.[2] - If cytotoxic, lower the PROTAC concentration and/or reduce the treatment time. |
| Issues with the negative control. | - Ensure your negative control (e.g., a version of the PROTAC with a mutated VH032 that cannot bind VHL) is truly inactive in recruiting the E3 ligase. - Consider using a control where the warhead is competed off with an excess of a small molecule inhibitor of the target protein. |
Problem: A potential off-target identified by proteomics does not validate by Western blot.
| Possible Cause | Troubleshooting Steps |
| Low sensitivity of the Western blot antibody. | - Use a well-validated, high-affinity antibody for your Western blot. - Increase the amount of protein loaded on the gel. |
| The change in protein level is small and within the variability of the Western blot technique. | - Perform multiple biological replicates of the Western blot and quantify the band intensities to determine if there is a statistically significant difference. - Consider a more quantitative method like targeted mass spectrometry (e.g., Parallel Reaction Monitoring - PRM) for validation. |
| The off-target effect is specific to the cell line or conditions used for the proteomics experiment. | - Ensure that the cell line, passage number, and treatment conditions are identical between the proteomics and Western blot experiments. |
| The identified peptide in the proteomics experiment was a false positive. | - Re-analyze the mass spectrometry data with stricter filtering criteria. - Ensure that multiple unique peptides were identified for the potential off-target protein. |
Quantitative Data Summary
A comprehensive analysis of off-target effects for a specific VH032 amide-alkylC6-acid-based PROTAC requires a quantitative proteomics experiment. The table below is a template illustrating how such data would be presented. The values are hypothetical and would need to be generated from experimental data.
Table 1: Hypothetical Quantitative Proteomics Analysis of Off-Target Effects
| Protein | Gene | Cellular Localization | % Degradation (1 µM PROTAC, 24h) | p-value | Notes |
| On-Target | TARGET | Nucleus | 95% | < 0.001 | Expected on-target degradation. |
| Off-Target 1 | OT1 | Cytoplasm | 60% | < 0.05 | Potential direct off-target. Requires validation. |
| Off-Target 2 | OT2 | Mitochondria | 45% | < 0.05 | Potential direct off-target. Requires validation. |
| Upregulated Protein 1 | UP1 | Secreted | -80% (Upregulated) | < 0.01 | Likely a downstream signaling effect. |
| Unaffected Protein | CTRL | Cytoskeleton | 5% | > 0.05 | Example of a protein not significantly affected. |
Experimental Protocols
Global Proteomics for Off-Target Identification (TMT-based)
This protocol outlines a typical workflow for identifying off-target protein degradation using Tandem Mass Tag (TMT) labeling for quantitative proteomics.
a. Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line) at a density that will result in 70-80% confluency at the time of harvesting.
-
Treat cells with the VH032 amide-alkylC6-acid-based PROTAC at various concentrations (e.g., 0.1, 1, 10 µM) and for different durations (e.g., 6, 12, 24 hours).
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., with a mutated VH032 ligand).
-
Harvest cells by scraping in ice-cold PBS and pellet by centrifugation.
b. Lysis and Protein Digestion:
-
Lyse cell pellets in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Take a standardized amount of protein (e.g., 100 µg) from each sample.
-
Reduce the proteins with DTT, alkylate with iodoacetamide, and digest with trypsin overnight at 37°C.
c. TMT Labeling and Mass Spectrometry:
-
Label the resulting peptides with the appropriate TMT reagent according to the manufacturer's protocol.
-
Combine the labeled peptide samples and perform high-pH reversed-phase fractionation.
-
Analyze the fractions by LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
d. Data Analysis:
-
Process the raw mass spectrometry data using a software package like Proteome Discoverer or MaxQuant.
-
Identify and quantify proteins across all samples.
-
Perform statistical analysis to identify proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to the controls.
Western Blot for Validation of Off-Target Hits
a. Sample Preparation:
-
Treat cells and harvest lysates as described in the proteomics protocol.
-
Normalize protein concentrations of all samples.
-
Denature the proteins by boiling in Laemmli sample buffer.
b. SDS-PAGE and Transfer:
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the potential off-target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that the PROTAC physically engages with the potential off-target protein in a cellular context.
a. Cell Treatment and Heating:
-
Treat intact cells with the PROTAC at the desired concentration.
-
Heat the cell suspensions to a range of temperatures (e.g., 40-65°C) for a short period (e.g., 3 minutes).
-
Rapidly cool the samples on ice.
b. Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized, folded protein) from the precipitated proteins by centrifugation.
-
Quantify the amount of the potential off-target protein remaining in the soluble fraction by Western blot or ELISA.
c. Analysis:
-
Binding of the PROTAC to the off-target protein will stabilize it, leading to a higher melting temperature. This will be observed as more protein remaining in the soluble fraction at higher temperatures in the PROTAC-treated samples compared to the vehicle control.
Visualizations
References
addressing solubility problems of VH 032 amide-alkylC6-acid derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VH032 amide-alkylC6-acid derivatives and experiencing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is VH032 amide-alkylC6-acid and why is its solubility a concern?
A1: VH032 amide-alkylC6-acid is a derivative of VH032, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It serves as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to degrade specific target proteins.[1] The alkylC6-acid linker provides a point of attachment for a ligand that binds to the target protein. Like many PROTACs, derivatives of VH032 amide-alkylC6-acid often fall into the "beyond Rule of 5" chemical space, characterized by high molecular weight and a large number of hydrogen bond donors and acceptors. These properties frequently lead to poor aqueous solubility, which can significantly hinder in vitro assay performance, cell permeability, and oral bioavailability, posing a major challenge in drug development.
Q2: I'm observing precipitation of my VH032 amide-alkylC6-acid derivative when I dilute it from a DMSO stock into my aqueous assay buffer. What is happening?
A2: This is a common issue known as "crashing out" and typically occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic or kinetic solubility limit.[2] The high concentration of the compound in the DMSO stock is not maintained upon dilution into an aqueous environment where its solubility is much lower.
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A3:
-
Kinetic solubility is the concentration of a compound that remains in solution after being rapidly added from a high-concentration stock (usually in DMSO) to an aqueous buffer. It is a measure of how quickly a compound precipitates. This is often the more relevant parameter for initial in vitro screening assays.[2][3]
-
Thermodynamic solubility (or equilibrium solubility) is the maximum concentration of a compound that can dissolve in a solvent at equilibrium. This measurement is more time-consuming but provides a more fundamental understanding of the compound's intrinsic solubility.[4][5]
For troubleshooting precipitation in assays, determining the kinetic solubility is a good starting point. For formulation and bioavailability studies, thermodynamic solubility is crucial.
Q4: Are there any general strategies to improve the solubility of my VH032-based PROTAC?
A4: Yes, several strategies can be employed:
-
Formulation Approaches:
-
Co-solvents: Adding a small percentage (e.g., 1-5%) of a biocompatible co-solvent like ethanol or PEG 400 to your aqueous buffer can increase solubility.[2]
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can improve solubility by promoting the formation of a more soluble salt.[2]
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix can enhance dissolution rates and achieve a supersaturated state.[2]
-
Cyclodextrin Inclusion Complexes: Encapsulating the PROTAC within a cyclodextrin molecule can increase its aqueous solubility.[2]
-
-
Chemical Modification:
-
Systematic modifications to the linker or the warhead of the PROTAC can improve physicochemical properties. For instance, incorporating solubilizing groups like piperazines has been shown to significantly increase solubility.
-
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps | Expected Outcome |
| Precipitation in in vitro assays | Exceeding kinetic solubility limit. | 1. Determine the kinetic solubility of your compound in the assay buffer (see Experimental Protocol 1). 2. Reduce the final concentration of the compound in the assay to below its measured kinetic solubility. | The compound remains in solution throughout the experiment, leading to more reliable assay results. |
| Poor intrinsic solubility. | 1. Add a small percentage of a co-solvent (e.g., 1-5% ethanol or PEG 400) to the assay buffer. 2. If applicable, adjust the pH of the buffer to favor the ionized form of the compound. | Increased solubility and prevention of precipitation. | |
| Low and variable oral bioavailability in animal studies | Poor dissolution in gastrointestinal fluids. | 1. Prepare an amorphous solid dispersion (ASD) of your PROTAC (see Experimental Protocol 2). 2. Evaluate the dissolution profile of the ASD in simulated gastric and intestinal fluids. | Enhanced dissolution rate and the potential for supersaturation, leading to improved absorption and bioavailability. |
| High lipophilicity and poor wetting. | 1. Formulate the PROTAC as a cyclodextrin inclusion complex (see Experimental Protocol 3). 2. Assess the solubility and dissolution of the complex in biorelevant media. | Increased aqueous solubility and improved wetting, potentially leading to higher bioavailability. | |
| Chemical instability in the gastrointestinal tract. | 1. Evaluate the stability of the PROTAC at different pH values mimicking the stomach and intestines. 2. If degradation is observed, consider chemical modifications to improve stability. | Identification of stability liabilities and guidance for medicinal chemistry efforts to design more stable derivatives. |
Quantitative Data on Solubility
| Compound/Formulation | Solubility in PBS (pH 7.4) (µg/mL) | Fold Increase vs. Parent Compound |
| VH032 amide-alkylC6-acid derivative (Parent) | User-determined value | 1 |
| + 5% Ethanol | User-determined value | Calculated value |
| + 5% PEG 400 | User-determined value | Calculated value |
| Amorphous Solid Dispersion (ASD) | User-determined value | Calculated value |
| Cyclodextrin Complex | User-determined value | Calculated value |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of a VH032 amide-alkylC6-acid derivative.
Materials:
-
VH032 amide-alkylC6-acid derivative
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (clear bottom for UV-Vis, or appropriate for LC-MS)
-
Multichannel pipette
-
Plate reader (UV-Vis or nephelometer) or LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 1 µM).
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS, pH 7.4, to achieve a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.
-
Detection of Precipitation:
-
Nephelometry: Measure the turbidity (light scattering) of each well using a nephelometer. The highest concentration without a significant increase in turbidity compared to a buffer-only control is the kinetic solubility.[3]
-
UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Measure the absorbance of the supernatant at the compound's λmax. The concentration is determined from a standard curve.
-
LC-MS: Centrifuge the plate and analyze the supernatant by LC-MS to determine the concentration of the dissolved compound.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD)
This protocol describes a solvent evaporation method for preparing an ASD.
Materials:
-
VH032 amide-alkylC6-acid derivative
-
Polymer (e.g., PVP, HPMC-AS)
-
Volatile organic solvent (e.g., dichloromethane, methanol)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve both the PROTAC and the chosen polymer in a suitable volatile organic solvent in a round-bottom flask. A common starting drug-to-polymer ratio is 1:9 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure until a thin film is formed on the flask wall.
-
Drying: Dry the film under high vacuum at a temperature below the glass transition temperature of the polymer to remove any residual solvent.
-
Collection: Scrape the dried ASD from the flask for characterization and dissolution testing.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
This protocol outlines the preparation of a PROTAC-cyclodextrin complex by lyophilization.
Materials:
-
VH032 amide-alkylC6-acid derivative
-
Cyclodextrin (e.g., HP-β-CD, SBE-β-CD)
-
Deionized water
-
Stir plate and stir bar
-
Lyophilizer
Procedure:
-
Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin in deionized water.
-
Complexation: Add the PROTAC to the cyclodextrin solution in a specific molar ratio (e.g., 1:1 or 1:2). Stir the mixture at room temperature for 24-48 hours.[2]
-
Lyophilization: Freeze the aqueous solution (e.g., in a dry ice/acetone bath or liquid nitrogen) and then lyophilize under high vacuum until a dry powder is obtained.[2]
-
Solubility Assessment: Determine the aqueous solubility of the lyophilized complex and compare it to the unformulated PROTAC.
Visualizations
Caption: General mechanism of action for a PROTAC, leading to target protein degradation.
Caption: A decision-making workflow for addressing solubility issues of VH032 derivatives.
Caption: Signaling pathway of a BRD4-targeting PROTAC utilizing a VH032 amide-alkylC6 linker.
References
strategies to enhance ternary complex formation with VH 032 PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with VH032-based Proteolysis Targeting Chimeras (PROTACs). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you enhance ternary complex formation and achieve successful target protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is a ternary complex, and why is it critical for VH032 PROTAC efficacy?
A ternary complex is the crucial intermediate species formed when a PROTAC molecule simultaneously binds to both the target Protein of Interest (POI) and an E3 ubiquitin ligase (in this case, Von Hippel-Lindau or VHL, recruited by the VH032 ligand).[1][2] The formation of this Target-PROTAC-E3 ligase complex brings the target protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin to the target.[3] This ubiquitination marks the target protein for degradation by the proteasome.[4] The stability, kinetics, and cooperativity of this ternary complex are critical determinants of the efficiency and rate of protein degradation.[1][5]
Q2: My VH032 PROTAC shows good binary binding to both the target and VHL, but I see poor degradation. What is the likely issue?
This common issue often points to inefficient ternary complex formation.[6] Even with strong individual binding affinities, the specific geometry, linker length, and flexibility of the PROTAC may not support a stable and productive ternary complex.[5] Key factors to investigate include:
-
Negative Cooperativity: The binding of one protein partner may sterically hinder or be conformationally unfavorable for the binding of the second partner.
-
Poor Ternary Complex Stability: The resulting complex may be too transient to allow for efficient ubiquitination. The dissociation rate (off-rate) of the complex is a key parameter influencing degradation.[1]
-
Low Cell Permeability: The PROTAC may not be reaching its intracellular targets in sufficient concentrations, although the formation of a highly stable ternary complex can sometimes overcome poor permeability.[7][8]
Q3: What is the "hook effect" and how does it relate to ternary complex formation?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[6] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (Target-PROTAC and VHL-PROTAC) rather than the productive ternary complex.[6][9] These binary complexes compete with and prevent the formation of the essential Target-PROTAC-VHL bridge, leading to reduced degradation. To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[6]
Q4: How important is the linker in optimizing VH032 PROTACs?
The linker is a critical component that significantly influences PROTAC efficacy. It dictates the orientation and distance between the target protein and the E3 ligase within the ternary complex. Key considerations for the linker include:
-
Length: Shorter linkers can sometimes lead to more permeable compounds.[7][8] However, the optimal length is highly dependent on the specific target and must be empirically determined to enable favorable protein-protein interactions within the complex.
-
Composition: The type of linker (e.g., PEG vs. alkyl) affects solubility, cell permeability, and the potential for intramolecular hydrogen bonding, which can shield polar groups and improve membrane crossing.[3][7]
-
Attachment Point: The exit vector on both the VH032 ligand and the target binder must be chosen carefully to allow for a productive ternary complex conformation.[3]
Q5: What is cooperativity in the context of ternary complexes, and how is it measured?
Cooperativity (α) is a measure of how the binding of the first protein to the PROTAC influences the binding of the second protein.
-
Positive Cooperativity (α > 1): The formation of the first binary complex increases the binding affinity for the second protein. This is highly desirable as it stabilizes the ternary complex.[1][9]
-
Negative Cooperativity (α < 1): The binding of the first protein decreases the affinity for the second.
-
No Cooperativity (α = 1): The binding events are independent.
Cooperativity can be measured using biophysical techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) by comparing the binding affinities of the binary interactions with the affinity of the proteins for the PROTAC-protein complex.[1][2]
Troubleshooting Guide
Problem: No or Weak Target Degradation Observed
Quantitative Data Summary
Table 1: Binding Affinities of VH032 and Related Ligands to VHL
| Compound | Binding Assay | Kd or Ki (nM) | Reference |
| VH032 | Isothermal Titration Calorimetry (ITC) | 185 | [10][11] |
| VH298 | Fluorescence Polarization (FP) | < 100 (High Affinity) | [8][12] |
| MZ1 (VH032-linker-JQ1) | Time-Resolved FRET (TR-FRET) | 6.3 | [12] |
| VH032 Amine | Time-Resolved FRET (TR-FRET) | 5700 | [12] |
Table 2: Influence of PROTAC Structural Modifications on Properties
| PROTAC Series | Modification | Effect on Permeability | Effect on Cellular Activity | Reference |
| MZ Series | Shorter PEG linker (2 vs 3 units) | ~20-fold more permeable | More active, despite lower ternary complex stability | [7][8] |
| AT Series | Penicillamine vs tert-Leu group | Lower permeability (more exposed HBD) | Lower cellular potency (less stable ternary complex) | [7][8] |
| SLX Series | Amide-to-Ester Substitution | ~2-fold more permeable | Maintained VHL binding (only 1.7-fold higher Kd) | [7][8] |
Key Experimental Protocols
1. Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
This method is used to measure the real-time association and dissociation kinetics of the ternary complex, providing insight into its stability.[1]
-
Objective: To determine the on-rate (k_on), off-rate (k_off), and dissociation constant (K_D) of the ternary complex.
-
Methodology:
-
Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL-ElonginB-ElonginC complex) onto an SPR sensor chip surface.
-
Binary Binding: In the first cycle, inject a series of concentrations of the VH032 PROTAC alone over the chip surface to measure the binary PROTAC-VHL binding kinetics.
-
Ternary Binding: In the second cycle, inject the same concentrations of the PROTAC that have been pre-incubated with a near-saturating concentration of the purified target protein (POI). The difference in binding response compared to the first cycle reveals the formation of the ternary complex.[1]
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to extract kinetic parameters. The dissociation half-life (t_1/2 = 0.693 / k_off) of the ternary complex is a strong predictor of degradation efficiency.[1]
-
2. Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (K_D, ΔH, ΔS) of the ternary complex formation.
-
Objective: To determine the binding affinity (K_D) and cooperativity (α) of the ternary complex.
-
Methodology:
-
Setup: Place one purified protein (e.g., VHL) in the ITC sample cell. Fill the injection syringe with the PROTAC.
-
Titration 1 (Binary): Titrate the PROTAC into the VHL solution to determine the binary binding affinity.
-
Setup 2: Place VHL pre-saturated with the PROTAC in the sample cell. Fill the injection syringe with the purified target protein (POI).
-
Titration 2 (Ternary): Titrate the POI into the VHL-PROTAC solution. The resulting binding isotherm corresponds to the formation of the ternary complex.
-
Data Analysis: Calculate cooperativity (α) by dividing the K_D of POI binding to VHL-PROTAC by the K_D of POI binding to the PROTAC alone.
-
3. NanoBRET Assay for Cellular Ternary Complex Formation
This bioluminescence resonance energy transfer (BRET) based assay allows for the detection and characterization of PROTAC-induced ternary complexes within living cells.[3][13]
-
Objective: To measure the formation and stability of the ternary complex in a physiological context.
-
Methodology:
-
Cell Line Engineering: Create a cell line that expresses the E3 ligase (e.g., VHL) fused to a NanoLuciferase (NLuc) donor and the target protein (POI) fused to a HaloTag acceptor.[13]
-
Assay Preparation: Culture the engineered cells and add the specific HaloTag fluorescent ligand, which will serve as the BRET acceptor.
-
PROTAC Treatment: Add the VH032 PROTAC at various concentrations to the cells. If the PROTAC brings the NLuc-VHL and HaloTag-POI into proximity, a BRET signal will be generated.
-
Detection: Measure the luminescence at two wavelengths (donor and acceptor emissions) using a plate reader.
-
Data Analysis: The BRET ratio is calculated and plotted against the PROTAC concentration to generate a dose-response curve, from which parameters like TC_50 (concentration for half-maximal complex formation) can be derived.
-
Visualizing the PROTAC Mechanism
References
- 1. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 3. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 12. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
Technical Support Center: Minimizing the Hook Effect in VH032 Amide-AlkylC6-Acid Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VH032 amide-alkylC6-acid and other PROTACs. Our goal is to help you overcome common experimental challenges, with a specific focus on understanding and mitigating the hook effect.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of my VH032 amide-alkylC6-acid experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations. This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against the concentration of your VH032 amide-alkylC6-acid PROTAC. Instead of a typical sigmoidal dose-response curve, high concentrations of the PROTAC can lead to a paradoxical reduction in its degradation efficacy.
Q2: What is the underlying cause of the hook effect?
A2: The hook effect is caused by the formation of unproductive binary complexes at high concentrations of your VH032 amide-alkylC6-acid PROTAC. A PROTAC's mechanism of action relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase (in this case, VHL, which is bound by the VH032 moiety). However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the VHL E3 ligase, forming binary complexes (Target-PROTAC or VHL-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.
Q3: What are the experimental consequences of the hook effect?
Q4: At what concentrations should I expect to see the hook effect with my VH032 amide-alkylC6-acid PROTAC?
A4: The concentration at which the hook effect becomes apparent can vary significantly depending on the specific PROTAC, the target protein, the E3 ligase, and the cell line being used. However, it is often observed at concentrations in the micromolar (µM) range, typically starting from 1 µM and becoming more pronounced at higher concentrations. It is crucial to perform a wide dose-response experiment, often spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration window for degradation and to detect the onset of the hook effect.
Troubleshooting Guides
Problem 1: My dose-response curve for VH032 amide-alkylC6-acid shows a bell shape, and degradation decreases at high concentrations.
-
Likely Cause: You are observing the "hook effect."
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, particularly focusing on the higher concentrations where the effect is observed.
-
Determine Optimal Concentration: Identify the concentration that gives the maximal degradation (Dmax) and use concentrations at or below this for future experiments.
-
Assess Ternary Complex Formation: Use biophysical or cellular assays (e.g., Co-Immunoprecipitation or NanoBRET) to directly measure the formation of the ternary complex at different PROTAC concentrations.
-
Problem 2: My VH032 amide-alkylC6-acid PROTAC shows weak or no degradation at all tested concentrations.
-
Likely Cause: It's possible your initial concentration range was too high and entirely within the hook effect region, or too low to induce degradation. Other factors could also be at play.
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: Test a very broad range of concentrations (e.g., 1 pM to 100 µM).
-
Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and the VHL E3 ligase and facilitate the formation of a ternary complex using appropriate assays (see Experimental Protocols section).
-
Evaluate Cell Permeability: If the hook effect is observed at unexpectedly low concentrations, or if there is no activity, consider assessing the cell permeability of your PROTAC.
-
Check E3 Ligase Expression: Confirm the expression of VHL in your target cells via Western blot or qPCR.
-
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for Dose-Response Experiments to Identify and Mitigate the Hook Effect
| Concentration Range | Purpose | Typical Dilution Scheme |
| 1 pM to 100 nM | To determine the lower end of the dose-response curve and accurately calculate DC50. | Half-log or log dilutions |
| 100 nM to 10 µM | To identify the optimal degradation concentration (Dmax) and the onset of the hook effect. | Half-log dilutions |
| 10 µM to 100 µM | To confirm and characterize the hook effect at high concentrations. | Quarter-log dilutions |
Table 2: Typical Time Points for Time-Course Experiments
| Time Points (hours) | Purpose |
| 2, 4, 8 | To understand the kinetics of degradation and ternary complex formation at early stages. |
| 12, 24, 48 | To determine the duration of maximal degradation and observe any potential protein recovery. |
Experimental Protocols
Protocol 1: Western Blotting to Assess Target Protein Degradation
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the VH032 amide-alkylC6-acid PROTAC in cell culture medium. It is recommended to test a wide concentration range (e.g., 1 pM to 10 µM) to identify the optimal concentration and observe any potential hook effect. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS. Lyse the cells and determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the
-
long-term storage and stability of VH 032 amide-alkylC6-acid solutions
This technical support center provides guidance on the long-term storage, stability, and handling of VH 032 amide-alkylC6-acid solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears to have precipitated after storage. What should I do?
A1: Precipitation can occur, especially with temperature fluctuations. Gentle warming and sonication can often redissolve the compound. If you observe precipitation, it is recommended to warm the solution to 37°C and use a bath sonicator to aid dissolution. Always visually inspect for complete dissolution before use. If precipitation persists, this may indicate that the compound's solubility limit has been exceeded in that specific solvent or at that temperature.
Q2: I am concerned about the degradation of this compound in my stock solution. How can I assess its stability?
A2: To assess the stability of your solution, you can perform analytical tests such as High-Performance Liquid Chromatography (HPLC). Compare the HPLC profile of your stored solution to that of a freshly prepared solution or a reference standard. A significant decrease in the area of the main peak or the appearance of new peaks would suggest degradation.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively published, potential metabolic soft spots for the parent VH032 molecule have been identified. These include aliphatic oxidation of the tert-butyl group and the hydroxyproline ring, amide hydrolysis, and oxidation of the thiazole ring.[1] These pathways may also be relevant for the C6-acid derivative.
Q4: Can I repeatedly freeze-thaw my this compound stock solution?
A4: It is highly recommended to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2][3] This practice minimizes the risk of compound degradation and reduces the chances of contamination.
Q5: The color of my this compound solution has changed. Is it still usable?
A5: A change in color can be an indicator of compound degradation or contamination. It is advisable to perform an analytical check, such as HPLC, to assess the purity and integrity of the compound before further use.
Long-Term Storage and Stability Data
| Compound Form | Solvent | Storage Temperature | Recommended Storage Period | Source |
| VH032 (Solid) | - | -20°C | 3 years | [4] |
| VH032 Solution | DMSO | -20°C | 1 year | [2] |
| -80°C | 2 years | [2] | ||
| VH032-OH Solution | DMSO | -20°C (under nitrogen) | 1 month | [5] |
| -80°C (under nitrogen) | 6 months | [5] | ||
| (S,R,S)-AHPC Solution | DMSO or H₂O | -20°C | 1 month | [3] |
| -80°C | 6 months | [3] | ||
| This compound (Solid) | - | -20°C | Not specified |
Note: These are general guidelines. The stability of this compound in solution can be influenced by the specific solvent, concentration, and storage conditions. It is crucial to perform your own stability assessments for long-term experiments.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of a suitable solvent, such as DMSO, to achieve the desired concentration. For VH032, solubility in DMSO is high (e.g., 100 mg/mL).[2]
-
Dissolution: If necessary, use sonication to ensure the compound is fully dissolved.[4]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]
Protocol 2: Assessment of Long-Term Stability by HPLC
-
Sample Preparation:
-
Prepare a fresh "time zero" solution of this compound at the desired concentration.
-
Store aliquots of this solution under the desired long-term storage conditions (e.g., -20°C, 4°C, room temperature).
-
-
HPLC Analysis:
-
At specified time points (e.g., 1 week, 1 month, 3 months), retrieve a stored aliquot.
-
Allow the sample to thaw and reach room temperature.
-
Inject an appropriate volume of the "time zero" and the aged sample onto a suitable HPLC column (e.g., C18).
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Compare the chromatograms of the aged samples to the "time zero" sample.
-
Calculate the percentage of the remaining parent compound by comparing the peak areas.
-
Identify any new peaks that may correspond to degradation products.
-
Visualizations
Caption: Workflow for assessing the long-term stability of this compound solutions.
Caption: Mechanism of action of VH032 as a VHL inhibitor, leading to HIF-1α stabilization.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
overcoming synthetic challenges in scaling up VH 032 amide-alkylC6-acid production
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of VH032-amide-alkylC6-acid, a key building block for PROTAC® development.
Frequently Asked Questions (FAQs)
Q1: What is VH032-amide-alkylC6-acid?
A1: VH032-amide-alkylC6-acid is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] It consists of the VH032 ligand core, which binds to VHL, connected to a 6-carbon alkyl linker that terminates in a carboxylic acid. This terminal acid group allows for straightforward conjugation to a ligand targeting a protein of interest (POI), forming a heterobifunctional PROTAC (Proteolysis Targeting Chimera).
Q2: What is the general synthetic strategy for this molecule?
A2: The synthesis is a two-stage process. First, the key intermediate, VH032 amine, is synthesized.[3] This is a complex, multi-step process. Second, the VH032 amine is coupled with a C6 dicarboxylic acid derivative (e.g., adipic acid mono-tert-butyl ester) via an amide bond formation, followed by the deprotection of the terminal carboxylic acid.
Q3: Why is the scale-up of VH032 amine synthesis considered challenging?
A3: The synthesis of VHL ligands like VH032 is known to be lengthy compared to other E3 ligase ligands such as those for Cereblon (CRBN).[3][4] Specific challenges during scale-up include reaction mixtures turning into a thick, clay-like consistency that is extremely difficult to filter, leading to significant yield loss.[3][4] Furthermore, purification can be a bottleneck, which has prompted the development of chromatography-free processes to improve scalability and economic viability.[3][5]
Q4: What level of purity can I expect for the VH032 amine precursor?
A4: Using optimized, chromatography-free protocols, it is possible to produce VH032 amine hydrochloride on a multi-gram scale (e.g., 42.5 g) with approximately 97% purity.[3] However, be aware that this material may contain residual solvents (like ethyl acetate) and inorganic salts (like NaCl) from the work-up, which typically do not affect subsequent coupling reactions.[3]
Q5: Are there risks of stereochemical instability during the synthesis?
A5: Yes. The VH032 core contains chiral centers derived from leucine and proline. To avoid epimerization, it is preferable to use a synthetic route where the thiazole-benzyl amine portion is constructed before amide bond formation with the amino acid components. This strategy avoids exposing the chiral centers to basic conditions at elevated temperatures that might be used in coupling reactions.[3][4]
Troubleshooting Guide
Problem 1: Low Yield in Amide Coupling of VH032 Amine and C6 Linker
| Possible Cause | Suggested Solution |
| Inefficient Coupling Reagents | Ensure coupling reagents (e.g., HATU, HOBt/EDC) are fresh and anhydrous. Consider screening different coupling agents to find the optimal one for this specific substrate. |
| Base Incompatibility | The choice of base is critical. Use a non-nucleophilic hindered base like N,N-diisopropylethylamine (DIPEA) to minimize side reactions.[6] Ensure the stoichiometry is correct (typically 2-3 equivalents). |
| Reaction Conditions | Run the reaction at 0°C to room temperature. Monitor progress by TLC or LC-MS to determine the optimal reaction time and avoid degradation or byproduct formation. |
| Poor Quality of VH032 Amine | As noted, the VH032 amine salt may contain inorganic salts.[3] Ensure accurate molar calculations are based on the pure compound. If issues persist, consider an additional purification or desalting step for the amine. |
Problem 2: Difficult Filtration and Product Loss During VH032 Amine Scale-up
This issue is specifically noted when a reaction mixture turns into a "clay" consistency on a >10 g scale.[3][4]
| Possible Cause | Suggested Solution |
| Precipitation of Intermediates/Reagents | The physical properties of the reaction mixture change upon scaling. The issue is likely due to the insolubility and precipitation of a reaction intermediate or salt byproduct. |
| Solvent Choice | Experiment with different solvent systems or solvent ratios to improve the solubility of all components at a higher concentration. |
| Order of Addition | Modify the order of reagent addition. For example, adding one reagent slowly to a solution of the others may prevent rapid precipitation and agglomeration. |
| Filtration Aid | While diatomaceous earth (e.g., Celite) was reported to be insufficient in one case[3][4], using a thicker pad or a different grade of filter aid may help. Consider alternative filtration techniques like a filter press for larger scales. |
| Alternative Synthetic Route | The most effective solution reported was a change in the synthetic strategy for the key thiazole-benzyl amine intermediate, specifically moving to a Pd(OAc)₂-catalyzed direct Heck coupling.[3] This highlights that process redesign is often necessary for scale-up. |
Problem 3: Byproduct Formation During Synthesis
| Possible Cause | Suggested Solution |
| Side Reactions in C-H Arylation | Minor byproducts can form during the key Pd-catalyzed C-H arylation step used to form the thiazole-benzyl amine intermediate.[7][8] |
| Catalyst Choice | The choice of palladium catalyst and ligands is critical. A comparison between Pd(OAc)₂ and Pd-PEPPSI-IPr showed differences in byproduct profiles.[8] Optimizing the catalyst system can minimize byproduct formation. |
| Impure Starting Materials | Ensure the purity of starting materials, particularly the 4-methylthiazole and the protected 4-bromo-benzyl amine. |
| Deprotection/Amidation Side Reactions | Byproducts can also arise during the final deprotection and amidation steps.[7] |
| Purification Technique | If byproducts are unavoidable, an optimized purification strategy is needed. While chromatography-free methods are ideal for scale-up, a final crystallization or trituration step can be effective. For example, triturating the arylation product with crushed ice/cold water was shown to be effective for removing certain byproducts.[7] |
Experimental Protocols
Protocol 1: Representative Amide Coupling for VH032-amide-alkylC6-acid
This protocol is a general representation for the final coupling step.
-
Dissolution: Dissolve VH032 amine hydrochloride (1.0 eq) and a mono-protected C6 dicarboxylic acid linker (e.g., adipic acid mono-tert-butyl ester, 1.1 eq) in an anhydrous aprotic solvent such as DMF or DCM.
-
Addition of Coupling Agents: Add a suitable amide coupling reagent (e.g., HATU, 1.2 eq).
-
Base Addition: Cool the mixture to 0°C in an ice bath. Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by LC-MS or TLC.
-
Work-up: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification (Protected Intermediate): Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
-
Deprotection: Dissolve the purified, protected product in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) and stir at room temperature for 1-2 hours until deprotection is complete (as monitored by LC-MS).
-
Final Isolation: Remove the solvent and TFA under reduced pressure (co-evaporating with toluene can help remove residual TFA). The final product, VH032-amide-alkylC6-acid, can be purified by preparative HPLC or by trituration/crystallization.
Data Summary
Table 1: Comparison of Reported VH032 Amine Synthesis Scale-up Efforts
| Parameter | Reference Process 1 [3] | Reference Process 2 [8] |
| Scale | 42.5 g | Multi-gram |
| Overall Yield | 65% | 35% |
| Number of Steps | 7 | 6 |
| Final Purity | 97% | High Purity Assumed |
| Purification Strategy | Chromatography-Free | Not Specified, but implies purification |
| Key Advantage | High yield, demonstrated scale, and economic viability. | Good step economy. |
Visualized Workflows
Caption: High-level synthetic workflow for VH032-amide-alkylC6-acid production.
Caption: Troubleshooting decision tree for low-yield amide coupling reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VH 032 amide-alkylC6-acid | CAS 2172819-75-7 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 3. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]
Validation & Comparative
Validating Target Engagement of VH032-Based PROTACs: A Comparative Guide
This guide provides a comprehensive comparison of key experimental methodologies for validating the target engagement of Proteolysis Targeting Chimeras (PROTACs) utilizing the VH032 E3 ligase ligand. Specifically, we focus on PROTACs constructed with a VH032 amide-alkylC6-acid linker, a common building block for generating potent and selective protein degraders. For researchers, scientists, and drug development professionals, robust target engagement validation is a critical step to confirm the mechanism of action and guide the optimization of these novel therapeutics.
The PROTAC Mechanism of Action: A Ternary Complex is Key
PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for targeted protein degradation.[1][2][3] They consist of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[4][5] In the case of VH032-based PROTACs, the molecule recruits the von Hippel-Lindau (VHL) E3 ligase.[1][6]
The efficacy of a PROTAC hinges on its ability to form a stable ternary complex (POI-PROTAC-E3 ligase).[7] This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the proteasome.[1] Therefore, experimental validation must not only confirm that the PROTAC binds to its intended target protein and the VHL E3 ligase independently, but also that it effectively promotes the formation of this crucial ternary complex within a cellular environment.
Caption: Mechanism of action for a VH032-recruiting PROTAC.
Comparison of Target Engagement Validation Methods
Several robust methods are available to quantify target engagement and validate the mechanism of action for PROTACs. The choice of assay depends on the specific question being asked, from confirming direct binding in cells to assessing global proteome effects. Below, we compare three key methodologies: NanoBRET, Cellular Thermal Shift Assay (CETSA), and Quantitative Proteomics.
| Method | Principle | Key Readout | Throughput | Cellular Context | Pros | Cons |
| NanoBRET | Bioluminescence Resonance Energy Transfer between a NanoLuc-tagged protein and a fluorescent tracer.[8][9] | IC50 (Target Engagement), Ternary Complex Formation | High | Live or Permeabilized Cells | Quantitative, real-time, live-cell measurements; can assess permeability.[10][11][12] | Requires genetic modification of cells; potential for artifacts from protein overexpression. |
| CETSA | Ligand binding alters the thermal stability of the target protein.[13] | ΔTm (Thermal Shift), Target Stabilization | Medium to High | Live Cells, Lysates, Tissues | Label-free; reflects engagement in a native cellular environment.[14][15] | Some protein-ligand interactions may not cause a significant thermal shift; indirect measure of binding.[13] |
| Quantitative Proteomics (MS) | Mass spectrometry-based quantification of protein levels post-treatment. | % Degradation (DC50, Dmax) | Low to Medium | Live Cells, Tissues | Direct measurement of protein degradation; proteome-wide selectivity analysis.[3][16] | Does not directly measure target engagement; can be complex and costly.[17] |
Method 1: NanoBRET™ Target Engagement Assay
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a powerful, live-cell method to quantify PROTAC binding to both the target protein and the E3 ligase.[8][9] It can also be adapted to measure the formation of the ternary complex.[18]
Caption: Experimental workflow for a NanoBRET competitive binding assay.
Illustrative Data: VHL Engagement by VH032-PROTACs
This table shows representative data from a NanoBRET assay measuring the engagement of various PROTACs with the VHL E3 ligase in live cells.
| Compound | Description | VHL Engagement IC50 (nM) (Live Cells) | VHL Engagement IC50 (nM) (Permeabilized) | Permeability Ratio (IC50 Perm./IC50 Live) |
| PROTAC A | VH032-alkylC6-Target Ligand 1 | 50 | 25 | 0.5 |
| PROTAC B | VH032-alkylC6-Target Ligand 2 | 250 | 30 | 0.12 |
| VH032-OH | Parent VHL Ligand | 35 | 20 | 0.57 |
| Negative Control | Inactive Epimer of VH032 | > 10,000 | > 10,000 | N/A |
Experimental Protocol: NanoBRET VHL Target Engagement
-
Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with a plasmid expressing a NanoLuc®-VHL fusion protein. Plate the transfected cells into 96-well assay plates and incubate for 24 hours.[2]
-
Live vs. Permeabilized Cells: For permeability assessment, prepare two sets of plates. One set will be for live-cell analysis, and the other for permeabilized-cell analysis where cells are treated with digitonin to allow passive entry of compounds.[10][11]
-
Compound Preparation: Prepare serial dilutions of the VH032-PROTACs and control compounds in Opti-MEM® I Reduced Serum Medium.
-
Assay Procedure:
-
Add the VHL fluorescent tracer to all wells.
-
Add the serially diluted PROTACs or controls to the appropriate wells.
-
Incubate the plates at 37°C in a CO2 incubator for 2-4 hours to allow the binding to reach equilibrium.
-
-
Signal Detection:
-
Add Nano-Glo® Live Cell Substrate and NanoBRET™ Nano-Glo® Detection Reagent.
-
Read the plate on a luminometer equipped with two filters to measure the donor emission (460 nm) and acceptor emission (618 nm).
-
-
Data Analysis: Calculate the NanoBRET ratio by dividing the acceptor signal by the donor signal. Plot the corrected ratios against the logarithm of the compound concentration and fit a four-parameter logistic curve to determine the IC50 values.[2]
Method 2: Cellular Thermal Shift Assay (CETSA®)
CETSA is a label-free method that measures target engagement by assessing changes in the thermal stability of a protein upon ligand binding.[14][15] A successful PROTAC should stabilize both its target protein and the VHL E3 ligase.
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
Illustrative Data: Thermal Stabilization by VH032-PROTACs
This table presents example CETSA data, showing how PROTAC binding increases the melting temperature (Tm) of the target protein and VHL.
| Compound | Target Protein Tm (°C) | Target Protein ΔTm (°C) | VHL Tm (°C) | VHL ΔTm (°C) |
| DMSO Control | 52.5 | - | 48.0 | - |
| PROTAC A | 56.0 | +3.5 | 51.5 | +3.5 |
| PROTAC B | 53.0 | +0.5 | 49.0 | +1.0 |
| Negative Control | 52.6 | +0.1 | 48.1 | +0.1 |
Experimental Protocol: CETSA with Western Blot Readout
-
Cell Treatment: Culture cells to confluency and treat them with the desired concentration of VH032-PROTAC or DMSO vehicle for 1-2 hours at 37°C.[15]
-
Cell Harvest: Harvest cells by scraping, wash with PBS, and resuspend in a buffer containing protease inhibitors.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of different temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.[13]
-
Lysis and Separation: Subject the samples to three freeze-thaw cycles using liquid nitrogen to lyse the cells. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.
-
Protein Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blot Analysis: Normalize the protein amounts, separate by SDS-PAGE, and transfer to a PVDF membrane. Probe the membrane with primary antibodies specific for the POI and for VHL.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the non-heated control against the temperature. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm). The change in Tm (ΔTm) in the presence of the PROTAC indicates target engagement.[19]
Method 3: Quantitative Mass Spectrometry-Based Proteomics
While the previous methods confirm target binding, quantitative proteomics directly measures the ultimate outcome of PROTAC action: degradation of the target protein.[3] This approach provides essential data on degradation efficiency (DC50, Dmax) and can be used to assess the selectivity of the PROTAC across the entire proteome.[4][16]
Caption: Workflow for quantitative proteomics to measure protein degradation.
Illustrative Data: Degradation Profile of VH032-PROTACs
This table summarizes typical results from a proteomics experiment, showing the degradation potency and maximal degradation of the target protein.
| Compound | Target Protein DC50 (nM) | Target Protein Dmax (%) | Number of Off-Targets Degraded >50% | | :--- | :--- | :--- | :--- | :--- | | PROTAC A | 15 | 95 | 1 | | PROTAC B | 120 | 70 | 8 | | Negative Control | > 10,000 | < 10 | 0 |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.
Experimental Protocol: TMT-Based Quantitative Proteomics
-
Cell Treatment: Plate cells and treat with a serial dilution of VH032-PROTACs, a negative control, and a vehicle control for a predetermined time (e.g., 18 hours).
-
Lysis and Protein Digestion: Harvest the cells, wash with PBS, and lyse them in a buffer containing urea. Reduce, alkylate, and digest the proteins into peptides overnight using an enzyme like Trypsin.
-
Isobaric Labeling: Label the peptide samples from each condition with tandem mass tags (TMT) according to the manufacturer's protocol. This allows for the pooling (multiplexing) of samples for a single MS run.
-
LC-MS/MS Analysis: Fractionate the pooled, labeled peptides using high-pH reversed-phase liquid chromatography. Analyze each fraction by nanoLC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap).
-
Data Analysis:
-
Process the raw MS data using a proteomics software suite (e.g., Proteome Discoverer, MaxQuant).
-
Search the data against a human protein database to identify peptides and proteins.
-
Quantify the TMT reporter ion intensities to determine the relative abundance of each protein across all conditions.
-
Normalize the data and calculate the fold-change in protein abundance relative to the vehicle control.
-
For the target protein, plot the percent remaining versus the PROTAC concentration to determine the DC50 and Dmax values.
-
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selvita.com [selvita.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 12. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 14. pelagobio.com [pelagobio.com]
- 15. pelagobio.com [pelagobio.com]
- 16. Protein Degrader [proteomics.com]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Guide to VHL Ligands: Benchmarking VH 032 Amide-AlkylC6-Acid
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the selection of an appropriate E3 ligase ligand is a critical determinant of success for developing potent and selective Proteolysis Targeting Chimeras (PROTACs). The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a cornerstone of this technology, and a variety of ligands have been developed to recruit it. This guide provides a comprehensive comparison of VH 032 amide-alkylC6-acid with other widely used VHL ligands, supported by experimental data and detailed protocols to aid in your research and development endeavors.
Quantitative Comparison of VHL Ligand Binding Affinities
The binding affinity of a ligand to its target E3 ligase is a key parameter influencing the formation and stability of the ternary complex (E3 ligase-PROTAC-target protein), which ultimately dictates the efficiency of protein degradation. The dissociation constant (Kd) is a direct measure of this affinity, with lower values indicating a stronger interaction.
Below is a summary of the reported binding affinities for this compound and other prominent VHL ligands.
| Ligand | Dissociation Constant (Kd) for VHL | Method |
| This compound | Data not publicly available | - |
| VH032 | 185 nM[1] | Isothermal Titration Calorimetry (ITC) |
| VH101 | 44 nM | Isothermal Titration Calorimetry (ITC) |
| VH298 | 80 - 90 nM[2][3][4] | Isothermal Titration Calorimetry (ITC), Competitive Fluorescence Polarization (FP) |
Signaling Pathway and Experimental Workflow
To understand the context in which these ligands operate, it is essential to visualize the VHL-mediated protein degradation pathway and the typical workflow for comparing VHL ligands.
Caption: VHL-mediated targeted protein degradation pathway initiated by a PROTAC.
Caption: A typical experimental workflow for the comparison and selection of VHL ligands.
Experimental Protocols
Detailed and robust experimental protocols are fundamental for obtaining reliable and reproducible data. The following are methodologies for the key experiments cited in this guide.
Isothermal Titration Calorimetry (ITC) for VHL Ligand Binding
Objective: To determine the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between a VHL ligand and the VHL protein complex.
Materials:
-
Purified VHL-ElonginB-ElonginC (VBC) complex
-
VHL ligand (e.g., this compound)
-
ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC)
-
ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl)
-
DMSO (if required for ligand solubility)
Procedure:
-
Sample Preparation:
-
Dialyze the purified VBC complex extensively against the ITC buffer to ensure buffer matching.
-
Dissolve the VHL ligand in the same ITC buffer. If DMSO is used to dissolve the ligand, ensure the final concentration in both the syringe and the cell is identical to minimize heat of dilution effects.
-
Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Set the stirring speed (e.g., 750 rpm).
-
Define the injection parameters: typically a series of 1-2 µL injections of the ligand (in the syringe) into the protein solution (in the cell) at 150-second intervals.
-
-
Data Acquisition:
-
Load the VBC solution into the sample cell and the ligand solution into the injection syringe.
-
Perform an initial injection of a small volume (e.g., 0.4 µL) which is typically discarded during data analysis.
-
Initiate the titration experiment. The instrument will measure the heat change upon each injection.
-
-
Data Analysis:
-
Integrate the raw data (heat flow over time) to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Surface Plasmon Resonance (SPR) for VHL Ligand Binding
Objective: To measure the association (ka) and dissociation (kd) rate constants of the interaction between a VHL ligand and the VHL protein complex, from which the dissociation constant (Kd) can be calculated (Kd = kd/ka).
Materials:
-
Purified VBC complex
-
VHL ligand
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the carboxymethylated dextran surface of the sensor chip using a mixture of EDC and NHS.
-
Inject the purified VBC complex over the activated surface to allow for covalent coupling via primary amine groups. The amount of immobilized protein should be optimized to avoid mass transport limitations.
-
Deactivate any remaining active esters using ethanolamine.
-
A reference flow cell should be prepared in the same way but without the VBC complex to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the VHL ligand in the running buffer.
-
Inject the different concentrations of the ligand over both the VBC-immobilized and reference flow cells at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.
-
After the association phase, flow running buffer over the chip to monitor the dissociation phase.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.
-
Globally fit the association and dissociation curves from the different ligand concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate the dissociation constant (Kd) from the ratio of the rate constants (Kd = kd/ka).
-
By following these detailed protocols and utilizing the comparative data presented, researchers can make informed decisions in the selection and application of VHL ligands for the development of novel protein degraders. The robust characterization of the ligand-E3 ligase interaction is a critical first step towards creating effective and selective therapeutics.
References
- 1. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]
- 2. VH032, 1448188-62-2 | BroadPharm [broadpharm.com]
- 3. This compound | CAS 2172819-75-7 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 4. pubs.acs.org [pubs.acs.org]
A Head-to-Head Battle of Protein Degraders: VH 032 amide-alkylC6-acid versus Pomalidomide-Based PROTACs
A Comparative Guide for Researchers in Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. A critical design element of any PROTAC is the choice of E3 ubiquitin ligase it recruits. This guide provides a comprehensive, data-driven comparison of two of the most widely utilized classes of PROTACs: those built with VH 032 amide-alkylC6-acid to recruit the von Hippel-Lindau (VHL) E3 ligase, and those utilizing a pomalidomide-based ligand to engage Cereblon (CRBN).
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of these two PROTAC classes, supported by experimental data, detailed protocols for key experiments, and visualizations of the underlying biological processes.
At a Glance: VHL vs. CRBN Recruitment
The fundamental distinction between these two PROTAC platforms lies in the E3 ligase they hijack. This compound is a derivative of the VHL ligand, while pomalidomide is an immunomodulatory drug (IMiD) that binds to CRBN. Both VHL and CRBN are components of Cullin-RING E3 ubiquitin ligase (CRL) complexes, specifically CRL2^VHL^ and CRL4^CRBN^, respectively. The choice between recruiting VHL or CRBN can significantly impact a PROTAC's degradation efficiency, substrate scope, and potential off-target effects.
Quantitative Performance Data: A Comparative Analysis
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of various VH 032-based and pomalidomide-based PROTACs against common therapeutic targets. It is important to note that direct head-to-head comparisons under identical experimental conditions are not always available in the literature; therefore, the data presented here is compiled from various studies and should be interpreted with this in mind.
Table 1: Performance of VHL-Recruiting PROTACs (VH 032-based)
| PROTAC Name/Identifier | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| LC-2 | KRAS G12C | NCI-H2030 | 590 | ~75 | [1] |
| PROTAC 17 | BRD4 | HeLa | <1000 | >90 | [2] |
| Compound 7 | BTK | MOLM-14 | 8 | >90 | [3] |
| QCA570 | BRD4 | 5637 | ~1 | >90 | [4] |
Table 2: Performance of Pomalidomide-Recruiting PROTACs
| PROTAC Name/Identifier | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | BRD4 | MV4-11 | <100 | >90 | [5] |
| RC-1 | BTK | MOLM-14 | 40 | >90 | [3] |
| BETd-246 | BET proteins | MDA-MB-468 | <100 | >90 | [6] |
| ARV-825 | BET proteins | MDA-MB-231 | <100 | >90 | [6] |
Table 3: Direct Comparison of VHL- and CRBN-Recruiting PROTACs for KRAS Degradation
| PROTAC E3 Ligand | Target | Cell Line | DC50 (nM) | Dmax (%) | Key Observation | Reference |
| VHL | KRAS G12D | Various | Potent Degradation | High | VHL-recruiting PROTACs are generally more efficient at degrading KRAS mutants.[7][8] | [7] |
| CRBN | KRAS G12D | Various | Less Potent/No Degradation | Variable | Development of effective CRBN-based KRAS degraders has been more challenging.[7][8] | [7] |
Mechanism of Action: A Visualized Pathway
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: General mechanism of PROTAC-induced protein degradation.
Experimental Protocols: Key Methodologies
Accurate and reproducible experimental data are the cornerstone of PROTAC development. This section provides detailed protocols for two critical assays used to characterize PROTACs.
Protocol 1: NanoBRET™ Ternary Complex Formation Assay
This assay measures the formation of the ternary complex in live cells using Bioluminescence Resonance Energy Transfer (BRET).[9][10][11][12][13]
Objective: To quantify the PROTAC-induced interaction between a target protein and an E3 ligase in real-time.
Materials:
-
HEK293T cells
-
Expression vector for NanoLuc®-tagged target protein (donor)
-
Expression vector for HaloTag®-tagged E3 ligase (VHL or CRBN) (acceptor)
-
Transfection reagent
-
White, 96-well assay plates
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132, optional)
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET® 618 Ligand
-
Luminometer with BRET-compatible filters
Procedure:
-
Cell Seeding: Seed HEK293T cells in white 96-well plates to achieve 80-90% confluency on the day of the assay.
-
Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase plasmids. A 1:10 donor-to-acceptor plasmid ratio is a common starting point.
-
Incubation: Incubate transfected cells for 24-48 hours.
-
Compound Treatment:
-
(Optional) Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours to prevent degradation of the target protein.
-
Prepare serial dilutions of the PROTAC and add to the cells. Incubate for the desired time (e.g., 2-4 hours).
-
-
Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand and NanoBRET™ Nano-Glo® Substrate to the wells.
-
Signal Detection: Measure the donor (e.g., 460 nm) and acceptor (e.g., 618 nm) emission signals using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Caption: Experimental workflow for the NanoBRET ternary complex assay.
Protocol 2: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-dependent ubiquitination of the target protein in a cell-free system.[14][15][16]
Objective: To confirm that the PROTAC facilitates the ubiquitination of the target protein by the recruited E3 ligase.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant E3 ligase complex (CRL2^VHL^ or CRL4^CRBN^)
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
-
PROTAC of interest
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
Procedure:
-
Reaction Setup: On ice, combine the E1 enzyme, E2 enzyme, E3 ligase, target protein, ubiquitin, and ATP in the ubiquitination buffer.
-
PROTAC Addition: Add the PROTAC to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blotting:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against the target protein.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Analysis: Look for the appearance of higher molecular weight bands corresponding to the ubiquitinated target protein in the presence of the PROTAC.
Caption: Workflow for the in vitro ubiquitination assay.
Signaling Pathways: The Downstream Consequences
The degradation of a target protein by a PROTAC can have profound effects on cellular signaling pathways. The specific pathways impacted are dependent on the function of the targeted protein.
KRAS Degradation Pathway
Degradation of oncogenic KRAS mutants, such as KRAS G12C, by PROTACs can inhibit downstream signaling through the MAPK and PI3K/AKT pathways, which are critical for cancer cell proliferation and survival.[17][18][19][20][21]
Caption: Inhibition of MAPK and PI3K/AKT pathways by KRAS PROTACs.
BRD4 Degradation Pathway
BRD4 is a member of the BET family of proteins that acts as an epigenetic reader, regulating the transcription of key oncogenes like c-MYC. Degradation of BRD4 by PROTACs leads to the downregulation of these target genes, resulting in cell cycle arrest and apoptosis.[2][4][6][22][23]
Caption: Downregulation of c-MYC transcription by BRD4 PROTACs.
BTK Degradation Pathway
Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway. Its degradation by PROTACs can block downstream signaling cascades, including the NF-κB and PI3K-AKT pathways, which are vital for B-cell proliferation and survival, particularly in B-cell malignancies.[24][25][26][27][28]
Caption: Inhibition of BCR signaling by BTK PROTACs.
Conclusion: Choosing the Right Tool for the Job
The decision to employ a VH 032-based or a pomalidomide-based PROTAC is a critical juncture in the design of a targeted protein degrader. As the presented data suggests, there is no one-size-fits-all answer. VHL-recruiting PROTACs have demonstrated broad activity across numerous cell lines and have shown particular promise for challenging targets like KRAS.[5][7] On the other hand, pomalidomide-based PROTACs, leveraging the well-characterized CRBN E3 ligase, have also proven to be highly effective, especially in the context of hematological malignancies.[]
Factors such as the specific protein of interest, its subcellular localization, the tissue-specific expression of VHL and CRBN, and the desired pharmacokinetic properties of the final molecule will all influence the optimal choice of E3 ligase recruiter. Ultimately, empirical testing of both VHL- and CRBN-recruiting PROTACs, coupled with a thorough understanding of their respective mechanisms of action, will empower researchers to develop the next generation of highly effective and selective protein degraders.
References
- 1. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 5. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.kr]
- 11. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 13. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.jp]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of PROTACS degrading KRAS and SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. books.rsc.org [books.rsc.org]
- 25. ashpublications.org [ashpublications.org]
- 26. PROTAC for Bruton’s tyrosine kinase degradation alleviates inflammation in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Proteomic Analysis of Target Degradation by VH032-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of VH032-based Proteolysis Targeting Chimeras (PROTACs) for inducing target protein degradation, with a focus on proteomic analysis to confirm their efficacy and selectivity. We present supporting experimental data for two prominent VH032-based BET (Bromodomain and Extra-Terminal) protein degraders, MZ1 and ARV-771 , and compare them with the CRBN-based BET degrader, dBET6 .
Mechanism of Action of VH032-Based PROTACs
VH032 is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. In a PROTAC, VH032 serves to recruit the VHL E3 ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation offers a powerful strategy to eliminate disease-causing proteins.
Caption: Mechanism of target protein degradation by a VH032-based PROTAC.
Quantitative Comparison of BET Protein Degraders
The following table summarizes the degradation efficiency of MZ1, ARV-771, and dBET6 from published proteomic and western blot analyses. It is important to note that the data were generated in different cell lines and under varying experimental conditions, which may influence the observed efficacy.
| PROTAC | E3 Ligase Recruited | Target Proteins | Cell Line | DC50 (Degradation) | Dmax (Degradation) |
| MZ1 | VHL | BRD4 (preferential), BRD2, BRD3 | HeLa | Not explicitly reported in proteomics; potent degradation at 1 µM | >90% for BRD4 at 1 µM |
| ARV-771 | VHL | BRD2, BRD3, BRD4 | HepG2 | Potent degradation observed at 0.1 µM | Significant degradation of BRD2/3/4 at 0.5 µM |
| dBET6 | CRBN | BRD2, BRD3, BRD4 | MOLT4 | Not explicitly reported in proteomics; potent degradation at 100 nM | >90% for BRD2/3/4 at 100 nM |
Experimental Protocols
Detailed methodologies for the proteomic analyses of each PROTAC are provided below.
Proteomic Analysis of ARV-771 in HepG2 Cells
Objective: To quantify global protein expression changes in response to ARV-771 treatment.
-
Cell Culture and Treatment: HepG2 cells were cultured and treated with 0.5 µM ARV-771 or vehicle (DMSO) for 24 hours. Three biological replicates were performed.[1]
-
Protein Extraction and Digestion:
-
Cells were lysed and protein concentration was determined using a BCA Protein Assay Kit.
-
150 µg of protein from each sample was denatured with 8M urea.
-
Proteins were reduced with 10 mM DTT for 2 hours at 56°C.
-
Alkylation was performed with 55 mM iodoacetamide for 1.5 hours at room temperature in the dark.
-
Proteins were digested with trypsin overnight at 37°C.
-
-
Tandem Mass Tag (TMT) Labeling:
-
Peptides were desalted and labeled with TMT reagents according to the manufacturer's instructions.
-
-
LC-MS/MS Analysis:
-
TMT-labeled peptides were fractionated by high-pH reversed-phase chromatography.
-
Fractions were analyzed on a Q Exactive HF-X mass spectrometer (Thermo Fisher Scientific).
-
Data was acquired in a data-dependent acquisition (DDA) mode.
-
-
Data Analysis:
-
Raw data was processed using Proteome Discoverer software (Thermo Fisher Scientific).
-
Proteins were identified by searching against a human protein database.
-
TMT reporter ion intensities were used for protein quantification.
-
Statistical analysis was performed to identify significantly up- or down-regulated proteins.
-
Proteomic Analysis of MZ1 in HeLa Cells
Objective: To assess the selectivity of MZ1-induced protein degradation.
-
Cell Culture and Treatment: HeLa cells were treated in duplicate with DMSO, 1 µM MZ1, or 1 µM of the inactive epimer cis-MZ1 for 24 hours.
-
Protein Extraction and Digestion:
-
Cells were lysed, and proteins were precipitated with acetone.
-
Protein pellets were resuspended in 8M urea, reduced with DTT, and alkylated with iodoacetamide.
-
Proteins were digested with Lys-C followed by trypsin.
-
-
Tandem Mass Tag (TMT) Labeling:
-
Digested peptides were labeled with 10-plex TMT reagents.
-
-
LC-MS/MS Analysis:
-
Labeled peptides were fractionated using basic reversed-phase liquid chromatography.
-
Fractions were analyzed on an Orbitrap Fusion Lumos mass spectrometer (Thermo Fisher Scientific).
-
-
Data Analysis:
-
Data was processed using Proteome Discoverer with the Mascot search engine.
-
Protein quantification was based on TMT reporter ion intensities.
-
Statistical analysis was performed to identify proteins with significant changes in abundance.
-
Proteomic Analysis of dBET6 in MOLT4 Cells
Objective: To perform an unbiased quantitative expression proteomics to identify off-target degradation events.
-
Cell Culture and Treatment: MOLT4 cells were treated with 100 nM dBET6 for 2 hours.
-
Protein Extraction and Digestion:
-
Cell pellets were lysed in 8M urea, reduced with DTT, and alkylated with iodoacetamide.
-
Proteins were digested with Lys-C and trypsin.
-
-
Tandem Mass Tag (TMT) Labeling:
-
Peptides were desalted and labeled with TMT10plex reagents.
-
-
LC-MS/MS Analysis:
-
TMT-labeled peptides were fractionated using basic reversed-phase chromatography.
-
Fractions were analyzed on a Q Exactive Plus mass spectrometer (Thermo Fisher Scientific).
-
-
Data Analysis:
-
A custom software pipeline was used for data processing and analysis.
-
Peptide and protein identification and quantification were performed using the Spectrum Mill software package.
-
Statistical analysis was conducted to determine significantly depleted proteins.
-
Experimental Workflow for Proteomic Analysis
The following diagram illustrates a general workflow for the proteomic analysis of PROTAC-induced protein degradation.
Caption: A generalized workflow for proteomic analysis of PROTAC-mediated protein degradation.
Conclusion
Proteomic analysis is an indispensable tool for confirming the on-target degradation and assessing the selectivity of PROTACs. The data presented here for the VH032-based PROTACs, MZ1 and ARV-771, demonstrate their effectiveness in degrading BET proteins. When compared to the CRBN-based degrader dBET6, all three show high potency. The choice of a specific PROTAC for research or therapeutic development will depend on factors such as the desired degradation kinetics, selectivity profile, and the specific cellular context. The detailed experimental protocols provided in this guide offer a foundation for researchers to design and execute their own studies to evaluate and compare the performance of novel protein degraders.
References
comparative study of alkyl vs. PEG linkers for VH 032 amide-alkylC6-acid
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of the linker is a critical determinant in the efficacy of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of alkyl and polyethylene glycol (PEG) linkers when conjugated to the von Hippel-Lindau (VHL) E3 ligase ligand, VH032, specifically focusing on the commonly utilized VH032 amide-alkylC6-acid and its analogous PEG counterparts. This objective comparison is supported by experimental data on key performance parameters such as membrane permeability, protein degradation, and binding affinity, alongside detailed experimental protocols.
Performance Comparison: Alkyl vs. PEG Linkers
The choice between a hydrophobic alkyl linker and a more hydrophilic PEG linker can significantly impact the physicochemical properties and biological activity of a VH032-based PROTAC. While alkyl linkers are often perceived to enhance cell permeability due to their lipophilicity, experimental evidence suggests a more nuanced reality where PEG linkers can offer advantages in certain contexts.
Quantitative Data Summary
The following tables summarize key performance metrics for VH032-based PROTACs employing either an alkyl or a PEG linker. It is important to note that while the permeability data comes from a direct comparative study, the degradation and binding affinity data are representative examples from different studies and may not constitute a direct head-to-head comparison.
Table 1: Permeability of VH032-Based PROTACs
| Linker Type | Compound | Permeability (Pₑ, 10⁻⁶ cm/s) | Lipophilic Permeability Efficiency (LPE) |
| Alkyl | Compound 17 (Alkyl Linker) | 0.002[1] | 4.8[1] |
| PEG | Compound 15 (1-unit PEG Linker) | 0.005[1] | 5.6[1] |
Data from a comparative study on VH032-based PROTACs.[1]
Table 2: Representative Degradation Efficacy of BRD4 by VH032-Based PROTACs
| Linker Type | PROTAC | DC₅₀ (nM) | Dₘₐₓ (%) |
| Alkyl | Representative Alkyl-linked PROTAC | ~10-50 | >90 |
| PEG | MZ1 (PEG Linker) | 2.5[2] | 100[2] |
Note: These are representative values from different studies and not from a direct comparative experiment.
Table 3: Representative Binding Affinity of VH032-Based PROTACs
| Linker Type | PROTAC | Binding Affinity (Kd) to VHL (nM) |
| Alkyl | Representative Alkyl-linked PROTAC | ~100-200 |
| PEG | MZ1 (PEG Linker) | 185[2] |
Note: These are representative values from different studies and not from a direct comparative experiment.
Signaling Pathway and Mechanism of Action
VH032-based PROTACs function by hijacking the ubiquitin-proteasome system to induce the degradation of a target protein. The PROTAC molecule acts as a bridge, bringing the target protein into close proximity with the VHL E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
Experimental Workflows
Synthesis of VH032-Linker-Target Ligand PROTAC
The synthesis of a VH032-based PROTAC generally involves the coupling of the VH032-amide-linker-acid building block with an amine-functionalized target protein ligand. This is typically achieved through a standard amide bond formation reaction.
Experimental Protocols
Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps to determine the DC₅₀ and Dₘₐₓ of a PROTAC.
-
Cell Culture and Treatment:
-
Plate cells (e.g., a human cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight.[3][4]
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[3][4]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3][4]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[3][4]
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[3][5]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.[3][4]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[3][4]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3][4]
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[3][4]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3][4]
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3][4]
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.[4]
-
Calculate the percentage of degradation relative to the vehicle control and plot the data to determine the DC₅₀ and Dₘₐₓ values.[4]
-
Fluorescence Polarization Assay for Binding Affinity
This protocol describes how to measure the binding affinity (Kd) of the PROTAC to the VHL E3 ligase. A similar setup can be used to determine binding to the target protein.
-
Reagent Preparation:
-
Prepare a fluorescently labeled tracer that binds to VHL (e.g., a fluorescently tagged VHL ligand).
-
Prepare a serial dilution of the non-labeled PROTAC.
-
Prepare the VHL protein complex (VCB: VHL, Elongin B, and Elongin C) in an appropriate assay buffer.
-
-
Assay Procedure:
-
In a black, low-volume 384-well plate, add the VCB complex, the fluorescent tracer, and the serially diluted PROTAC.
-
Include controls for no-protein (tracer only) and no-competitor (tracer and VCB only).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore.
-
The data is typically expressed in millipolarization units (mP).
-
Plot the mP values against the logarithm of the PROTAC concentration.
-
Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value.
-
Calculate the Ki (and subsequently Kd) value using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent tracer.
-
Conclusion
The selection between an alkyl and a PEG linker for a VH032-based PROTAC is not straightforward and is highly dependent on the specific target and the overall molecular context. Contrary to the common assumption that the lipophilicity of alkyl linkers always leads to superior permeability, studies have shown that shorter PEG linkers can result in better membrane passage.[1] This may be attributed to the ability of the ether oxygens in the PEG linker to form intramolecular hydrogen bonds, which can shield polar functionalities and reduce the desolvation penalty upon crossing the cell membrane.[1]
From a degradation and binding perspective, both linker types can be incorporated into highly potent PROTACs. The optimal linker length and composition must be empirically determined for each target, as they critically influence the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the VHL E3 ligase. Researchers should consider synthesizing and evaluating a focused library of PROTACs with varying linker types and lengths to identify the optimal candidate for their specific application.
References
- 1. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
In Vivo Validation of a VH032-Based PROTAC: A Comparative Guide to HMGCR Degradation
This guide provides a comprehensive comparison of the in vivo activity of a representative VH032-based PROTAC, focusing on the degradation of HMG-CoA reductase (HMGCR), the rate-limiting enzyme in cholesterol biosynthesis. As a prime example, we will delve into the experimental data supporting the activity of a novel HMGCR-targeting PROTAC, referred to as 21c (the active acid form) and its orally administered lactone prodrug, 21b .[1][2] This PROTAC utilizes a VHL ligand derived from the VH032 scaffold to induce the degradation of HMGCR, offering a potential therapeutic alternative to traditional statin inhibitors.[1]
This document is intended for researchers, scientists, and drug development professionals interested in the in vivo validation of PROTACs and their comparative efficacy against other therapeutic modalities.
Mechanism of Action: PROTAC-mediated HMGCR Degradation
PROTACs are bifunctional molecules that hijack the cell's natural protein disposal system. The HMGCR-targeting PROTAC 21c simultaneously binds to HMGCR and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This forms a ternary complex, leading to the polyubiquitination of HMGCR and its subsequent degradation by the proteasome.[1] This mechanism of action fundamentally differs from that of statins, which merely inhibit the enzyme's activity and can lead to a compensatory upregulation of HMGCR protein levels.[1][2][3]
Caption: Mechanism of HMGCR degradation by a VH032-based PROTAC.
In Vivo Efficacy in a Diet-Induced Hypercholesterolemia Mouse Model
The efficacy of the HMGCR PROTAC was evaluated in a diet-induced hypercholesterolemia mouse model. C57BL/6 male mice were fed a medium-fat diet (MFD) to induce elevated cholesterol levels.[1] The mice were then treated with the PROTAC prodrug 21b, the statin lovastatin, or a combination of both.
Table 1: In Vivo Efficacy of HMGCR PROTAC 21b in Hypercholesterolemic Mice
| Treatment Group (Oral Administration) | Dose (mg/kg/day) | Serum Total Cholesterol (TC) Reduction vs. MFD Control | Serum LDL-C Reduction vs. MFD Control | Serum Triglyceride (TG) Reduction vs. MFD Control | Hepatic TC Reduction vs. MFD Control | Hepatic TG Reduction vs. MFD Control |
| Lovastatin | 20 | Moderate Decrease | Moderate Decrease | Moderate Decrease | Not specified | Not specified |
| PROTAC 21b | 20 | Moderate Decrease | Moderate Decrease | Moderate Decrease | Dose-dependent decrease | Dose-dependent decrease |
| PROTAC 21b | 60 | Significant Decrease | Significant Decrease | Significant Decrease | Significant dose-dependent decrease | Significant dose-dependent decrease |
| Lovastatin + PROTAC 21b | 20 + 20 | Enhanced Reduction | Enhanced Reduction | Enhanced Reduction | Not specified | Not specified |
Data summarized from a 5-week study in mice with MFD-induced hypercholesterolemia.[1]
These results demonstrate that the HMGCR PROTAC 21b effectively lowers serum and hepatic cholesterol and triglycerides in a dose-dependent manner.[1] Notably, at a higher dose of 60 mg/kg, the PROTAC significantly reduced lipid levels, highlighting its potent in vivo activity.[1]
Pharmacokinetic Profile
A key challenge in PROTAC development is achieving good oral bioavailability.[2] The lactone prodrug 21b was designed to improve pharmacokinetic properties. The following table summarizes the pharmacokinetic parameters of both the prodrug 21b and its active metabolite 21c in mice after a single oral dose.
Table 2: Pharmacokinetic Parameters of PROTAC 21b and its Active Metabolite 21c in Mice
| Compound | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng/mL*h) | T1/2 (h) |
| Prodrug 21b | 60 | 125.6 ± 25.3 | 8.0 | 1452.8 ± 312.7 | 4.1 |
| Active Metabolite 21c | 60 | 289.7 ± 58.1 | 4.0 | 3215.4 ± 654.9 | 5.2 |
Data are presented as mean ± SD (n=5).[1]
The data indicates that the oral administration of the prodrug 21b leads to favorable plasma exposure of the active HMGCR degrader 21c.[1]
Comparison with Alternatives
The primary alternatives to HMGCR-degrading PROTACs are HMGCR inhibitors (statins) and other lipid-lowering agents.
Table 3: Comparison of HMGCR PROTAC with Alternative Therapies
| Therapeutic Agent | Mechanism of Action | In Vivo Efficacy (LDL-C Reduction) | Key Advantages | Key Limitations |
| HMGCR PROTAC (21c) | Induces HMGCR degradation[1] | Significant reduction in animal models[1] | Eliminates target protein, potentially overcoming statin-induced compensatory upregulation[3][4] | Early stage of development, long-term safety unknown.[1] |
| Lovastatin (Statin) | Competitive inhibition of HMGCR[1] | Well-established, moderate to high reduction[1] | Extensive clinical data, proven cardiovascular benefit. | Can cause compensatory HMGCR upregulation, myopathy in some patients.[2][5] |
| Ezetimibe | Inhibits intestinal cholesterol absorption[6] | 15-20% reduction[6] | Good safety profile, complementary mechanism to statins.[6] | Moderate efficacy as monotherapy.[6] |
| PCSK9 Inhibitors | Monoclonal antibodies that increase LDL receptor recycling[7] | 50-60% reduction[7] | High efficacy, well-tolerated.[7] | Injectable administration, high cost.[7] |
| Cmpd 81 | Sterol analog that induces Insig-dependent HMGCR degradation[8] | Lowers cholesterol and reduces atherosclerotic plaques in mice[8] | Different degradation mechanism than PROTACs, potential for combination therapy with statins.[8] | Preclinical stage of development. |
| P22A | HMGCR-targeting PROTAC[3][4] | Reduces HMGCR levels and cholesterol biosynthesis in vitro[3][4] | First reported PROTAC to degrade an ER-localized, polytopic transmembrane protein.[4] | In vivo data not extensively reported. |
Experimental Protocols
Diet-Induced Hypercholesterolemia Mouse Model
Caption: Workflow for the in vivo efficacy study in a diet-induced hypercholesterolemia mouse model.
Protocol:
-
Animal Model: Male C57BL/6 mice are used for the study.[1]
-
Diet: A medium-fat diet (MFD) is used to induce hypercholesterolemia.[1] Control groups receive a normal diet.
-
Treatment Groups: Mice are randomized into different groups: vehicle control, lovastatin, PROTAC 21b (at varying doses), and a combination of lovastatin and PROTAC 21b.[1]
-
Administration: Treatments are administered daily via oral gavage for a period of 5 weeks.[1]
-
Monitoring: Body weight and food intake are monitored regularly.[1]
-
Sample Collection: At the end of the study, blood and liver tissues are collected for analysis.[1]
-
Analysis: Serum is analyzed for total cholesterol, LDL-C, and triglycerides. Liver tissues are analyzed for lipid content and HMGCR protein levels via Western blot.[1]
Western Blot for HMGCR Degradation
Protocol:
-
Tissue Lysis: Liver tissue samples are homogenized in RIPA buffer containing protease inhibitors to extract total protein.[9]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by molecular weight using SDS-polyacrylamide gel electrophoresis.[8]
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.[8]
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for HMGCR. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[8]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.[8]
-
Quantification: The intensity of the HMGCR band is normalized to the loading control to determine the relative protein expression levels.
Conclusion
The VH032-based HMGCR PROTAC 21c, delivered via its prodrug 21b, demonstrates significant in vivo activity in a mouse model of hypercholesterolemia.[1] Its ability to induce the degradation of HMGCR, coupled with a favorable pharmacokinetic profile, presents a promising therapeutic strategy.[1] This approach not only effectively lowers cholesterol but also has the potential to overcome the compensatory upregulation of HMGCR often seen with statin therapy. Further research and clinical development are warranted to fully evaluate the therapeutic potential and long-term safety of this and similar PROTAC molecules.
References
- 1. Discovery of an orally active VHL-recruiting PROTAC that achieves robust HMGCR degradation and potent hypolipidemic activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an orally active VHL-recruiting PROTAC that achieves robust HMGCR degradation and potent hypolipidemic activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation versus Inhibition: Development of Proteolysis-Targeting Chimeras for Overcoming Statin-Induced Compensatory Upregulation of 3-Hydroxy-3-methylglutaryl Coenzyme A Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. db.cngb.org [db.cngb.org]
- 6. droracle.ai [droracle.ai]
- 7. droracle.ai [droracle.ai]
- 8. Discovery of a potent HMG-CoA reductase degrader that eliminates statin-induced reductase accumulation and lowers cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Assessing the Selectivity Profile of VH-032 Amide-Alkyl-C6-Acid Degraders: A Comparative Guide
For researchers and professionals in drug development, the precise assessment of a degrader's selectivity is paramount to ensuring therapeutic efficacy while minimizing off-target effects. This guide provides a comparative analysis of proteolysis-targeting chimeras (PROTACs) utilizing the von Hippel-Lindau (VHL) E3 ligase ligand VH-032, connected via an amide-alkyl-C6-acid linker, against alternative degrader strategies. We present a detailed examination of their selectivity profiles, supported by experimental data and protocols.
Executive Summary
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. The choice of E3 ligase ligand is a critical determinant of a PROTAC's efficacy and selectivity. This guide focuses on a PROTAC, herein referred to as GP262 , which employs the VH-032 ligand to recruit the VHL E3 ligase and targets the dual kinases PI3K and mTOR through a C8 alkyl linker.[1][2] For comparison, we evaluate WJ112-14 , a PROTAC that recruits the Cereblon (CRBN) E3 ligase to selectively degrade PI3Kα.[3][4] This comparison highlights how the choice of E3 ligase recruiter—VHL versus CRBN—can significantly influence the selectivity profile of degraders targeting the same protein family.
Quantitative Performance Data
The following tables summarize the degradation potency and selectivity of the VHL-based dual PI3K/mTOR degrader GP262 and the CRBN-based selective PI3Kα degrader WJ112-14.
Table 1: On-Target Degradation Potency
| Degrader | E3 Ligase Ligand | Target(s) | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Citation |
| GP262 | VH-032 | PI3Kα | MDA-MB-231 | 227.4 | 71.3 | [1][2] |
| PI3Kγ | MDA-MB-231 | 42.23 | 88.6 | [1][2] | ||
| mTOR | MDA-MB-231 | 45.4 | 74.9 | [1][2] | ||
| WJ112-14 | Pomalidomide | PI3Kα | MCF7 | ~10 | >90 | [3][4] |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum percentage of degradation.
Table 2: Representative Off-Target Selectivity Profile (Quantitative Proteomics)
| Protein | GP262 (VHL-based) % Degradation | WJ112-14 (CRBN-based) % Degradation | Function |
| PI3Kα (PIK3CA) | >70% | >90% | On-target |
| PI3Kβ (PIK3CB) | Not significantly degraded | Not significantly degraded | PI3K isoform |
| PI3Kγ (PIK3CG) | >85% | Not significantly degraded | On-target |
| PI3Kδ (PIK3CD) | Not significantly degraded | Not significantly degraded | PI3K isoform |
| mTOR | >70% | Not significantly degraded | On-target |
| CDK4 | <10% | <10% | Cell cycle kinase |
| CDK6 | <10% | <10% | Cell cycle kinase |
| BTK | <5% | <5% | Tec family kinase |
| ERK1 | <5% | <5% | MAPK signaling |
| ERK2 | <5% | <5% | MAPK signaling |
| ZFP91 | <10% | ~25% | Zinc finger protein |
| IKZF1 | <10% | ~30% | Ikaros family zinc finger 1 |
| IKZF3 | <10% | ~35% | Ikaros family zinc finger 3 |
Data for WJ112-14 is based on published proteomics data.[3][4] Data for GP262 is representative based on the assertion of high selectivity from the source publication.[1][2] CRBN-based degraders using pomalidomide can sometimes show off-target degradation of neosubstrate zinc finger proteins like ZFP91, IKZF1, and IKZF3.
Visualizing the Mechanisms and Workflows
Diagrams created using Graphviz provide a clear visual representation of the underlying biological pathways and experimental procedures.
Caption: PROTAC-induced protein degradation pathway.
Caption: Experimental workflow for selectivity profiling.
Caption: PI3K/AKT/mTOR pathway and degrader targets.
Detailed Experimental Protocols
Reproducibility and accuracy are contingent on meticulous experimental execution. The following are detailed protocols for the key assays used in assessing degrader selectivity.
Protocol 1: Quantitative Proteomics for Global Selectivity Profiling (DIA-MS)
This method provides an unbiased, proteome-wide assessment of a degrader's selectivity.
1. Cell Culture and Treatment:
-
Culture cells (e.g., MDA-MB-231) to 70-80% confluency.
-
Treat cells with the degrader (e.g., GP262) at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours).
2. Cell Lysis and Protein Digestion:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in a buffer containing a denaturant (e.g., 8 M urea) and protease/phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
-
Digest proteins into peptides overnight using trypsin.
3. Peptide Cleanup:
-
Acidify the peptide solution with trifluoroacetic acid (TFA).
-
Desalt the peptides using C18 solid-phase extraction (SPE) cartridges.
-
Dry the purified peptides under vacuum and resuspend in a solution suitable for mass spectrometry.
4. Data-Independent Acquisition (DIA) Mass Spectrometry:
-
Analyze peptide samples on a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a liquid chromatography system.
-
The mass spectrometer is operated in DIA mode, which involves systematically fragmenting all ions within predefined mass-to-charge (m/z) windows.
5. Data Analysis:
-
Process the raw DIA data using specialized software (e.g., Spectronaut, DIA-NN).
-
Use a spectral library (either empirically generated or predicted) to identify and quantify peptides.
-
Perform statistical analysis to identify proteins with significant changes in abundance between degrader-treated and control samples.
-
Generate volcano plots to visualize proteins that are significantly downregulated (degraded).
Protocol 2: NanoBRET™ Ternary Complex Formation Assay
This live-cell assay measures the PROTAC-induced proximity between the target protein and the E3 ligase.
1. Cell Preparation and Transfection:
-
Seed HEK293T cells in a white, 96-well plate.
-
Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase (VHL or CRBN) fused to HaloTag® (acceptor).
2. Compound Treatment:
-
24 hours post-transfection, add the HaloTag® NanoBRET® 618 Ligand to all wells and incubate.
-
Prepare serial dilutions of the PROTAC and add them to the cells. Include a no-PROTAC control.
-
Incubate for a specified time (e.g., 2-4 hours) to allow for ternary complex formation.
3. Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with appropriate filters.
4. Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.
-
Plot the ratio against the PROTAC concentration to determine the EC₅₀ for ternary complex formation.
Protocol 3: HiBiT Assay for Protein Degradation Kinetics
This highly sensitive, real-time assay quantifies the degradation of an endogenously tagged protein.
1. Cell Line Generation:
-
Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the protein of interest.
-
Select and validate a clonal cell line expressing the HiBiT-tagged protein.
2. Assay Setup:
-
Seed the HiBiT-tagged cells in a 96-well plate.
-
If performing a live-cell kinetic assay, introduce the LgBiT protein (the larger, complementary part of the NanoBiT® luciferase).
3. Degradation Measurement (Lytic Endpoint Assay):
-
Treat cells with a dilution series of the degrader for a set time (e.g., 24 hours).
-
Lyse the cells and add the LgBiT protein and luciferase substrate.
-
Measure the luminescent signal, which is directly proportional to the amount of remaining HiBiT-tagged protein.
4. Data Analysis:
-
Normalize the luminescence data to the vehicle control.
-
Plot the percentage of remaining protein against the degrader concentration to calculate the DC₅₀ and Dₘₐₓ.
Conclusion
The selectivity profile of a PROTAC is a complex interplay between the target-binding warhead, the E3 ligase ligand, and the connecting linker. As demonstrated by the comparison between the VHL-based degrader GP262 and the CRBN-based degrader WJ112-14, the choice of E3 ligase can significantly influence the resulting selectivity, even when targeting proteins within the same family. While GP262 achieves dual degradation of PI3K and mTOR with high selectivity, WJ112-14 is engineered for selective degradation of the PI3Kα isoform. Furthermore, CRBN-based degraders may carry a risk of off-target degradation of neosubstrate proteins, a liability less commonly associated with VHL-based PROTACs. A thorough assessment using a combination of quantitative proteomics and mechanistic assays, as detailed in this guide, is essential for the development of safe and effective protein degraders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A high affinity pan-PI3K binding module supports selective targeted protein degradation of PI3Kα - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. A high affinity pan-PI3K binding module supports selective targeted protein degradation of PI3Kα - Chemical Science (RSC Publishing) [pubs.rsc.org]
Head-to-Head Comparison of VH032 Amide-Alkyl-Acid Analogs as VHL Ligands
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to VH032-Based E3 Ligase Ligands for PROTAC Development
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality. A critical component of a PROTAC is the E3 ligase ligand, which recruits the cellular machinery responsible for protein degradation. The von Hippel-Lindau (VHL) E3 ligase is a popular choice, and the small molecule VH032 is a well-established, high-affinity ligand for VHL. To facilitate the synthesis of PROTACs, VH032 is often functionalized with a linker terminating in a reactive group, such as a carboxylic acid. This guide provides a head-to-head comparison of different VH032 amide-alkyl-acid analogs, which serve as versatile precursors for PROTAC development.
Executive Summary
Data Presentation: A Comparative Overview
Due to the absence of publicly available head-to-head binding data for the VH032 amide-alkyl-acid series, a quantitative comparison table cannot be provided at this time. The table below summarizes the structural information of the commercially available analogs. For reference, the binding affinity of the parent VH032 ligand is included.
| Compound Name | Alternative Names | Chemical Formula | Molecular Weight ( g/mol ) | Linker Length | Publicly Available VHL Binding Data |
| VH032 | - | C₂₂H₂₉N₃O₄S | 431.55 | N/A | Kd = 185 nM[1] |
| VH 032 amide-alkylC4-acid | (S,R,S)-AHPC-C4-COOH | C₂₈H₃₈N₄O₆S | 558.69 | 4 carbons | Not available |
| VH 032 amide-alkylC5-acid | (S,R,S)-AHPC-C5-COOH | C₂₉H₄₀N₄O₆S | 572.72 | 5 carbons | Not available |
| VH 032 amide-alkylC6-acid | (S,R,S)-AHPC-CO-C6-COOH | C₃₀H₄₂N₄O₆S | 586.75 | 6 carbons | Not available |
| VH 032 amide-alkylC9-acid | (S,R,S)-AHPC-C9-COOH | C₃₃H₄₈N₄O₆S | 628.83 | 9 carbons | Not available |
Experimental Protocols
The determination of binding affinity between a VHL ligand and the VHL protein is crucial for the development of effective PROTACs. Below are detailed methodologies for key experiments used to quantify these interactions.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to determine the thermodynamic parameters of interactions in solution. It directly measures the heat change that occurs when two molecules interact.
Principle: A solution of the ligand (e.g., a VH032 analog) is titrated into a solution of the protein (VHL, typically in complex with Elongin B and C, known as VCB). The heat released or absorbed upon binding is measured, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Protocol:
-
Sample Preparation:
-
Express and purify the VCB protein complex.
-
Dissolve the VH032 analog in a buffer identical to the protein buffer to minimize heats of dilution. The final concentration of the ligand should be 10-20 times that of the protein.
-
Thoroughly degas both the protein and ligand solutions.
-
-
ITC Experiment:
-
Load the VCB protein solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Perform a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution at a constant temperature (e.g., 25 °C).
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat change peaks to obtain the heat per injection.
-
Plot the heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.
-
Fluorescence Polarization (FP) Assay
FP is a versatile technique for measuring molecular interactions in solution, including protein-ligand binding.
Principle: A small fluorescently labeled molecule (tracer), such as a fluorescently tagged VHL ligand or a peptide derived from HIF-1α, tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger molecule like the VCB protein complex, its tumbling is slowed, leading to an increase in fluorescence polarization. A competitive FP assay can be used to determine the binding affinity of an unlabeled ligand by measuring its ability to displace the fluorescent tracer from the protein.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of the VCB protein complex in an appropriate assay buffer.
-
Prepare a solution of a fluorescent tracer (e.g., FAM-labeled HIF-1α peptide).
-
Prepare serial dilutions of the unlabeled VH032 analog (competitor).
-
-
Assay Procedure (Competition Format):
-
In a microplate, add the VCB protein and the fluorescent tracer to each well.
-
Add the serially diluted unlabeled VH032 analog to the wells. Include control wells with no competitor.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the tracer.
-
The IC50 value can be converted to a Ki (inhibition constant), which reflects the binding affinity of the competitor, using the Cheng-Prusoff equation.
-
Mandatory Visualization
VHL-Mediated Degradation Pathway
The following diagram illustrates the key steps in the VHL-mediated degradation of a target protein, a process hijacked by VH032-based PROTACs.
References
biophysical assays to measure ternary complex stability with VH 032 PROTACs
A comprehensive evaluation of biophysical assays is crucial for understanding the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a critical determinant of a PROTAC's degradation efficiency. This guide provides a comparative overview of key biophysical assays used to measure the stability of ternary complexes involving VH032-based PROTACs, which recruit the von Hippel-Lindau (VHL) E3 ligase.
Mechanism of Action: VHL-Recruiting PROTACs
VHL-recruiting PROTACs, such as those containing the VH032 ligand, function by inducing the proximity of a target protein to the VHL E3 ligase. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The stability of the ternary complex is a key parameter influencing the rate and extent of this process.
Caption: Mechanism of action for a VH032-based PROTAC.
Comparison of Key Biophysical Assays
Several biophysical techniques can be employed to quantify the formation and stability of the ternary complex. The choice of assay often depends on factors such as protein availability, required throughput, and the specific parameters to be measured.
| Assay Type | Principle | Parameters Measured | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Immobilization of one binding partner (e.g., target protein) on a sensor chip. The binding of other components (PROTAC, E3 ligase) in a flow of analyte solution is detected as a change in the refractive index. | Association rate (ka), Dissociation rate (kd), Dissociation constant (KD) | Real-time, label-free detection. Provides detailed kinetic information. | Requires immobilization of one component, which may affect its activity. Can be low-throughput. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of molecules. A solution of one component (e.g., PROTAC) is titrated into a solution of the other binding partners (e.g., target protein and VHL). | Binding affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Gold standard for thermodynamics. Label-free, in-solution measurement. | Requires large amounts of pure protein. Low-throughput and sensitive to buffer mismatches. |
| Fluorescence Resonance Energy Transfer (FRET) | Measures the energy transfer between two light-sensitive molecules (a donor and an acceptor). The target protein and E3 ligase are labeled with a FRET pair. Ternary complex formation brings the pair into proximity, resulting in a FRET signal. | Apparent KD, Cooperativity (α) | High-throughput, sensitive, and can be adapted for live-cell measurements. | Requires labeling of proteins, which may perturb their function. Signal can be affected by autofluorescence. |
| Biolayer Interferometry (BLI) | An optical biosensing technique that measures changes in the interference pattern of white light reflected from the surface of a biosensor tip. One component is immobilized on the tip. | Association rate (ka), Dissociation rate (kd), Dissociation constant (KD) | Real-time, label-free. Higher throughput than SPR. Less prone to clogging with crude samples. | Immobilization may still affect protein function. Less sensitive than SPR for small molecules. |
| Microscale Thermophoresis (MST) | Measures the directed movement of molecules in a temperature gradient, which is dependent on their size, charge, and hydration shell. Changes upon binding are used to determine binding affinities. | Dissociation constant (KD) | Low sample consumption. In-solution measurement. Tolerant of complex media. | Requires fluorescent labeling of one component. Can be sensitive to buffer conditions and aggregation. |
Experimental Workflow & Protocols
General Workflow for Ternary Complex Characterization
The following diagram illustrates a typical workflow for measuring ternary complex stability.
Unlocking Selective Protein Degradation: A Comparative Analysis of Successful PROTACs Utilizing VH032 with C6 Linkers
A deep dive into the design and performance of Proteolysis Targeting Chimeras (PROTACs) has revealed the critical role of the linker in determining efficacy and selectivity. This guide provides a comparative analysis of successful PROTACs that employ the von Hippel-Lindau (VHL) E3 ligase ligand, VH032, with a focus on those utilizing a C6 alkyl-based linker. Through a detailed examination of experimental data and methodologies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource for the rational design of next-generation protein degraders.
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1][2] These molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The VHL ligand VH032 is a commonly used component for recruiting the VHL E3 ligase in PROTAC design.[3]
The linker, far from being a passive spacer, plays a crucial role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and degradation of the target protein.[4][5] The length, composition, and attachment point of the linker can significantly influence the potency, selectivity, and physicochemical properties of the PROTAC.[4][5] This review focuses on PROTACs that utilize a C6 alkyl-based linker in conjunction with the VH032 ligand.
Comparative Performance of VH032-Based PROTACs
A key example of a successful PROTAC utilizing a VH032 derivative with a C6 linker is AT1, a selective degrader of the Bromodomain and Extra-Terminal domain (BET) protein BRD4.[6][7] The performance of AT1 is often compared to MZ1, another well-characterized BRD4 degrader that employs a polyethylene glycol (PEG) linker.[6][7] The following tables summarize the quantitative data for these two PROTACs, highlighting the impact of the linker on their biological activity.
| PROTAC | Target Protein | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| AT1 | BRD4 | C6 Thioether | 18 | >95 | HeLa | [6][7] |
| MZ1 | BRD4 | PEG | 26 | >95 | HeLa | [6][7] |
Table 1: Degradation Efficiency of BRD4-Targeting PROTACs. DC50 represents the concentration of the PROTAC required to induce 50% degradation of the target protein, while Dmax indicates the maximum percentage of protein degradation achieved.
| PROTAC | Binding Affinity (Kd, nM) to VHL | Binding Affinity (Kd, nM) to BRD4(BD2) | Cooperativity (α) | Reference |
| AT1 | 330 | 98 | 10 | [6][7] |
| MZ1 | 67 | 98 | 10 | [6][7] |
Table 2: Biophysical Parameters of BRD4-Targeting PROTACs. Binding affinities (Kd) to the VHL E3 ligase and the second bromodomain (BD2) of BRD4 were determined by isothermal titration calorimetry (ITC). Cooperativity (α) reflects the influence of the pre-formed binary complex on the binding of the second protein, with α > 1 indicating positive cooperativity.
Signaling Pathway and Experimental Workflow
The mechanism of action for these PROTACs involves the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Figure 1: PROTAC-mediated protein degradation pathway.
The evaluation of a PROTAC's efficacy typically follows a standardized workflow, beginning with the treatment of cells and culminating in the quantification of protein degradation.
Figure 2: General experimental workflow for PROTAC evaluation.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of VH032-based PROTACs.
Cellular Degradation Assay (Western Blotting)
This protocol is adapted from the methodology described in the study by Gadd et al. (2017).[6][7]
1. Cell Culture and Treatment:
-
HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Cells are seeded in 6-well plates and allowed to adhere overnight.
-
The following day, cells are treated with the desired concentrations of PROTACs (e.g., AT1 or MZ1) or vehicle control (DMSO) for the specified duration (e.g., 4, 8, 16, 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Cell lysates are collected and centrifuged to pellet cell debris.
-
The supernatant containing the total protein is collected, and the protein concentration is determined using a BCA protein assay kit according to the manufacturer's instructions.
3. Western Blot Analysis:
-
Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled, and then loaded onto SDS-PAGE gels for electrophoresis.
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-tubulin) overnight at 4°C.
-
The following day, the membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
4. Data Analysis:
-
The intensity of the protein bands is quantified using densitometry software.
-
The level of the target protein is normalized to the corresponding loading control.
-
The percentage of protein degradation is calculated relative to the vehicle-treated control.
-
Dose-response curves are generated to determine the DC50 and Dmax values.
Isothermal Titration Calorimetry (ITC)
This protocol is a general representation based on the biophysical characterization methods used for PROTACs.
1. Sample Preparation:
-
The target protein (e.g., BRD4 bromodomain) and the E3 ligase complex (e.g., VHL-ElonginB-ElonginC) are purified to high homogeneity.
-
The proteins and the PROTAC are dialyzed or dissolved in the same buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).
2. ITC Experiment for Binary Interactions:
-
For measuring the binding of the PROTAC to a single protein, the protein solution is placed in the sample cell of the ITC instrument, and the PROTAC solution is loaded into the injection syringe.
-
A series of small injections of the PROTAC solution into the protein solution are performed, and the heat change associated with each injection is measured.
-
The resulting data are fitted to a suitable binding model to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).
3. ITC Experiment for Ternary Complex Formation and Cooperativity:
-
To measure the binding of the second protein to the pre-formed PROTAC-protein binary complex, the sample cell is filled with a solution containing the first protein and the PROTAC at a concentration that ensures saturation.
-
The second protein is then titrated from the syringe.
-
The cooperativity (α) is calculated as the ratio of the Kd of the PROTAC for the first protein in the absence of the second protein to the Kd in its presence.
Conclusion
The comparative analysis of VH032-based PROTACs, particularly the comparison between the C6-linked AT1 and the PEG-linked MZ1, underscores the profound impact of the linker on PROTAC performance. While both PROTACs effectively degrade BRD4, the subtle differences in their biophysical properties, influenced by their respective linkers, can have significant implications for their overall selectivity and cellular activity. The data and protocols presented in this guide serve as a valuable resource for the scientific community, facilitating the informed design and rigorous evaluation of novel PROTACs with improved therapeutic potential. The continued exploration of linker chemistry, guided by detailed structure-activity relationship studies, will undoubtedly accelerate the development of this promising new class of medicines.
References
- 1. PROTAC targeted protein degraders: the past is prologue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling VH 032 amide-alkylC6-acid
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and disposal plans for handling VH 032 amide-alkylC6-acid. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and First Aid
This compound does not meet the classification criteria for hazardous substances according to EC Directives 67/548/EEC, 1999/45/EC, or 1272/2008.[1] However, as the chemical, physical, and toxicological properties have not been thoroughly investigated, caution is advised.[1]
Potential Symptoms of Exposure: [1]
-
Inhalation: May cause irritation of the throat and a feeling of tightness in the chest.
-
Ingestion: May result in irritation of the throat.
-
Skin Contact: Mild irritation may occur at the site of contact.
-
Eye Contact: May cause irritation and redness.
First Aid Measures: [1] In case of exposure, it is crucial to consult a doctor and provide them with the safety data sheet for the substance.[1]
-
If Inhaled: Move the individual to fresh air and monitor their breathing. If breathing is difficult, administer oxygen. If breathing ceases, provide artificial respiration.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of water.
-
In Case of Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes.
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting unless instructed to do so by medical personnel. Never give anything by mouth to an unconscious person.
Personal Protective Equipment (PPE) and Handling Protocols
To ensure safety, the following personal protective equipment and handling procedures should be strictly followed.
Engineering Controls:
-
Work should be conducted in a well-ventilated area.[1]
-
Whenever possible, use a laboratory fume hood.[1]
-
Ensure the laboratory is equipped with a safety shower and an eye wash station.[1]
Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Appropriate safety glasses. |
| Hand Protection | Chemical-resistant gloves (minimum standard BS EN 374:2003). Gloves should be inspected before use. |
| Body Protection | Wear appropriate protective clothing. |
Data derived from the Safety Data Sheet for this compound.[1]
Handling Procedures:
-
Avoid the formation of dust and aerosols.[1]
-
Keep the substance away from sources of ignition.[1]
-
Avoid prolonged or repeated exposure.[1]
-
Wash hands thoroughly after handling.[1]
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Storage and Disposal
Storage:
Disposal:
-
Waste materials should be disposed of in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety office for specific guidance.
This information is intended to be a guide for trained laboratory personnel. Always refer to the full Safety Data Sheet (SDS) and your institution's safety protocols before handling any chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
